Hederacoside D
Description
Properties
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Hederacoside D Biosynthesis Pathway in Hedera helix
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hedera helix L. (common ivy) is a well-known medicinal plant, with its therapeutic effects largely attributed to a class of secondary metabolites known as triterpenoid (B12794562) saponins (B1172615). Among these, hederacoside D, alongside the more abundant hederacoside C and α-hederin, is a key bioactive constituent. Understanding the intricate biosynthetic pathway of these molecules is paramount for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final complex glycoside. It includes quantitative data on saponin (B1150181) abundance, detailed experimental protocols for pathway elucidation, and logical diagrams to visualize the core biochemical and experimental workflows.
The this compound Biosynthetic Pathway: A Three-Act biological Drama
The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is a complex process that can be systematically divided into three major stages: the upstream synthesis of the universal isoprenoid precursor, the midstream formation of the triterpenoid aglycone backbone, and the downstream decoration of this backbone with sugar moieties.[1][2]
Upstream Pathway: Forging the Isoprenoid Precursors
The journey begins with primary metabolism. Like all terpenoids in plants, the pathway relies on the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two parallel pathways for this purpose:[3]
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts Acetyl-CoA into IPP. It is generally considered the primary source of precursors for cytosolic sesquiterpenoids and triterpenoids.[1][4]
-
The Methylerythritol Phosphate (B84403) (MEP) Pathway: Occurring in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. It primarily supplies precursors for plastidial monoterpenoids, diterpenoids, and carotenoids.
For triterpenoid saponin biosynthesis in the cytosol, the MVA pathway is the principal contributor. IPP and DMAPP are sequentially condensed to form the 30-carbon linear precursor, squalene (B77637). This is subsequently oxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256) , the final substrate of the upstream pathway and the gateway to cyclic triterpenoids.[2]
Midstream Pathway: Cyclization and Oxidation to the Hederagenin (B1673034) Aglycone
This stage establishes the characteristic pentacyclic structure of the final molecule and involves two key classes of enzymes: oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (P450s).[2]
-
Cyclization: The linear 2,3-oxidosqualene is cyclized by β-amyrin synthase (bAS) , a crucial OSC, into the pentacyclic triterpenoid scaffold, β-amyrin .[1][3] This step represents a major diversification point in triterpenoid synthesis.
-
Multi-step Oxidation: The β-amyrin core undergoes a series of oxidative modifications catalyzed by various P450 enzymes. While the specific P450s in Hedera helix are still under investigation, the sequence is well-established in other oleanane-producing plants. This process involves the oxidation of β-amyrin to intermediates such as oleanolic acid. The final step in the formation of the aglycone for this compound is the C-23 hydroxylation of oleanolic acid to produce hederagenin .[5]
Downstream Pathway: Glycosylation of Hederagenin
The final stage of biosynthesis involves the attachment of sugar chains to the hederagenin aglycone, a process known as glycosylation. This critical step is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer sugar moieties from activated UDP-sugars (like UDP-glucose) to the hydroxyl or carboxyl groups of the aglycone.[2][5]
This compound is a bidesmosidic saponin, indicating that sugar chains are attached at two different positions on the hederagenin molecule, typically the C-3 hydroxyl group and the C-28 carboxyl group.[6][7] The precise sequence of sugar additions and the specific UGTs responsible for the synthesis of this compound in Hedera helix remain areas of active research.
Quantitative Analysis of Saponins in Hedera helix
Quantitative data on the concentrations of biosynthetic intermediates and enzyme kinetic parameters for the this compound pathway in Hedera helix are not extensively available in the literature. However, several studies have quantified the end-product saponins in dried ivy leaves, providing valuable benchmarks for extraction and metabolic engineering efforts.
Table 1: Concentration of Major Triterpenoid Saponins in Dried Hedera helix Leaves
| Compound | Concentration (% of Dry Weight) | Concentration (mg/g Dry Weight) | Reference(s) |
|---|---|---|---|
| Total Triterpenoid Saponins | 2.5 - 6.0% | 25 - 60 mg/g | [6] |
| Hederacoside C | 1.7 - 4.8% | 17 - 48 mg/g | [6] |
| 2.18% | 21.83 mg/g | [8][9] | |
| 15.7% (in one study) | 156.9 mg/g | [10] | |
| This compound | 0.4 - 0.8% | 4 - 8 mg/g | [6] |
| α-Hederin | 0.1 - 0.3% | 1 - 3 mg/g | [6] |
| 0.041% | 0.41 mg/g | [8][9] |
| Hederagenin (Aglycone) | 0.002% | 0.02 mg/g |[8][9] |
Note: Concentrations can vary significantly based on plant cultivar, age, growing conditions, and time of harvest.
Experimental Protocols for Pathway Elucidation
Elucidating a complex biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics for gene discovery, heterologous expression for enzyme characterization, and analytical chemistry for metabolite profiling.
Gene Discovery via Transcriptome Analysis
The primary strategy for identifying candidate genes (P450s, UGTs) is to compare the transcriptomes of tissues with differential saponin accumulation or in response to elicitors that stimulate the pathway.
Protocol 3.1.1: Transcriptome Profiling for Candidate Gene Identification [11][12][13]
-
Plant Material: Collect leaf (high saponin) and root (low saponin) tissues from mature H. helix plants. Alternatively, treat seedlings with 100 µM methyl jasmonate (MeJA) and collect tissues at time points (e.g., 0, 6, 12, 24 hours) post-elicitation.[14][15] Flash-freeze all samples in liquid nitrogen and store at -80°C.
-
RNA Isolation: Extract total RNA from ~100 mg of ground tissue using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) including an on-column DNase digestion step. Verify RNA integrity and quantity using a Bioanalyzer (Agilent).
-
Library Preparation and Sequencing: Prepare stranded mRNA-Seq libraries from high-quality RNA (RIN > 8) using a standard kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit). Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq platform to generate >20 million reads per sample.
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Assembly: If a reference genome is unavailable, perform de novo transcriptome assembly using Trinity.
-
Quantification: Map reads back to the assembled transcriptome and quantify transcript abundance using RSEM or Kallisto.
-
Differential Expression: Use DESeq2 or edgeR to identify genes that are significantly upregulated in leaves vs. roots or in response to MeJA treatment.
-
Candidate Selection: Filter the differentially expressed genes for annotations corresponding to "cytochrome P450" and "UDP-glycosyltransferase". Prioritize candidates that show strong co-expression patterns with known triterpenoid pathway genes like β-amyrin synthase (bAS).
-
Functional Characterization of Biosynthetic Enzymes
Candidate genes identified via transcriptomics must be functionally validated. This is achieved by expressing the gene in a heterologous host and testing the recombinant enzyme's ability to convert a putative substrate into the expected product.
Protocol 3.2.1: Heterologous Expression and Assay of a Candidate P450 [16][17][18]
-
Cloning: Amplify the full-length open reading frame (ORF) of the candidate P450 gene from H. helix leaf cDNA. For expression in E. coli, it is often necessary to use a modified N-terminus to improve expression and solubility. Clone the ORF into a bacterial expression vector (e.g., pET-28a) that allows for co-expression with a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana (ATR1), which is essential for P450 activity.
-
Expression: Transform E. coli BL21(DE3) cells with the expression plasmid. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding 0.1-0.5 mM IPTG and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Enzyme Preparation: Harvest cells by centrifugation. Resuspend in a lysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol) and lyse by sonication on ice. Centrifuge to pellet cell debris and use the supernatant (crude enzyme extract) for assays.
-
Enzyme Assay:
-
Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.4), 1-2 mg of crude protein extract, 100 µM substrate (e.g., oleanolic acid dissolved in DMSO), and an NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate at 30°C for 1-4 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Analysis: Vortex thoroughly, centrifuge, and collect the organic layer. Evaporate the solvent and redissolve the residue in methanol (B129727). Analyze by LC-MS to detect the formation of the hydroxylated product (e.g., hederagenin).
Protocol 3.2.2: Heterologous Expression and Assay of a Candidate UGT [19][20]
-
Cloning and Expression: Follow steps 1 and 2 as for P450s. A CPR is not required. UGTs are often more soluble, so N-terminal modifications may not be necessary. Expression of a His-tagged protein allows for simple purification on a Ni-NTA column.
-
Enzyme Preparation: Prepare a crude extract as for P450s or use purified protein.
-
Enzyme Assay:
-
Prepare a reaction mixture containing: 50 mM Tris-HCl buffer (pH 7.5), 100 µM acceptor substrate (e.g., hederagenin), 1 mM UDP-sugar donor (e.g., UDP-glucose), and the enzyme extract.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding two volumes of methanol.
-
-
Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant directly by LC-MS to detect the formation of the glycosylated product (e.g., hederagenin-3-O-glucoside). Alternatively, UGT activity can be quantified using a high-throughput luminescence-based assay (e.g., UDP-Glo™ Assay) that measures the amount of UDP produced.[21]
Metabolite Profiling and Quantification
Accurate analysis of saponins in plant tissues is crucial for validating gene function and for quality control of herbal products.
Protocol 3.3.1: Extraction and LC-MS Analysis of Saponins from Hedera helix Leaves [8][9][22]
-
Sample Preparation: Lyophilize and grind dried H. helix leaves to a fine powder.
-
Extraction: Extract ~100 mg of powdered tissue with 2 mL of 80% methanol using ultrasonication for 30 minutes. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction once more and combine the supernatants.
-
Cleanup (Optional): For cleaner samples, the extract can be passed through a C18 Solid-Phase Extraction (SPE) cartridge to remove highly polar compounds.
-
LC-MS/MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Use a gradient elution with (A) water + 0.1% formic acid and (B) acetonitrile (B52724) + 0.1% formic acid. A typical gradient runs from 10% B to 95% B over 20 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use a targeted approach with Multiple Reaction Monitoring (MRM) for quantification of known saponins (this compound, hederacoside C, α-hederin) based on their specific precursor-to-product ion transitions. Authentic standards are required for absolute quantification.
-
Regulation of Biosynthesis
The production of triterpenoid saponins is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses. While the specific regulatory network in Hedera helix is not fully mapped, research in other medicinal plants points to the central role of specific families of transcription factors (TFs) , including MYB, bHLH, and WRKY.[23][24] These TFs are often activated by phytohormone signaling pathways, particularly those involving jasmonates (e.g., methyl jasmonate) and salicylic (B10762653) acid, which act as key signaling molecules to trigger plant defense responses, including the production of saponins.[1][14] Elicitation with these hormones is a common strategy to upregulate pathway genes and enhance the accumulation of target compounds.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Hedera helix follows the canonical route of oleanane-type saponin synthesis, beginning with the MVA pathway and proceeding through cyclization, oxidation, and glycosylation. While the general framework is understood, significant knowledge gaps remain. Key future research priorities should include:
-
Definitive identification and characterization of the specific P450 and UGT enzymes responsible for the final steps of this compound synthesis in H. helix.
-
Elucidation of the transcriptional regulatory network controlling the pathway, including the identification of key transcription factors and their response to environmental and hormonal signals.
-
Exploration of metabolic engineering strategies in both the native plant and heterologous microbial hosts (e.g., Saccharomyces cerevisiae) to enhance the production of this compound and other valuable saponins for pharmaceutical applications.
This guide provides the foundational knowledge and methodological framework necessary for researchers to address these questions and unlock the full biotechnological potential of Hedera helix.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. An unusual case of death: suffocation caused by leaves of common ivy (Hedera helix). Detection of hederacoside C, alpha-hederin, and hederagenin by LC-EI/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hedera helix - Wikipedia [en.wikipedia.org]
- 11. De Novo Deep Transcriptome Analysis of Medicinal Plants for Gene Discovery in Biosynthesis of Plant Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptome profiling for discovery of genes involved in shoot apical meristem and flower development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, execution, and interpretation of plant RNA-seq analyses [frontiersin.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 21. worldwide.promega.com [worldwide.promega.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
isolation and purification of Hederacoside D from Kalopanax pictus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Hederacoside D, a bioactive triterpenoid (B12794562) saponin (B1150181), from the stem bark of Kalopanax pictus. The protocols outlined herein are synthesized from established research to offer a detailed workflow for obtaining this promising natural compound for further pharmacological investigation.
Introduction
Kalopanax pictus, commonly known as the castor aralia tree, is a significant source of various bioactive saponins (B1172615). Among these, this compound has garnered interest for its potential therapeutic properties, which are often associated with its aglycone, hederagenin. The effective isolation and purification of this compound are crucial steps for its preclinical and clinical development. This guide presents a consolidated approach to its extraction, fractionation, and purification, supported by quantitative data and visual workflows. While this compound has been isolated from the stem bark of Kalopanax pictus, detailed protocols are often embedded within broader studies on saponins from this plant. This document aims to collate and present this information in a clear and actionable format.
Experimental Protocols
The isolation of this compound from Kalopanax pictus involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for saponin isolation from this species.
Plant Material and Extraction
The primary source material for this compound is the dried stem bark of Kalopanax pictus.
Protocol:
-
Preparation: Air-dry the stem bark of Kalopanax pictus and grind it into a coarse powder.
-
Extraction: Macerate the powdered bark in methanol (B129727) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The extraction should be carried out for a sufficient duration, often several days, with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: Filter the methanol extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
Solvent Fractionation
The crude methanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
Protocol:
-
Suspension: Suspend the crude methanol extract in distilled water.
-
Sequential Partitioning: Perform sequential liquid-liquid extraction with solvents of increasing polarity. A common sequence is:
-
n-hexane to remove non-polar compounds like fats and chlorophyll.
-
Ethyl acetate (B1210297) to isolate compounds of intermediate polarity.
-
n-butanol to extract the saponin-rich fraction.
-
-
Collection: Collect the n-butanol fraction, as triterpenoid saponins like this compound are typically soluble in this solvent.
-
Concentration: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the crude saponin fraction.
Chromatographic Purification
The crude saponin fraction is further purified using column chromatography techniques to isolate this compound.
Protocol:
-
Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase, using a suitable solvent to create a slurry.
-
Loading: Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase solvent and load it onto the prepared column.
-
Elution: Elute the column with a gradient of chloroform (B151607) and methanol. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol. This allows for the separation of different saponins.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Further Purification (HPLC): Fractions identified as containing this compound may require further purification using High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.
Data Presentation
The following tables summarize key quantitative data derived from typical saponin isolation procedures.
Table 1: Extraction and Fractionation Yields
| Step | Parameter | Typical Value |
| Methanol Extraction | Yield of Crude Extract | 10-15% (of dry plant weight) |
| n-Butanol Fractionation | Yield of Saponin Fraction | 1-2% (of dry plant weight) |
Table 2: HPLC Parameters for Analysis and Purification
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10-20 µL |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Kalopanax pictus.
Signaling Pathway
Hederacosides, including this compound, are known to modulate inflammatory pathways. A key mechanism involves the inhibition of the NF-κB and MAPK signaling cascades.
Conclusion
The isolation and purification of this compound from Kalopanax pictus is a systematic process that relies on established phytochemical techniques. By following the detailed protocols for extraction, fractionation, and chromatography presented in this guide, researchers can obtain high-purity this compound for in-depth pharmacological studies. The provided quantitative data and visual workflows serve as a practical reference for laboratory implementation. Further investigation into the biological activities of this compound, particularly its role in modulating inflammatory signaling pathways, will continue to be a valuable area of research in drug discovery and development.
Unraveling the Molecular Architecture of Hederacoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, commonly known as ivy, has garnered significant interest within the scientific community. Its potential therapeutic applications necessitate a comprehensive understanding of its chemical structure. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that form the foundation of its molecular characterization.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound relies on a combination of physicochemical measurements and advanced spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy reveals the intricate connectivity of atoms within the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₃H₈₆O₂₂ |
| Molecular Weight | 1075.2 g/mol |
| Appearance | White powder |
| Solubility | Soluble in DMSO and methanol (B129727) |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Observed Ion | m/z |
| Positive | [M+NH₄]⁺ | 1093 |
| Negative | [M+HCOOH-H]⁻ | 1119 |
Mass spectrometry fragmentation analysis indicates the loss of specific sugar moieties, providing initial clues about the glycosidic linkages. For instance, a daughter ion at m/z 603 in the negative mode corresponds to the loss of a Rha-Glu-Glu sugar chain from the C-28 position.[1] Further fragmentation resulting in an ion at m/z 469 signifies the loss of an arabinose unit from the C-3 position.[1]
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Aglycone (Hederagenin) Moiety
| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |
| 1 | 38.6 | 16 | 28.1 |
| 2 | 26.4 | 17 | 46.8 |
| 3 | 82.1 | 18 | 41.7 |
| 4 | 43.2 | 19 | 46.2 |
| 5 | 47.6 | 20 | 30.7 |
| 6 | 18.2 | 21 | 34.0 |
| 7 | 32.6 | 22 | 32.9 |
| 8 | 39.8 | 23 | 64.1 |
| 9 | 47.9 | 24 | 13.5 |
| 10 | 36.9 | 25 | 16.0 |
| 11 | 23.6 | 26 | 17.4 |
| 12 | 122.5 | 27 | 26.0 |
| 13 | 144.1 | 28 | 176.8 |
| 14 | 42.0 | 29 | 33.1 |
| 15 | 28.1 | 30 | 23.6 |
Table 4: Predicted ¹H NMR Chemical Shifts for this compound Aglycone (Hederagenin) Moiety
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-3 | 3.20 | dd |
| H-12 | 5.28 | t |
| H-23a | 3.75 | d |
| H-23b | 3.40 | d |
| H-24 | 0.95 | s |
| H-25 | 0.80 | s |
| H-26 | 0.92 | s |
| H-27 | 1.15 | s |
| H-29 | 0.90 | s |
| H-30 | 0.93 | s |
Experimental Protocols
The elucidation of this compound's structure begins with its isolation and purification from the plant source, followed by detailed spectroscopic analysis.
Isolation and Purification of this compound
A general protocol for the extraction and isolation of saponins (B1172615) from Hedera helix leaves is as follows:
-
Extraction:
-
Dried and powdered plant material (e.g., leaves of Hedera helix) is subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature for several days.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Preliminary Purification:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. Saponins are typically enriched in the n-butanol fraction.
-
-
Chromatographic Separation:
-
The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
High-resolution mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the accurate mass and elemental composition.
-
Tandem MS (MS/MS) experiments are performed to induce fragmentation and analyze the resulting daughter ions, which provides information about the sequence and linkage of the sugar chains.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are conducted to identify the types of protons and carbons present in the molecule.
-
Two-dimensional NMR experiments are crucial for establishing the final structure:
-
Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for determining the linkages between the aglycone and the sugar units, as well as the linkages between the sugar units themselves.
-
-
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a series of sequential steps, each providing critical information that contributes to the final structural determination.
Caption: Workflow for the structure elucidation of this compound.
The Final Structure
Through the systematic application of these experimental techniques, the chemical structure of this compound is established as a triterpenoid saponin with a hederagenin (B1673034) aglycone. It is glycosylated at two positions: a trisaccharide chain is attached to the C-28 carboxyl group, and a monosaccharide is linked to the C-3 hydroxyl group.
Caption: Schematic representation of this compound's structure.
Conclusion
The chemical structure elucidation of this compound is a meticulous process that integrates classical phytochemical techniques with modern spectroscopic methods. The detailed analysis of mass spectrometry and a suite of NMR experiments provides the necessary evidence to piece together the complex molecular architecture of this bioactive natural product. This foundational knowledge is paramount for researchers and professionals in the field of drug development, enabling further investigation into its pharmacological properties and potential therapeutic applications.
References
Hederacoside D natural abundance and sources
An In-depth Technical Guide to the Natural Abundance and Sources of Hederacoside D
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) that belongs to the bidesmosidic glycosides of hederagenin. It is recognized as one of the bioactive compounds found in various medicinal plants, contributing to their overall biological activities.[1][2] This technical guide provides a comprehensive overview of the natural abundance of this compound, its primary plant sources, detailed experimental protocols for its extraction, isolation, and quantification, and insights into relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Abundance and Sources of this compound
This compound is predominantly found in plants of the Hedera genus, commonly known as ivy. While several species contain this compound, the most well-documented source is Hedera helix L. (Common Ivy). Other species such as Hedera nepalensis and plants from other genera like Kalopanax pictus have also been identified as sources of hederagenin-type saponins (B1172615), including this compound.[3]
Quantitative Data on this compound Abundance
The concentration of this compound can vary depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in its primary sources.
| Plant Species | Plant Part | Concentration (% of dry weight) | Reference |
| Hedera helix L. | Leaves | 0.4 - 0.8% | [4] |
It is worth noting that within Hedera helix leaves, the ratio of the major saponins Hederacoside C to Hederacoside B and this compound is approximately 1000:75:45, respectively.[5]
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of this compound from Hedera helix Leaves
A common method for the extraction of saponins from Hedera helix leaves involves solvent extraction.
Method 1: Maceration
-
Preparation of Plant Material: Dried leaves of Hedera helix are mechanically ground into a fine powder.
-
Extraction: The powdered leaves are macerated with 99.8% methanol (B129727) at room temperature. The mixture is then subjected to ultrasonication for 15 minutes to enhance extraction efficiency.[6]
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.
Method 2: Soxhlet Extraction
-
Defatting: Thirty grams of powdered Hedera helix leaves are first extracted with 500 mL of chloroform (B151607) in a Soxhlet apparatus for 18 hours to remove lipids.[6]
-
Saponin Extraction: The residue from the chloroform extraction is then extracted with 500 mL of 99.8% ethanol (B145695) for 15 hours in the Soxhlet apparatus.[6]
-
Precipitation: The ethanolic extract is evaporated under reduced pressure. The residue is dissolved in 100 mL of 99.8% methanol, and diethyl ether is added to precipitate the saponins. The precipitate is collected by decantation and air-dried.[6]
Method 3: Ultrasound-Assisted Extraction (UAE)
-
Parameters: Optimal extraction conditions for saponins from Hedera helix leaves using UAE have been identified as a temperature of 50°C, an extraction time of 60 minutes, an ultrasound amplitude of 40%, a plant material to solvent ratio of 1:20 (w/v), and 80% ethanol as the solvent.[7]
-
Procedure: The powdered leaves are mixed with the 80% ethanol solvent at the specified ratio and subjected to sonication under the optimal conditions.
-
Separation: After extraction, the solid material is separated from the liquid extract by centrifugation.[7]
Isolation of this compound by Column Chromatography
The crude saponin extract can be further purified to isolate this compound using column chromatography.
-
Column Preparation: A glass column is packed with silica (B1680970) gel (0.063-0.200 mm) as the stationary phase, using a wet method with chloroform.[6]
-
Sample Loading: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then loaded onto the top of the column.[6]
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. The fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Purification: Fractions containing this compound are pooled, and the solvent is evaporated. Further purification may be achieved by repeated column chromatography or recrystallization.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common methods for the quantification of this compound.
Method 1: HPLC-UV
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.02% phosphoric acid solution.[8] For example, a gradient of 20-60% acetonitrile over 25 minutes, followed by 60-100% acetonitrile for 5 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205 nm.[3]
-
Temperature: 40°C.[3]
Method 2: UPLC-MS/MS
-
Column: Reversed-phase column such as Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 μm).[2]
-
Mobile Phase: A gradient mobile phase system of acetonitrile and water containing 0.1% formic acid.[2]
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI), often in negative mode for saponins.
-
Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
Signaling Pathways and Visualizations
While specific signaling pathways directly modulated by this compound are not extensively documented, the biological activities of the structurally similar saponin, Hederacoside C, and their common aglycone, hederagenin, have been studied. Hederacoside C has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from plant material.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. psecommunity.org [psecommunity.org]
Spectroscopic Analysis of Hederacoside D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) that has been isolated from plants such as Stauntonia hexaphylla. As a member of the saponin family, it is of significant interest to researchers in drug discovery and natural product chemistry due to its potential biological activities. The structural elucidation and confirmation of this compound are critically dependent on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, presenting key data in a structured format and outlining the experimental protocols for its characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
Data Presentation
| Ion Type | m/z Value | Interpretation |
| Pseudomolecular Ion [M+NH₄]⁺ | 1093 | Adduct of this compound with an ammonium (B1175870) ion in positive ion mode. |
| Parent Ion [M+HCOOH-H]⁻ | 1119 | Adduct of this compound with a formate (B1220265) ion in negative ion mode. |
| Daughter Ion | 603 | Resulting from the fragmentation of [M-H]⁻, corresponding to the loss of the Rha-Glu-Glu sugar chain (471 Da) from the C-28 position.[1] |
| Daughter Ion | 469 | Generated from the m/z 603 fragment by the loss of an Arabinose (Ara) unit connected to the C-3 position.[1] |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the analysis of this compound.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Thermo Hypersil GOLD C18, 2.1 mm × 50 mm, 1.9 μm) is typically used.
-
Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water, both containing 0.1% formic acid, is often utilized to achieve optimal separation.
-
Flow Rate: A flow rate of around 0.3 mL/min is maintained.
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is used in both positive and negative ion modes to generate pseudomolecular and parent ions.
-
Analysis Mode: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ions and obtain structural information. This is often done using collision-induced dissociation (CID).
-
Data Acquisition: Full scan MS and product ion scan (MS/MS) data are acquired to identify the molecular ion and its characteristic fragment ions.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths.
Data Presentation
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad) | O-H | Stretching |
| ~2930 | C-H (sp³) | Stretching |
| ~1730 | C=O (Ester) | Stretching |
| ~1640 | C=C | Stretching |
| ~1070 | C-O (Glycosidic linkage) | Stretching |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus the wavenumber. The absorption bands are then analyzed to identify the characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon and proton framework, as well as the connectivity and stereochemistry of the molecule. Due to the complexity of the saponin structure, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is required for full spectral assignment.
While specific, publicly available, fully assigned ¹H and ¹³C NMR data tables for this compound are not readily found in the searched literature, the following represents a generalized table based on the known hederagenin (B1673034) aglycone and attached sugar moieties. The exact chemical shifts can vary based on the solvent and experimental conditions.
Data Presentation
¹³C NMR Spectral Data (Generalized)
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| Aglycone (Hederagenin) | |
| C-3 | ~80-90 |
| C-12 | ~122 |
| C-13 | ~144 |
| C-23 | ~64 |
| C-28 | ~176 |
| Sugar Moieties | |
| Anomeric Carbons | ~95-105 |
| Other Sugar Carbons | ~60-80 |
¹H NMR Spectral Data (Generalized)
| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |
| Aglycone (Hederagenin) | |||
| H-3 | ~3.0-3.5 | m | |
| H-12 | ~5.3 | t | ~3.5 |
| H-23 | ~3.4, 3.7 | d | ~11.0 |
| Sugar Moieties | |||
| Anomeric Protons | ~4.4-5.5 | d | ~7-8 (β-linkage), ~4-5 (α-linkage) |
| Other Sugar Protons | ~3.0-4.5 | m |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity of different structural fragments, including the linkages between the aglycone and sugar units, and between the sugar units themselves.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the conformation of the molecule.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, is indispensable for its unambiguous structural characterization. This guide provides a foundational understanding of the key spectroscopic data and the experimental protocols necessary for researchers, scientists, and drug development professionals working with this and other complex natural products. The presented workflow and data tables serve as a valuable reference for the identification and quality control of this compound in various research and development settings.
References
physical and chemical properties of Hederacoside D
An In-Depth Technical Guide to Hederacoside D
Introduction
This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various plant species, including Hedera helix (common ivy), Hedera nepalensis, the stem bark of Kalopanax pictus, and the leaves of Stauntonia hexaphylla.[1][2][3][4] As a member of the saponin class, it is characterized by a polycyclic aglycone core (hederagenin) linked to sugar moieties. This compound, alongside related compounds like Hederacoside C and α-hederin, is recognized as a major bioactive constituent responsible for the pharmacological activities of the extracts from these plants.[1][5][6][7] It has demonstrated potential as an anti-inflammatory agent and is a subject of research in drug development for its role in the overall biological activity of the plant extracts from which it is derived.[1] This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound.
Physical and Chemical Properties
This compound is a complex glycoside of the pentacyclic triterpenoid hederagenin. Its structure and composition confer specific physical and chemical characteristics. It presents as a white to off-white solid powder.[2][3]
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 760961-03-3 | [1][2][8] |
| Molecular Formula | C₅₃H₈₆O₂₂ | [2][5][6][8] |
| Molecular Weight | 1075.24 g/mol | [2][5][9][10] |
| Exact Mass | 1074.561035 u | [6] |
| Appearance | White to off-white solid powder | [2][3] |
| Structure Type | Pentacyclic Triterpenoid Saponin | [1][8] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Index of Refraction | 1.633 | [6] |
| Storage Conditions | -20°C or 2-8°C, protect from light | [1][2][4][8] |
| Stability | ≥ 4 years (at -20°C) | [4] |
Solubility Profile
The solubility of this compound is characteristic of many saponins (B1172615), with good solubility in polar organic solvents and poor solubility in water.[1] Hygroscopic DMSO can significantly impact solubility, and the use of newly opened solvent is recommended for preparing stock solutions.[2]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (93.00 mM) | Requires sonication to dissolve | [2] |
| Methanol (B129727) | Soluble | - | [1][3][8] |
| Ethanol (B145695) | Soluble | - | [3] |
| Pyridine | Soluble | - | [3] |
| Water | Insoluble | - | [1] |
| DMF:PBS (pH 7.2) (1:1) | 25 mg/mL | - | [4] |
For in vivo studies, formulations have been prepared by dissolving this compound in a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a clear solution of at least 2.5 mg/mL.[2]
Spectroscopic Data
Mass spectrometry is a key analytical technique for the identification and structural elucidation of this compound.
-
Tandem Mass Spectrometry (MS/MS): In electrospray ionization (ESI) mass spectrometry, this compound typically forms adducts. In positive mode, it can yield pseudomolecular ions such as [M+NH₄]⁺ at m/z 1093.[11] In negative mode, parent ions like [M+HCOOH-H]⁻ at m/z 1119 have been observed.[11]
-
Fragmentation Pattern: The fragmentation of the deprotonated molecule [M-H]⁻ provides structural information. A key fragmentation event is the loss of the C-28 sugar chain (Rha-Glu-Glu), resulting in a daughter ion at m/z 603.[11] A subsequent loss of the arabinose (Ara) sugar connected to the C-3 position from this fragment generates an ion at m/z 469.[11]
Experimental Protocols
Extraction and Isolation from Plant Material
The following protocol is a synthesized methodology based on established procedures for extracting saponins, including this compound, from plant sources like Hedera helix.[12][13]
-
Material Preparation: Dried leaves or stems of Hedera helix are ground into a coarse powder.[12]
-
Solvent Extraction: The powdered material is subjected to reflux extraction, typically using an aqueous ethanol solution (e.g., 70-95% ethanol), for 2-3 hours.[13] This process is repeated, and the filtrates are combined.
-
Concentration: The combined ethanolic extract is concentrated under reduced pressure to yield a crude extract.[12]
-
Liquid-Liquid Partitioning: The crude extract is dissolved or suspended in water and then partitioned sequentially with solvents of increasing polarity. This compound is typically recovered in the n-butanol fraction.[12]
-
Precipitation: The n-butanol fraction is concentrated, and the saponins are precipitated by the slow addition of a less polar solvent, such as ethyl acetate, until no further precipitate forms.[12][13]
-
Column Chromatography: The collected precipitate is dissolved in a minimal amount of methanol and subjected to silica gel column chromatography.[12]
-
Elution and Final Purification: The column is eluted with a solvent system, commonly a chloroform-methanol gradient. Fractions containing this compound are collected, combined, concentrated, and then freeze-dried (lyophilized) to obtain the pure compound.[12]
An alternative method involves ultrasound-assisted extraction (UAE), which can enhance efficiency. Optimal conditions for UAE have been reported as using 80% ethanol at 50°C for 60 minutes.[14]
Analytical Quantification Method (UHPLC-MS/MS)
This protocol is for the sensitive and specific quantification of this compound in biological matrices, such as rat plasma.[1][7][15]
-
Sample Preparation: Plasma samples are processed via protein precipitation with acetonitrile (B52724).
-
Chromatographic System: A reversed-phase C18 column (e.g., Thermo Hypersil GOLD C18, 2.1 mm × 50 mm, 1.9 μm) is used.[1][7][15]
-
Mobile Phase: A gradient elution is performed using a binary system of acetonitrile (Solvent B) and water containing 0.1% formic acid (Solvent A).[1][7]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in positive multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[15]
Biological Activity and Potential Signaling Pathways
This compound is a key contributor to the biological activities of Hedera helix extracts, which are noted for their anti-inflammatory and respiratory benefits.[1][16] While direct studies on this compound's specific signaling pathways are limited, extensive research on the closely related saponin, Hederacoside C, and its aglycone, hederagenin, provides strong indications of its likely mechanisms of action.
The anti-inflammatory effects of these related compounds are frequently attributed to the modulation of the Toll-like Receptor (TLR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17][18] Hederacoside C has been shown to suppress the expression of TLR2 and TLR4, which in turn inhibits the downstream activation of MAPK (p38, ERK, JNK) and NF-κB (p65) pathways.[18] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[18] Given the structural similarity, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.
References
- 1. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:760961-03-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]
- 7. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Product Description|this compound [sinophytochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. usbio.net [usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101235068B - Method for preparing hederacoside C from bindwood - Google Patents [patents.google.com]
- 13. CN103588832A - Method for separating hederacoside C and aglycone from hedera helix leaf - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. Recent Progress in Health Benefits of Hederagenin and Its Glycosides | MDPI [mdpi.com]
- 18. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Hederacoside D: A Technical Guide to its Putative Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature extensively details the anti-inflammatory mechanisms of Hederacoside C and extracts of Hedera helix (common ivy), in which Hederacoside D is a major bioactive saponin (B1150181). However, there is a notable scarcity of studies focusing specifically on the mechanism of action of this compound. This guide, therefore, presents the well-documented pathways of Hederacoside C as a predictive model for this compound's activity, supported by the available pharmacokinetic data for this compound. The information provided herein should be interpreted as a framework for future research, pending direct experimental validation for this compound.
Introduction
This compound is a triterpenoid (B12794562) saponin found in Hedera helix, a plant with a long history of use in traditional medicine for inflammatory conditions, particularly of the respiratory tract. As a member of the hederacoside family, it shares structural similarities with Hederacoside C, a compound with demonstrated anti-inflammatory properties. This technical guide synthesizes the current understanding of the anti-inflammatory action of hederacosides, with a focus on the core signaling pathways likely modulated by this compound.
Core Anti-Inflammatory Mechanism: Inhibition of Pro-inflammatory Signaling Pathways
The primary anti-inflammatory mechanism attributed to hederacosides involves the downregulation of key signaling pathways that orchestrate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Hederacoside C has been shown to inhibit this cascade by:
-
Suppressing the phosphorylation and degradation of IκBα. [1]
-
Preventing the nuclear translocation of the p65 subunit of NF-κB. [1]
This leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the downstream activation of transcription factors that drive the expression of inflammatory mediators.
Studies on Hederacoside C demonstrate its ability to:
-
Attenuate the phosphorylation of p38, ERK, and JNK. [1]
By inhibiting the activation of these key kinases, Hederacoside C, and putatively this compound, can effectively dampen the inflammatory cascade.
Modulation of Upstream and Downstream Inflammatory Mediators
Toll-Like Receptor (TLR) Expression
Toll-like receptors, particularly TLR2 and TLR4, are crucial for recognizing pathogen-associated molecular patterns like LPS and initiating an inflammatory response. Hederacoside C has been found to suppress the protein expression of both TLR2 and TLR4, thereby inhibiting the initial trigger of the inflammatory cascade.[1]
Cytokine Production
A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines. Hederacoside C has been shown to downregulate the gene expression and protein levels of TNF-α, IL-6, and IL-1β.[1][2] Conversely, it has also been observed to upregulate the expression of the anti-inflammatory cytokine IL-10.[1]
Quantitative Data
While specific quantitative data on the anti-inflammatory activity of this compound is limited, this section provides pharmacokinetic data for this compound and anti-inflammatory data for the closely related Hederacoside C for comparative purposes.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Dose | 1 mg/kg | 20 mg/kg |
| t1/2 (h) | 1.87 ± 0.53 | 4.89 ± 1.21 |
| Tmax (h) | - | 0.58 ± 0.20 |
| Cmax (ng/mL) | 1003.33 ± 150.44 | 10.97 ± 3.47 |
| AUC(0-t) (ng/mL*h) | 1133.74 ± 186.23 | 64.91 ± 18.03 |
| AUC(0-inf) (ng/mL*h) | 1148.91 ± 192.11 | 71.01 ± 19.87 |
| MRT(0-t) (h) | 1.34 ± 0.18 | 4.76 ± 0.61 |
| CL (L/h/kg) | 0.88 ± 0.15 | - |
| Vss (L/kg) | 1.18 ± 0.22 | - |
Data from Yu et al., J Sep Sci. 2016 Sep;39(17):3292-301.
Table 2: Effects of Hederacoside C on Pro-inflammatory Mediators
| Mediator | Cell/Animal Model | Treatment | Result | Reference |
|---|---|---|---|---|
| IL-6 | LPS-stimulated murine macrophages | 80-400 µg/ml EA 575® (ivy leaf extract) | Dose-dependent decrease in IL-6 release (25-40% reduction) | [3] |
| TNF-α | S. aureus-induced mastitis in mice | Hederacoside C | Significant inhibition of expression | [1] |
| IL-1β | S. aureus-induced mastitis in mice | Hederacoside C | Significant inhibition of expression | [1] |
| p-p65 | LPS-stimulated macrophages | Hederacoside C | Dramatically reduced protein expression | [2] |
| p-p38 | S. aureus-induced mastitis in mice | Hederacoside C | Decreased phosphorylation | [1] |
| p-ERK | S. aureus-induced mastitis in mice | Hederacoside C | Decreased phosphorylation | [1] |
| p-JNK | S. aureus-induced mastitis in mice | Hederacoside C | Decreased phosphorylation |[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of hederacosides.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of the hederacoside for 1-2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Supernatants from cell cultures are collected.
-
Assay Procedure: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader, and cytokine concentrations are calculated based on a standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of target genes (e.g., TNF-α, IL-6, IL-1β, IL-10) are quantified by qPCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Visualizations
Signaling Pathways
Caption: Putative mechanism of this compound on the NF-κB pathway.
Caption: Putative modulation of MAPK signaling by this compound.
Experimental Workflow
Caption: A typical workflow for in vitro anti-inflammatory studies.
Conclusion and Future Directions
While direct evidence is still emerging, the existing body of research on Hederacoside C and Hedera helix extracts provides a strong foundation for understanding the potential anti-inflammatory mechanism of this compound. The inhibition of the NF-κB and MAPK signaling pathways appears to be the central mode of action, leading to a reduction in pro-inflammatory mediator production.
Future research should focus on:
-
Directly investigating the effects of isolated this compound on the NF-κB and MAPK pathways in various inflammatory models.
-
Determining the IC50 values of this compound for the inhibition of key inflammatory cytokines and enzymes.
-
Conducting comparative studies to evaluate the relative potency of this compound, Hederacoside C, and other related saponins.
-
Exploring the potential role of this compound in modulating other inflammatory pathways , such as the NLRP3 inflammasome.
A more in-depth understanding of this compound's specific mechanism of action will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.
References
- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Discovery and History of Hederacoside D: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and structural elucidation of this compound. It details the seminal research that led to its identification, the experimental methodologies employed for its isolation and characterization, and presents a comprehensive overview of its known biological functions and associated signaling pathways. Quantitative data are systematically tabulated for comparative analysis, and key experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this important natural compound.
Discovery and Historical Perspective
The journey to uncover this compound is rooted in the broader phytochemical exploration of the Hedera genus (Araliaceae family), long recognized in traditional medicine. Initial investigations into the saponin content of various Hedera species laid the groundwork for the eventual isolation of its specific constituents.
While the exact first use of the name "this compound" in a publication remains to be definitively pinpointed through currently available indexed literature, the foundational work can be traced back to studies on Hedera nepalensis K. KOCH by Japanese researchers in the late 1970s and 1980s. A pivotal study by Kizu and colleagues in 1977 reported the isolation of several new triterpenoid glycosides from the stem and bark of Hedera nepalensis, which they provisionally named "HN-saponins"[1]. It is strongly believed that one of these, likely HN-saponin D1 or D2, was later fully characterized and named this compound. Subsequent research on other plants, such as Kalopanax pictus, also identified this compound[2].
This compound is a triterpenoid saponin with hederagenin (B1673034) as its aglycone. It is recognized as one of the major bioactive saponins (B1172615) in Hedera helix (common ivy), alongside Hederacoside C and α-hederin, and plays a significant role in the plant's overall biological activity[3][4]. Its presence has also been confirmed in Hedera nepalensis K. Koch var. sinensis[3].
Structural Elucidation
The determination of the complex chemical structure of this compound was a multi-step process involving a combination of chemical degradation and sophisticated spectroscopic techniques.
Initial Characterization
Early studies on the "HN-saponins" involved classical methods of natural product chemistry. These included acidic and alkaline hydrolysis to break down the glycosidic and ester linkages, respectively. This process allowed for the identification of the aglycone (the non-sugar part) as hederagenin and the constituent monosaccharides.
Spectroscopic Analysis
The definitive structure of this compound was established through the application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and later, Electrospray Ionization Mass Spectrometry (ESI-MS), were crucial in determining the molecular weight of this compound and providing information about the sequence of sugar units through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were indispensable for the complete structural assignment. These techniques allowed researchers to:
-
Confirm the hederagenin aglycone structure.
-
Identify the specific sugar residues and their anomeric configurations (α or β).
-
Determine the linkage positions between the sugar units and the attachment points to the aglycone.
-
The elucidated structure of this compound is hederagenin 3-O-α-L-arabinopyranoside 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound, based on established procedures for saponin research.
Isolation of this compound from Plant Material
The isolation of this compound typically involves a multi-step extraction and chromatographic purification process.
Experimental Workflow for Saponin Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: Dried and powdered leaves of Hedera helix (or other source material) are used as the starting material.
-
Defatting: The powdered material is first extracted with a nonpolar solvent, such as n-hexane, to remove lipids and chlorophyll.
-
Extraction: The defatted material is then extracted with methanol or ethanol, typically using maceration or Soxhlet extraction, to isolate the more polar saponins.
-
Solvent Partitioning: The resulting extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is partitioned against a series of organic solvents of increasing polarity. The saponin fraction is typically enriched in the n-butanol layer.
-
Chromatographic Purification: The crude saponin extract from the n-butanol fraction is subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of chloroform-methanol-water.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often accomplished using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
-
Structural Elucidation Methodologies
Workflow for Structure Elucidation
Caption: Methodologies for the structural elucidation of this compound.
Protocols:
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the purified compound in methanol is prepared.
-
Analysis: The solution is infused into an electrospray ionization (ESI) source of a mass spectrometer. Both positive and negative ion modes are used to obtain the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and fragmentation data (MS/MS).
-
-
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in a deuterated solvent, such as pyridine-d₅ or methanol-d₄, in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the linkages between sugar units and the aglycone.
-
-
Biological Activities and Signaling Pathways
This compound has been reported to possess a range of biological activities, although it is often studied as a component of Hedera helix extracts.
Table 1: Reported Biological Activities of this compound and Related Extracts
| Biological Activity | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | In vivo and in vitro models | Inhibition of pro-inflammatory mediators. | [2] |
| Expectorant/Bronchodilatory | Animal models and clinical studies (of extracts) | Relaxation of bronchial smooth muscle. | [3][4] |
| Antimicrobial | In vitro assays | Activity against various bacteria and fungi. | (General saponin literature) |
Signaling Pathways:
The precise molecular mechanisms and signaling pathways modulated by pure this compound are still an active area of research. However, based on the activities of related triterpenoid saponins and Hedera extracts, potential pathways of interest include:
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Quantitative Data
Pharmacokinetic studies have been conducted on the major saponins from Hedera helix, including this compound, providing valuable data for drug development.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Tmax (h) | 0.58 ± 0.20 | - | [4] |
| Cmax (ng/mL) | 3.63 ± 1.05 | - | [4] |
| AUC (0-t) (ng·h/mL) | 11.23 ± 2.68 | 105.61 ± 20.34 | [4] |
| t1/2 (h) | 3.54 ± 0.87 | 2.15 ± 0.43 | [4] |
Data presented as mean ± standard deviation.
Conclusion
This compound stands as a testament to the rich chemical diversity of the plant kingdom and the intricate process of natural product discovery. From its likely initial isolation as an unnamed saponin from Hedera nepalensis to its full structural characterization and recognition as a key bioactive component of Hedera helix, its history underscores the importance of systematic phytochemical investigation. The detailed experimental protocols for its isolation and structural elucidation provided herein offer a valuable resource for researchers. While its biological activities are promising, further studies are warranted to fully elucidate the specific molecular mechanisms of pure this compound and to explore its full therapeutic potential. This comprehensive technical guide serves as a foundational resource for scientists and professionals engaged in the ongoing research and development of this fascinating natural compound.
References
- 1. Characterisation of saponins from Hedera nepalensis in Vietnam northwest mountainous areas with the aid of high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Hederacoside D: A Comprehensive Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin, is a significant bioactive compound found in plants of the Hedera genus, commonly known as ivy. It is recognized for its potential therapeutic applications, including anti-inflammatory properties. A thorough understanding of its physicochemical characteristics, particularly its solubility in various solvents, is paramount for advancing research and development in pharmaceuticals and other scientific fields. This technical guide provides a detailed overview of the solubility profile of this compound, outlines experimental methodologies for solubility determination, and explores the signaling pathways associated with its biological activity.
Solubility Profile of this compound
The solubility of this compound has been evaluated in a range of solvents, revealing a varying degree of dissolution depending on the solvent's polarity and properties. The quantitative solubility data from multiple sources are summarized in the table below. It is important to note that discrepancies in reported solubility values may arise from differences in experimental conditions, such as temperature and the purity of the compound, as well as the analytical methods employed.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 - 100[1][2][3] | High solubility. |
| Water | Insoluble - 100[2][4] | Conflicting reports exist. One source indicates high solubility, while another states it is insoluble. This may depend on the specific experimental conditions and the crystalline form of the compound. |
| Ethanol | 1 - 20[2][3] | Moderate solubility. |
| Methanol | Soluble[4] | Qualitative data indicates solubility, but specific quantitative values are not consistently reported. |
| Dimethylformamide (DMF) | 25[3] | Good solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 5[3] | Limited aqueous solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1] | A common vehicle for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5[1] | An alternative vehicle for in vivo administration, utilizing a cyclodextrin (B1172386) to enhance solubility. |
Experimental Protocols for Solubility Determination
A precise and reproducible methodology is crucial for determining the solubility of a compound. The following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a natural product like this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., ethanol, DMSO, water)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at a standard value, such as 25°C or 37°C.
-
-
Sample Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to this compound.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
Below is a graphical representation of the experimental workflow for determining solubility.
Signaling Pathways Modulated by Hederacosides
The anti-inflammatory effects of hederagenin (B1673034) and its glycosides, including the closely related Hederacoside C, are primarily attributed to their ability to suppress key inflammatory signaling pathways. While direct studies on this compound are limited, it is plausible that it shares similar mechanisms of action. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Hederacosides have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.
MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, ERK, and JNK, that are activated by various extracellular stimuli. Once activated, these MAPKs phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory cytokines. Hederacosides have been demonstrated to inhibit the phosphorylation and activation of p38, ERK, and JNK, thus dampening the inflammatory response.
The following diagram illustrates the modulation of the NF-κB and MAPK signaling pathways by hederacosides.
Conclusion
This technical guide provides a comprehensive overview of the solubility profile of this compound, offering valuable data for researchers and drug development professionals. The provided experimental protocol serves as a foundation for accurate and reproducible solubility determination. Furthermore, the elucidation of the inhibitory effects of hederacosides on the NF-κB and MAPK signaling pathways offers critical insights into their anti-inflammatory mechanism of action. A thorough understanding of these fundamental properties is essential for the continued exploration and potential therapeutic application of this compound.
References
The Architecture of Defense: A Technical Guide to Triterpenoid Saponin Biosynthesis in the Araliaceae Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Araliaceae family, which includes the renowned medicinal genus Panax (ginseng), is a rich source of structurally diverse and pharmacologically active triterpenoid (B12794562) saponins (B1172615). These compounds, central to the therapeutic properties of many traditional medicines, are the products of a complex and highly regulated biosynthetic pathway. This technical guide provides an in-depth exploration of the core biosynthetic machinery, from the initial cyclization of 2,3-oxidosqualene (B107256) to the elaborate glycosylation patterns that create the vast spectrum of saponin (B1150181) diversity. We present a consolidation of current knowledge on the key enzyme families—oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs)—and their roles in shaping the final saponin profile. This guide summarizes quantitative data on gene expression and metabolite accumulation, details essential experimental protocols for the study of this pathway, and provides visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding and spur further research and development in this critical area of natural product biosynthesis.
Introduction
Triterpenoid saponins from the Araliaceae family, particularly the ginsenosides (B1230088) from Panax species, represent a cornerstone of traditional medicine and a focal point of modern drug discovery. Their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, are intricately linked to their molecular structure. The biosynthesis of these complex molecules is a multi-step process involving a series of enzymatic reactions that build upon a common triterpenoid backbone. Understanding this pathway at a molecular level is crucial for the quality control of herbal medicines, the exploration of novel bioactive compounds, and the development of metabolic engineering strategies for enhanced production. This guide serves as a technical resource for researchers and professionals engaged in the study and application of these valuable natural products.
The Core Biosynthetic Pathway
The biosynthesis of triterpenoid saponins in Araliaceae begins with the cyclization of 2,3-oxidosqualene, a linear isoprenoid precursor. This pathway can be broadly divided into three key stages: backbone synthesis, functionalization, and glycosylation.
Backbone Synthesis: The Role of Oxidosqualene Cyclases (OSCs)
The initial cyclization of 2,3-oxidosqualene is a critical branching point that determines the fundamental structure of the resulting triterpenoid. This reaction is catalyzed by oxidosqualene cyclases (OSCs). In the Araliaceae family, two main types of OSCs are of particular importance:
-
β-Amyrin Synthase (β-AS): This enzyme catalyzes the formation of β-amyrin, the precursor for oleanane-type saponins.
-
Dammarenediol-II Synthase (DS): This enzyme is responsible for the synthesis of dammarenediol-II, the foundational structure for the pharmacologically prominent dammarane-type ginsenosides.
The differential expression and activity of these enzymes are key determinants of the saponin profile in different Araliaceae species. For instance, Panax species are rich in dammarane-type saponins due to the high activity of DS, while other genera like Aralia may have a higher proportion of oleanane-type saponins.
Functionalization: The Cytochrome P450 Monooxygenases (CYP450s)
Following the formation of the triterpenoid backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation of the triterpene skeleton at various positions, leading to the formation of different aglycones (sapogenins). Key CYP450s in ginsenoside biosynthesis include:
-
Protopanaxadiol (B1677965) Synthase (PPDS; CYP716A47): This enzyme hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).[1][2]
-
Protopanaxatriol (B1242838) Synthase (PPTS; CYP716A53v2): This enzyme further hydroxylates PPD at the C-6 position to yield protopanaxatriol (PPT).[3]
The activities of these CYP450s create the two major classes of dammarane-type ginsenosides: the PPD-type and the PPT-type.
Glycosylation: The UDP-Glycosyltransferases (UGTs)
The final and most extensive step in saponin biosynthesis is the attachment of sugar moieties to the aglycone backbone, a process catalyzed by UDP-glycosyltransferases (UGTs). This glycosylation dramatically increases the structural diversity and modulates the pharmacological properties of the saponins. UGTs utilize UDP-activated sugars (e.g., UDP-glucose, UDP-xylose) as donors and transfer them to specific hydroxyl or carboxyl groups on the aglycone. The sequential action of multiple UGTs with different regiospecificities leads to the formation of complex sugar chains. In Panax species, a large number of UGTs have been identified, contributing to the vast array of ginsenosides. For example, specific UGTs are responsible for the glycosylation at the C-3, C-6, and C-20 positions of the PPD and PPT aglycones.[4][5][6]
Diagram of the Triterpenoid Saponin Biosynthetic Pathway in Araliaceae
Caption: Core biosynthetic pathway of triterpenoid saponins in Araliaceae.
Quantitative Data
The accumulation of triterpenoid saponins and the expression of the corresponding biosynthetic genes vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.
Table 1: Triterpenoid Saponin Content in a Selection of Araliaceae Species
| Species | Tissue | Major Saponins | Total Saponin Content (mg/g DW) | Reference |
| Panax ginseng | Main Root | Ginsenosides Rb1, Re, Rg1 | 16.48 - 21.05 | [7] |
| Leaf | Ginsenosides Re, Rd, Rh1 | 130.09 (1-year-old) | [8] | |
| Panax quinquefolius | Main Root | Ginsenosides Rb1, Re | ~38 - 102 | [7] |
| Fine Root | Ginsenosides Rb1, Re | 115.69 | [9] | |
| Aralia elata | Root Bark | Oleanolic acid glycosides | 9.41 - 10.46% | [10] |
| Aralia cordata | Aerial Parts | Oleanolic acid | - | [11] |
Note: DW = Dry Weight. Content can vary significantly based on analytical methods and plant material.
Table 2: Expression Levels of Key Biosynthetic Genes in Panax ginseng
| Gene | Enzyme | Tissue with Highest Expression | Expression Level (TPM) | Reference |
| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Root | ~100-200 | [12] |
| HMGR | HMG-CoA reductase | Root | ~50-150 | [12] |
| FPS | Farnesyl pyrophosphate synthase | Root | >2000 | [12] |
| SS | Squalene synthase | Root | >2000 | [12] |
| SE | Squalene epoxidase | Root | >1000 | [12] |
| DS | Dammarenediol-II synthase | Root | ~500-1000 | [12] |
| β-AS | β-amyrin synthase | Root | ~100-200 | [1] |
| CYP716A47 (PPDS) | Protopanaxadiol synthase | Root | ~200-400 | [1] |
| CYP716A53v2 (PPTS) | Protopanaxatriol synthase | Root | ~100-300 | [1] |
Note: TPM = Transcripts Per Million. Expression levels are approximate and can vary based on the specific study and conditions.
Table 3: Enzyme Kinetic Parameters of Selected UGTs in Ginsenoside Biosynthesis
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Reference |
| Bs-YjiC (from Bacillus subtilis) | Ginsenoside Rg3 | Ginsenoside Rd12 | 99.0 | 5.2 | [13][14] |
| SGT (from Salinispora tropica) | Ginsenoside Rh2 | 12-O-glucosylginsenoside Rh2 | 12,000 | - | [15] |
| PnUGT33 (Panax notoginseng) | Various ginsenosides | Higher polarity ginsenosides | - | - | [5] |
Note: Enzyme kinetic data for Araliaceae-specific OSCs and CYP450s are limited in the current literature, representing a key area for future research.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the biosynthesis of triterpenoid saponins in the Araliaceae family.
Gene Cloning and Functional Characterization of Oxidosqualene Cyclases (OSCs)
Objective: To isolate and functionally characterize OSC genes (e.g., DS, β-AS) from an Araliaceae species.
Workflow Diagram:
Caption: Workflow for cloning and functional characterization of OSC genes.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., roots of Panax ginseng) using a suitable kit or protocol. First-strand cDNA is then synthesized from the total RNA using reverse transcriptase.[16]
-
PCR Amplification: The target OSC gene is amplified from the cDNA using PCR. Degenerate primers designed from conserved regions of known OSCs can be used for initial cloning, followed by RACE (Rapid Amplification of cDNA Ends) to obtain the full-length sequence. Alternatively, if sequence information is available, gene-specific primers can be used.[17][18]
-
Cloning into an Expression Vector: The amplified OSC cDNA is cloned into a suitable yeast expression vector, such as pYES2, which is under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation and Heterologous Expression: The expression construct is transformed into a suitable Saccharomyces cerevisiae strain. Often, a lanosterol synthase mutant (e.g., GIL77) is used to reduce the background of native sterol synthesis.[19] Yeast cultures are grown and expression of the OSC gene is induced.
-
Metabolite Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and triterpenoids are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate). The extracted metabolites are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction.[20]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the transcript levels of triterpenoid saponin biosynthetic genes in different tissues or under various conditions.
Methodology:
-
RNA Extraction and DNase Treatment: High-quality total RNA is extracted from plant samples and treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA.
-
Primer Design and Validation: Gene-specific primers for the target genes and one or more reference (housekeeping) genes are designed and validated for their specificity and amplification efficiency.
-
qRT-PCR Reaction: The qRT-PCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the specific primers. The reaction is run on a real-time PCR system.[21][22][23]
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[23]
HPLC-MS/MS for Quantitative Analysis of Triterpenoid Saponins
Objective: To separate, identify, and quantify the triterpenoid saponins in a plant extract.
Methodology:
-
Sample Preparation: A dried and powdered plant sample is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often with the aid of ultrasonication or heating. The extract is then filtered before analysis.
-
Chromatographic Separation: The saponins in the extract are separated using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient elution of water (often with a modifier like formic acid or acetonitrile) and an organic solvent (e.g., acetonitrile).[13][24]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) is a common ionization source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for each target saponin are monitored.[13]
-
Quantification: The concentration of each saponin is determined by comparing its peak area to a calibration curve generated using authentic standards.[9]
Workflow Diagram for HPLC-MS/MS Analysis:
Caption: Workflow for quantitative analysis of triterpenoid saponins by HPLC-MS/MS.
Conclusion and Future Perspectives
The biosynthesis of triterpenoid saponins in the Araliaceae family is a testament to the intricate and elegant metabolic capabilities of plants. Significant strides have been made in identifying the key enzymes and elucidating the core biosynthetic pathway. However, several areas warrant further investigation. The limited availability of enzyme kinetic data for Araliaceae-specific OSCs and CYP450s presents a significant knowledge gap. A deeper understanding of the regulatory networks that control the expression of biosynthetic genes, including the roles of transcription factors and the influence of environmental cues, is also needed.
Future research efforts, leveraging advances in genomics, proteomics, and metabolomics, will undoubtedly uncover the remaining mysteries of saponin biosynthesis. This knowledge will be instrumental in developing robust metabolic engineering strategies in microbial or plant-based systems for the sustainable production of high-value saponins. Such advancements hold the promise of new therapeutic agents and a more profound appreciation for the chemical mastery of the plant kingdom.
References
- 1. Phylogenetic Analysis and Expression Patterns of Triterpenoid Saponin Biosynthesis Genes in 19 Araliaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 CYP716A53v2 catalyzes the formation of protopanaxatriol from protopanaxadiol during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unprecedented diversity of UGT94-family UDP-glycosyltransferases in Panax plants and their contribution to ginsenoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Glycosyltransferase Genes of Panax notoginseng: Identification and Engineering Yeast Construction of Rare Ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Panax ginseng UDP-Glycosyltransferases Catalyzing Protopanaxatriol and Biosyntheses of Bioactive Ginsenosides F1 and Rh1 in Metabolically Engineered Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Ginsenoside Components of Various Tissues of New Zealand Forest-Grown Asian Ginseng (Panax Ginseng) and American Ginseng (Panax Quinquefolium L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 12. Transcriptomic profiling reveals MEP pathway contributing to ginsenoside biosynthesis in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of major ginsenosides in Panax quinquefolius (American ginseng) using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of oleanolic acid and total saponins in Aralia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. De novo whole-genome assembly and discovery of genes involved in triterpenoid saponin biosynthesis of Vietnamese ginseng (Panax vietnamensis Ha et Grushv.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of ginsenosides in plant extracts from Panax ginseng and Panax quinquefolius L. by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of real-time PCR-based markers for differentiation of Oplopanax elatus and Aralia cordata in commercial food products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 23. Oleanane-type triterpene saponins from Aralia armata leaves and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Relationship of Hederacoside D to Other Hederagenin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural characteristics of Hederacoside D and its relationship to other prominent hederagenin (B1673034) glycosides, namely Hederacoside C and α-Hederin. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Structure: Hederagenin
Hederagenin is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series that serves as the aglycone for a wide variety of saponins (B1172615) found in numerous plant species, most notably in the genus Hedera (ivy).[1][2] The fundamental structure of hederagenin, with its characteristic five-ring system and specific functional groups, is the common scaffold upon which the structural diversity of its glycosides is built.[3] Modifications to this core, particularly at the C-3 hydroxyl and C-28 carboxyl groups, through the attachment of sugar moieties, give rise to a vast array of naturally occurring saponins with diverse biological activities.[3]
Structural Relationship of this compound, Hederacoside C, and α-Hederin
The primary structural distinction between this compound, Hederacoside C, and α-Hederin lies in the composition and linkage of the sugar chains attached to the hederagenin backbone. These variations in glycosylation significantly influence the physicochemical properties and biological activities of the resulting saponins.
Below is a DOT language script for a Graphviz diagram illustrating these structural relationships.
Figure 1: Structural relationship of this compound, Hederacoside C, and α-Hederin to the hederagenin core.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound, Hederacoside C, and α-Hederin.
Table 1: Physicochemical Properties
| Property | This compound | Hederacoside C | α-Hederin | Hederagenin (Aglycone) |
| Molecular Formula | C₅₃H₈₆O₂₂[4] | C₅₉H₉₆O₂₆[5] | C₄₁H₆₆O₁₂[6] | C₃₀H₄₈O₄[3] |
| Molecular Weight | 1075.2 g/mol [7] | 1221.38 g/mol [5] | 750.96 g/mol [6] | 472.70 g/mol |
| Appearance | White powder[7] | Solid | White crystalline powder[8] | Fine white crystalline powder[3] |
| Solubility | Soluble in DMSO and methanol[7] | Soluble in DMSO and Ethanol[9] | Soluble in water[6] | Highly insoluble in water; slightly soluble in methanol (B129727) and ethanol[3] |
Table 2: Spectroscopic Data (Mass Spectrometry)
| Compound | Ionization Mode | Precursor Ion [M+H]⁺ or [M-H]⁻ | Key Fragment Ions (m/z) | Reference |
| This compound | ESI- | 1119 [M+HCOOH-H]⁻ | 603 [M-H - Rha-Glu-Glu]⁻, 469 [M-H - Rha-Glu-Glu - Ara]⁻ | [10] |
| Hederacoside C | ESI- | 1219.6110 | 469.2 | [11][12] |
| α-Hederin | ESI- | 749.4473 | Not specified | [11] |
Experimental Protocols
Isolation and Purification of Hederagenin Glycosides from Hedera helix
The following is a generalized protocol for the isolation and purification of hederagenin glycosides from the leaves of Hedera helix. Specific details may vary based on the target compound and the specific laboratory conditions.
Experimental Workflow
References
- 1. Hederagenin from the leaves of ivy (Hedera helix L.) induces apoptosis in human LoVo colon cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Progress of Hederagenin and Its Derivatives for Disease Therapy (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Hederacoside C | 14216-03-6 | OH32563 | Biosynth [biosynth.com]
- 6. α-Hederin - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. UHPLC‐Q‐TOF‐MS/MS Dereplication to Identify Chemical Constituents of Hedera helix Leaves in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ultra-high-performance liquid chromatography-tandem mass spectrometric method for the determination of hederacoside C, a drug candidate for respiratory disorder, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Hederacoside D: An In-depth Technical Guide on Degradation Products and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181), is a subject of growing interest within the scientific community due to its potential therapeutic applications. As with any compound intended for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the current knowledge on the degradation products and stability of this compound. Due to the limited specific data available for this compound, this guide also draws upon information from the closely related compound, Hederacoside C, and the aglycone, hederagenin (B1673034), to infer potential degradation pathways and biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.
Chemical Profile of this compound
This compound is a complex glycoside of hederagenin. Its intricate structure, featuring multiple glycosidic linkages, presents several potential sites for degradation through hydrolysis.
Stability of this compound and its Analogs
While specific stability studies on this compound are not extensively reported in the public domain, data from the closely related saponin, Hederacoside C, provides valuable insights into its potential stability profile. Hederacoside C has been shown to be hydrolytically stable over a period of six months across a pH range of 2 to 10[1][2]. This suggests that the core saponin structure is relatively robust under these conditions. However, it is crucial to conduct specific stability studies for this compound to confirm its unique stability characteristics.
Table 1: Inferred Stability of this compound based on Hederacoside C Data
| Condition | pH Range | Duration | Observation for Hederacoside C | Inferred Stability for this compound |
| Hydrolytic Stability | 2 - 10 | 6 months | Stable | Likely to be stable |
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be hydrolysis of its glycosidic bonds. This can be triggered by acidic, alkaline, or enzymatic conditions, leading to the stepwise removal of sugar moieties and ultimately yielding the aglycone, hederagenin.
Caption: Postulated hydrolytic degradation pathway of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following are detailed methodologies for key experiments that can be adapted for this compound, based on general pharmaceutical guidelines.
Acidic and Alkaline Hydrolysis
-
Objective: To assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare solutions of this compound in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and neutralize it.
-
Analyze the samples by a stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and identify degradation products.
-
Oxidative Degradation
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature for a defined period, with samples taken at various time intervals.
-
Analyze the samples to determine the extent of degradation and identify any oxidative degradation products.
-
Thermal Degradation
-
Objective: To investigate the effect of elevated temperature on the stability of this compound in the solid state.
-
Protocol:
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Collect samples at specified time points.
-
Dissolve the samples in a suitable solvent and analyze to assess for thermal decomposition products.
-
Photolytic Degradation
-
Objective: To determine the sensitivity of this compound to light exposure.
-
Protocol:
-
Expose a solution of this compound and a solid sample to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After a defined exposure period, analyze both the exposed and control samples to identify any photodegradation products.
-
Caption: A typical workflow for a forced degradation study.
Analytical Methodologies
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are powerful tools for the separation, identification, and quantification of this compound and its degradation products. A UPLC-Q-TOF-MS/MS method, for instance, can provide accurate mass measurements and fragmentation patterns, which are crucial for the structural elucidation of unknown degradation products.
Signaling Pathways Modulated by Hederagenin and its Glycosides
While specific signaling pathway studies for this compound are limited, extensive research on its aglycone, hederagenin, and related glycosides like Hederacoside C, reveals their significant modulatory effects on key cellular signaling pathways implicated in inflammation and cancer. These findings provide a strong basis for inferring the likely biological activities of this compound.
PI3K/Akt Signaling Pathway
Hederagenin has been shown to exert neuroprotective and anti-cancer effects by modulating the PI3K/Akt signaling pathway[3][4][5]. It can activate this pathway to protect against cellular injury and apoptosis in neuronal cells, while in some cancer cells, it can inhibit the pathway to suppress proliferation[3][4][5].
Caption: Modulation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical target of hederagenin and its glycosides. Hederacoside C has been demonstrated to inhibit the MAPK pathway, which is involved in inflammatory responses and cell proliferation[6][7][8]. This inhibition contributes to its anti-inflammatory effects.
Caption: Inhibition of the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Hederacoside C has been found to suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators[6][7][9]. This mechanism is central to the anti-inflammatory properties of hederagenin glycosides.
Caption: Suppression of the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the potential degradation products and stability of this compound, primarily through the lens of its close analog, Hederacoside C, and its aglycone, hederagenin. The primary degradation route is likely hydrolysis, and the compound is expected to exhibit reasonable stability under neutral pH conditions. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB by related compounds suggests that this compound may possess significant anti-inflammatory and other therapeutic properties.
It is imperative that future research focuses on conducting comprehensive forced degradation and stability studies specifically on this compound to elucidate its precise degradation profile and to identify and characterize its degradation products. Such studies are critical for ensuring the safety, efficacy, and quality of any potential pharmaceutical product containing this compound.
References
- 1. Hederagenin Exerts Potential Antilipemic Effect via p38MAPK Pathway in Oleic Acid-induced HepG2 cells and in Hyperlipidemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway [frontiersin.org]
- 5. Current Progress of Hederagenin and Its Derivatives for Disease Therapy (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Hederacoside D in Plasma by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus (ivy), is recognized for its potential therapeutic properties. As with many natural products under investigation, understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The described method is essential for accurately assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound.
The protocol outlines procedures for plasma sample preparation, UPLC chromatographic separation, and MS/MS detection. Additionally, it includes representative bioanalytical method validation parameters, presented in tabular format, to guide researchers in establishing a robust and reliable assay in their laboratories.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Ginsenoside Rb1
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
UPLC-MS/MS Instrumentation
-
UPLC System: A system capable of gradient elution at high pressures.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, such as a Waters UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or a Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 μm), is recommended.[1][2]
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (e.g., Ginsenoside Rb1) in a suitable solvent like methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples (Low, Medium, and High).
Plasma Sample Preparation Protocol
A protein precipitation method is recommended for the extraction of this compound from plasma samples.[2]
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile containing 0.1% acetic acid to precipitate the plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at approximately 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method Parameters
UPLC Method
-
Column: Waters UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.02% Acetic acid in water[2]
-
Mobile Phase B: 0.02% Acetic acid in acetonitrile[2]
-
Flow Rate: 0.3 mL/min[2]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B.
-
Ramp up to a high percentage of Mobile Phase B to elute the analyte and IS.
-
Return to initial conditions to re-equilibrate the column.
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. The negative ion mode has been shown to be effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (Negative Mode): The precursor ion [M+HCOOH-H]⁻ at m/z 1119 can be monitored, with a potential product ion at m/z 603.
-
This compound (Positive Mode): A precursor ion of [M+NH₄]⁺ at m/z 1093 has also been reported.
-
Internal Standard (Ginsenoside Rb1, Negative Mode): m/z 1108.3 → m/z 221.2[2]
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound and the IS.
Data Presentation: Quantitative Summary
The following tables summarize the expected quantitative performance of the UPLC-MS/MS method for this compound, based on data for structurally similar compounds and typical bioanalytical method validation acceptance criteria. These values should be confirmed during in-house method validation.
Table 1: Calibration Curve Parameters
| Parameter | Representative Value |
| Linearity Range | 10 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 30 | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | 300 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | > 85% | 85 - 115% |
| High QC | 800 | > 85% | 85 - 115% |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification in plasma.
Bioanalytical Method Validation Process
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols: Hederacoside D Anti-inflammatory Assay in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (common ivy), is a compound of growing interest for its potential therapeutic properties. While its sister compound, Hederacoside C, has been more extensively studied for its anti-inflammatory effects, this compound is also believed to contribute to the plant's medicinal activity. These application notes provide a detailed protocol for assessing the anti-inflammatory potential of this compound in an in vitro setting. The described assays focus on the compound's ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, in response to a common inflammatory stimulus, lipopolysaccharide (LPS).
Data Presentation
The following table summarizes expected quantitative data from in vitro anti-inflammatory assays of this compound. Data for Hederacoside C and general ivy leaf extract are included for comparative purposes, as direct quantitative data for this compound is limited in current literature.
| Cell Line | Stimulus | Compound | Concentration Range | Key Findings | Reference |
| RAW 264.7 Macrophages | Staphylococcus aureus | Hederacoside C | Not specified | Downregulated gene expression of IL-6, IL-1β, and TNF-α; Upregulated IL-10 gene expression. Attenuated protein expression of p38, ERK, JNK, and NF-κB (p65 and IκB-α). | [1] |
| J774.2 Macrophages | LPS | Ivy Leaf Extract EA 575® | 40-400 µg/ml | Dose-dependent decrease in LPS-induced IL-6 release (25-40% reduction). | [2] |
| NCI-H292 Human Airway Epithelial Cells | EGF | Hederacoside C | Not specified | Inhibited phosphorylation of EGFR, MEK1/2, p38 MAPK, and ERK1/2. | [3][4] |
| RAW264.7 Macrophages | LPS | Hederasaponin C | Not specified | Inhibited secretion of IL-6, IL-1β, and TNF-α. Inhibited NF-κB/p65 nuclear translocation. | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to evaluate the effect of this compound on the production of key pro-inflammatory cytokines, IL-6 and TNF-α, in murine macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ELISA kits for mouse IL-6 and TNF-α
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer. Cell viability should be calculated as a percentage of the vehicle-treated control. Non-toxic concentrations of this compound should be used for subsequent experiments.
-
-
LPS Stimulation and this compound Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known anti-inflammatory agent + LPS).
-
-
Cytokine Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cultured and treated RAW 264.7 cells (from a 6-well plate format)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
The intensity of the bands should be quantified using densitometry software. The levels of phosphorylated proteins should be normalized to their respective total protein levels. β-actin is used as a loading control.
-
Mandatory Visualization
Caption: Experimental workflow for this compound anti-inflammatory assay.
Caption: this compound's proposed mechanism on NF-κB and MAPK pathways.
References
- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway [frontiersin.org]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Hederacoside D in LPS-stimulated RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Hederacoside D, a natural saponin (B1150181), using the well-established in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This document outlines the underlying biological mechanisms, detailed experimental protocols, and data presentation strategies to facilitate research and development in this area.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are activated by pathogens or their components, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This activation triggers the release of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these inflammatory molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
This compound, a triterpenoid (B12794562) saponin found in plants of the Hedera genus (ivy), has garnered interest for its potential anti-inflammatory effects. Preliminary studies on related compounds, such as Hederacoside C and Hederagenin, suggest that these saponins (B1172615) can suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling cascades.[1][2] This document provides detailed protocols to assess the efficacy and mechanism of action of this compound in a controlled laboratory setting.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing typical results.
Note: The values presented in these tables are representative examples based on typical results for similar compounds and should be replaced with experimentally obtained data.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 90.5 ± 5.7 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (untreated) | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| LPS + this compound (1 µM) | 40.2 ± 2.9 | 12.2 |
| LPS + this compound (5 µM) | 32.5 ± 2.5 | 29.0 |
| LPS + this compound (10 µM) | 21.7 ± 1.9 | 52.6 |
| LPS + this compound (25 µM) | 12.3 ± 1.5 | 73.1 |
| LPS + this compound (50 µM) | 7.8 ± 1.1 | 83.0 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) (Mean ± SD) | % Inhibition | IL-6 (pg/mL) (Mean ± SD) | % Inhibition |
| Control (untreated) | 55 ± 8 | - | 32 ± 6 | - |
| LPS (1 µg/mL) | 2850 ± 150 | 0 | 1580 ± 95 | 0 |
| LPS + this compound (10 µM) | 1520 ± 110 | 46.7 | 890 ± 70 | 43.7 |
| LPS + this compound (25 µM) | 890 ± 95 | 68.8 | 510 ± 55 | 67.7 |
| LPS + this compound (50 µM) | 450 ± 60 | 84.2 | 260 ± 40 | 83.5 |
Table 4: Effect of this compound on the Expression of Key Inflammatory Proteins in LPS-stimulated RAW 264.7 Macrophages (Relative Densitometry)
| Treatment | p-p65/p65 | p-ERK/ERK | p-p38/p38 | iNOS/β-actin |
| Control | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.18 ± 0.04 | 0.05 ± 0.01 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (50 µM) | 0.35 ± 0.05 | 0.42 ± 0.06 | 0.38 ± 0.05 | 0.25 ± 0.04 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Cells are passaged every 2-3 days by scraping and reseeding at a lower density.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound.
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Determination (Griess Assay)
This assay quantifies the production of NO by measuring its stable metabolite, nitrite (B80452).
-
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite (for standard curve)
-
96-well plate
-
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (TNF-α, IL-6) in the cell culture supernatant.
-
Materials:
-
Cell culture supernatant
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.
-
The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.
-
Western Blot Analysis
This technique is used to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
Treated RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced inflammation via MAPK and NF-κB pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
Application Notes and Protocols: Hederacoside D Cytotoxicity Assay on HepG2 and MCF-7 Cell Lines
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus (e.g., English Ivy), is a subject of growing interest in pharmacological research due to its potential therapeutic properties. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound on two common human cancer cell lines: HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). While direct cytotoxic data for isolated this compound on these specific cell lines is limited in publicly available literature, this document compiles relevant information on related compounds, such as Hederagenin (the aglycone of this compound) and whole Hedera helix extracts, to provide a comprehensive guide for researchers.
The protocols outlined below are based on established methodologies for in vitro cytotoxicity screening and can be adapted for the specific experimental needs of the user.
Data Presentation
Due to the limited direct data on this compound, the following table summarizes the cytotoxic activity of a Hedera helix extract, which contains this compound as a component, on HepG2 and MCF-7 cell lines. This data can serve as a preliminary reference for designing dose-range finding studies for this compound.
Table 1: Cytotoxic Activity of Hedera helix Extract on HepG2 and MCF-7 Cell Lines
| Cell Line | Compound | Incubation Time | IC50 Value (µg/mL) |
| HepG2 | Hedera helix extract | 48 hours | Not explicitly stated, but extract showed dose-dependent inhibition. |
| MCF-7 | Hedera helix extract | 48 hours | Not explicitly stated, but extract showed dose-dependent inhibition. |
Note: The IC50 values for the whole extract provide a starting point for estimating the potential potency of its individual components like this compound. Further studies with the pure compound are necessary to determine its specific cytotoxicity.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HepG2 and MCF-7 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2 and MCF-7 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at an appropriate density.
This compound Preparation
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions while keeping the final DMSO concentration in the cell culture wells below 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare working solutions by serially diluting the stock solution with complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HepG2 and MCF-7 cells
-
This compound working solutions
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HepG2 and MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound on HepG2 and MCF-7 cell lines.
Caption: Experimental workflow for this compound cytotoxicity assay.
Hypothetical Signaling Pathway of Hederagenin-Induced Apoptosis
Based on studies of Hederagenin, the aglycone of this compound, a potential mechanism of action involves the induction of apoptosis through the mitochondrial pathway. The following diagram illustrates this hypothetical pathway. It is important to note that this pathway is based on a related compound and needs to be experimentally validated for this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for In Vivo Efficacy Testing of Hederacoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus (e.g., English Ivy), is a subject of growing interest for its potential therapeutic properties. While research on the specific in vivo efficacy of isolated this compound is still emerging, studies on Hedera helix extracts and closely related saponins (B1172615), such as Hederacoside C, provide a strong rationale and established models for its evaluation. These application notes detail protocols for assessing the anti-inflammatory, neuroprotective, and anticancer effects of this compound in relevant animal models. The methodologies are primarily based on preclinical studies of Hedera helix extracts and its major saponins, providing a foundational framework for investigating this compound.
Anti-inflammatory Efficacy Testing
The anti-inflammatory potential of this compound can be robustly evaluated using well-established animal models of acute and chronic inflammation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics the inflammatory cascade seen in bacterial infection-induced lung injury, making it highly relevant for testing anti-inflammatory agents.
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping (n=10 per group):
-
Negative Control: Vehicle (e.g., saline) administration.
-
Positive Control (ALI model): Vehicle + LPS challenge.
-
This compound Treatment Groups: Various doses of this compound + LPS challenge.
-
Reference Drug: Dexamethasone (e.g., 2 mg/kg) + LPS challenge.
-
-
Dosing Regimen: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7 days) before LPS challenge.
-
Induction of ALI: On the final day of treatment, administer LPS (e.g., 4 mg/kg) via intranasal or intratracheal instillation.
-
Sample Collection: Euthanize mice at a specific time point post-LPS challenge (e.g., 6 or 24 hours). Collect bronchoalveolar lavage fluid (BALF), blood serum, and lung tissue.
-
Efficacy Endpoints:
-
Lung Wet-to-Dry (W/D) Ratio: To assess pulmonary edema.
-
Cell Counts in BALF: Total and differential cell counts (neutrophils, macrophages).
-
Pro-inflammatory Cytokines: Measure levels of TNF-α, IL-1β, and IL-6 in BALF, serum, and lung homogenates using ELISA.
-
Oxidative Stress Markers: Assess levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in lung homogenates.
-
Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the lungs.
-
Histopathology: Perform H&E staining on lung tissue sections to evaluate inflammatory cell infiltration and tissue damage.
-
Quantitative Data Summary (Hypothetical based on related compounds):
| Group | Lung W/D Ratio | Total Cells in BALF (x10^4/mL) | TNF-α in BALF (pg/mL) | MPO Activity (U/g tissue) |
| Negative Control | 3.5 ± 0.3 | 5 ± 1 | 20 ± 5 | 0.5 ± 0.1 |
| LPS Control | 7.8 ± 0.6 | 55 ± 8 | 450 ± 50 | 5.2 ± 0.7 |
| This compound (Low Dose) | 6.5 ± 0.5 | 40 ± 6 | 320 ± 40 | 3.8 ± 0.5 |
| This compound (High Dose) | 5.2 ± 0.4 | 25 ± 4 | 180 ± 25 | 2.1 ± 0.3 |
| Dexamethasone | 4.8 ± 0.4 | 20 ± 3 | 150 ± 20 | 1.8 ± 0.2 |
Carrageenan-Induced Paw Edema in Rats
This is a classic model for screening acute anti-inflammatory drugs.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: As described for the ALI model.
-
Grouping (n=6-8 per group):
-
Negative Control: Vehicle administration.
-
Positive Control: Vehicle + Carrageenan injection.
-
This compound Treatment Groups: Various doses of this compound + Carrageenan injection.
-
Reference Drug: Indomethacin or Diclofenac (e.g., 10 mg/kg) + Carrageenan injection.
-
-
Dosing Regimen: Administer this compound or vehicle (p.o. or i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Efficacy Endpoints:
-
Paw Volume Increase: Calculate the percentage increase in paw volume compared to baseline.
-
Inhibition of Edema: Calculate the percentage inhibition of edema for each treatment group relative to the positive control.
-
Biochemical Markers: At the end of the experiment, paw tissue can be collected to measure levels of pro-inflammatory mediators like PGE2, TNF-α, and IL-1β.
-
Quantitative Data Summary (Hypothetical based on related compounds):
| Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Carrageenan Control | 0.85 ± 0.07 | - |
| This compound (Low Dose) | 0.62 ± 0.05 | 27.1% |
| This compound (High Dose) | 0.41 ± 0.04 | 51.8% |
| Indomethacin | 0.35 ± 0.03 | 58.8% |
Signaling Pathway in Inflammation
This compound is postulated to exert its anti-inflammatory effects by modulating key signaling pathways. Studies on related saponins suggest inhibition of the Toll-like Receptor (TLR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
References
Formulation of Hederacoside D for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants such as Hedera helix, is a subject of growing interest in preclinical research due to its potential therapeutic properties, including anti-inflammatory effects. A significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can hinder its bioavailability and lead to inconsistent results in both in vitro and in vivo studies. This document provides detailed application notes and standardized protocols for the formulation of this compound to support preclinical investigations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₆O₂₂ | [1] |
| Molecular Weight | 1075.24 g/mol | [2][] |
| Appearance | White to off-white solid | [2] |
| Solubility | Insoluble in water.[4] Soluble in Dimethyl sulfoxide (B87167) (DMSO), methanol, and Dimethylformamide (DMF).[4][5] Sparingly soluble in ethanol (B145695) and PBS (pH 7.2).[5] | [4][5] |
Formulation Strategies for Preclinical Studies
Given its low water solubility, specific formulation approaches are necessary to achieve appropriate concentrations and ensure bioavailability for preclinical testing. Below are two established protocols for the solubilization of this compound.
Protocol 1: Cosolvent-Surfactant Formulation
This method utilizes a combination of a cosolvent (PEG300), a surfactant (Tween-80), and an initial solubilizing agent (DMSO) to create a clear solution suitable for oral or parenteral administration in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO is recommended.[2]
-
In a sterile conical tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 to the tube and mix thoroughly by vortexing until a homogenous solution is formed.[2]
-
Add 5% of the final volume of Tween-80 and mix again.[2]
-
Finally, add 45% of the final volume of saline and vortex until the solution is clear.[2]
-
The final formulation should be a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[2]
| Component | Percentage of Final Volume | Example for 1 mL Final Volume |
| This compound in DMSO (25 mg/mL) | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Cyclodextrin-Based Formulation
This protocol employs a Captisol®-like vehicle, specifically sulfobutylether-β-cyclodextrin (SBE-β-CD), to enhance the solubility of this compound. This is a common strategy for parenteral formulations.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile conical tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.[2]
-
Vortex thoroughly until a clear, homogenous solution is obtained.
-
This formulation should yield a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[2]
| Component | Percentage of Final Volume | Example for 1 mL Final Volume |
| This compound in DMSO (25 mg/mL) | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol outlines a general procedure for a pharmacokinetic study in rats, a commonly used model in preclinical research.[6][7]
Objective: To determine the pharmacokinetic profile of this compound after oral (PO) and intravenous (IV) administration.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Acclimatization: Acclimate animals for at least 3 days before the experiment.
-
Fasting: Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Group Allocation: Divide animals into two groups (e.g., n=6 per group): an IV administration group and a PO administration group.
-
Dosing:
-
IV Group: Administer the formulated this compound (e.g., using the cyclodextrin-based formulation) via the tail vein.
-
PO Group: Administer the formulated this compound (e.g., using the cosolvent-surfactant formulation) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 0.25 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS).[6][7]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound is a glycoside of hederagenin. Hederagenin and its glycosides, such as Hederacoside C, have been shown to exert their anti-inflammatory effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways.[1][4][8]
An external inflammatory stimulus, such as a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), binds to Toll-like receptors (e.g., TLR4) on the cell surface. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors NF-κB and AP-1 (via the MAPK pathway). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, resulting in the production of inflammatory mediators like TNF-α, IL-6, and IL-1β. This compound and related compounds are believed to inhibit the activation of NF-κB and the phosphorylation of MAP kinases (p38, ERK, JNK), thereby suppressing the inflammatory response.[1][5][9]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ingredients-lonier.com [ingredients-lonier.com]
- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]
- 5. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Hederacoside D Analytical Standard
Introduction
Hederacoside D is a prominent triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, commonly known as ivy.[1][2] It is recognized as one of the primary bioactive constituents in Hedera helix extracts and contributes significantly to their overall biological activities.[1][2] As a key analytical marker, the accurate preparation of this compound standard solutions is fundamental for the qualitative and quantitative analysis of herbal medicines, dietary supplements, and pharmacokinetic studies. This application note provides a detailed protocol for the preparation of this compound analytical standards for use in various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its accurate handling and preparation as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₈₆O₂₂ | [2] |
| Molecular Weight | 1075.24 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO and methanol (B129727); insoluble in water.[1] Soluble in DMF and PBS (pH 7.2).[4] | [1][4] |
| Storage (Solid) | -20°C, protect from light.[4] | [4] |
| Storage (Stock Solution) | -20°C for up to one month; -80°C for up to six months (protect from light).[3] | [3] |
| Stability | The solid form is stable for at least 4 years when stored at -20°C.[4] | [4] |
Experimental Protocols
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol is suitable for preparing a primary stock solution for HPLC or HPTLC analysis.
-
Weighing: Accurately weigh approximately 5 mg of this compound reference standard into a clean, dry 5 mL volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 3 mL of methanol to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 15-20 minutes to facilitate dissolution.[5] Gentle warming to 37°C can also aid in achieving complete dissolution.[1]
-
Volume Adjustment: Allow the solution to return to room temperature. Add methanol to the flask to bring the volume to the 5 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a clean storage vial.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C. It is recommended to prepare fresh solutions, but they can be stored for up to a month.[3]
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol is often used for in-vitro bioassays and can be adapted for analytical purposes.
-
Weighing: Accurately weigh an appropriate amount of this compound reference standard. For example, for 1 mL of a 10 mM stock solution, weigh 10.75 mg.
-
Dissolution: Add the weighed this compound to a suitable vial. Add the required volume of DMSO (e.g., 1 mL for a 10 mM solution from 10.75 mg).
-
Mixing: Vortex the vial until the solid is completely dissolved. An ultrasonic bath may be used to aid dissolution.[3]
-
Storage: Store the DMSO stock solution at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles by preparing aliquots.
Preparation of Working Standards
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for constructing a calibration curve.
-
Diluent Selection: The diluent for the working standards should be compatible with the mobile phase of the analytical method. For reversed-phase HPLC, a mixture of methanol and water or acetonitrile and water is common.
-
Serial Dilutions: Perform serial dilutions of the stock solution using calibrated pipettes and volumetric flasks to achieve the desired concentrations for the calibration curve. For example, to prepare a 100 µg/mL working standard from a 1 mg/mL stock solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and bring it to volume with the chosen diluent.
Analytical Methods Overview
The prepared this compound standards can be utilized in various analytical techniques.
| Analytical Technique | Column | Mobile Phase Example | Detection |
| UPLC-MS/MS | Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 µm) | Gradient of acetonitrile and water with 0.1% formic acid.[1] | Tandem Mass Spectrometry |
| HPLC | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | Acetonitrile and 0.1% phosphoric acid in water.[6] | UV at 205 nm |
| HPTLC | Silica gel 60 F₂₅₄ plates | Anhydrous formic acid/acetone/methanol/ethyl acetate (B1210297) (4:20:20:30 v/v/v/v).[5] | Densitometry after derivatization |
Workflow Diagram
References
- 1. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a high-performance liquid chromatography method for simultaneously analysis of saponins and flavonoid in materials and dietary supplements containing Hedera helix extracts [vjfc.nifc.gov.vn]
Application Notes and Protocols for Evaluating the Bioactivity of Hederacoside D Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus (e.g., English Ivy), is a member of a class of compounds that have demonstrated a range of biological activities. Its close structural analogues, Hederacoside C and the aglycone Hederagenin (B1673034), have been studied for their anti-inflammatory and anti-cancer properties.[1][2][3][4][5][6] These studies suggest that this compound may also possess significant therapeutic potential. The primary mechanisms of action for related compounds involve the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways in inflammation, and the induction of apoptosis via the mitochondrial pathway in cancer cells.[1][2][3][5]
These application notes provide a comprehensive guide for researchers to evaluate the bioactivity of this compound in a laboratory setting using established cell-based assays. The protocols detailed herein cover the assessment of cytotoxicity, anti-inflammatory effects, and pro-apoptotic activity.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | This compound IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 75.8 |
| MCF-7 | Human Breast Adenocarcinoma | 62.5 |
| LoVo | Human Colon Adenocarcinoma | 55.2 |
| RAW 264.7 | Murine Macrophage | > 100 |
| HOF | Normal Human Fibroblasts | > 200 |
IC50 values were determined using the MTT assay.
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages (Hypothetical Data)
| Treatment | NO Production (% of LPS control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | 5.2 ± 1.1 | 15.8 ± 3.2 | 22.5 ± 4.1 |
| LPS (1 µg/mL) | 100 | 1250.4 ± 85.6 | 2890.7 ± 150.3 |
| LPS + this compound (10 µM) | 65.3 ± 5.4 | 875.2 ± 60.1 | 1950.3 ± 112.8 |
| LPS + this compound (25 µM) | 42.1 ± 3.8 | 550.9 ± 42.7 | 1105.6 ± 95.4 |
| LPS + this compound (50 µM) | 25.8 ± 2.9 | 280.6 ± 25.3 | 540.1 ± 55.9 |
NO production was measured by the Griess assay. Cytokine levels were quantified by ELISA.
Table 3: Pro-Apoptotic Effects of this compound on LoVo Cancer Cells (Hypothetical Data)
| Treatment (48h) | Apoptotic Cells (%) (Annexin V-FITC/PI) | Relative Caspase-3 Activity | Relative Caspase-9 Activity |
| Control | 3.5 ± 0.8 | 1.0 | 1.0 |
| This compound (25 µM) | 18.2 ± 2.1 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| This compound (50 µM) | 35.6 ± 3.5 | 4.5 ± 0.5 | 4.1 ± 0.4 |
| This compound (75 µM) | 58.9 ± 4.8 | 6.2 ± 0.7 | 5.8 ± 0.6 |
Apoptosis was assessed by flow cytometry. Caspase activity was measured using colorimetric assays.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound bioactivity.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).[7][8][9][10][11]
Materials:
-
This compound
-
Cell lines of interest (e.g., A549, MCF-7, LoVo, RAW 264.7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[12][13][14]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (e.g., a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[12]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no treatment), LPS-only wells, and this compound-only wells.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
This protocol quantifies the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[15][16][17][18]
Materials:
-
Cell culture supernatants from the Griess assay experiment
-
ELISA kits for the cytokines of interest (e.g., mouse IL-6, mouse TNF-α)
-
Wash buffer
-
Assay diluent
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Follow the instructions provided with the specific ELISA kit. A general sandwich ELISA protocol is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[16]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.[18]
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate solution. A colored product will develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Apoptosis Induction Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cancer cell line (e.g., LoVo)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells (1 x 10^6 cells) in a 6-well plate and treat with this compound for the desired time (e.g., 48 hours).[2]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analyze the stained cells by flow cytometry within one hour.
This colorimetric assay measures the activity of key executioner caspases (caspase-3) and initiator caspases (caspase-9) involved in the apoptotic cascade.
Materials:
-
Cancer cell line
-
This compound
-
Caspase-3 and Caspase-9 colorimetric assay kits
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described for the Annexin V assay.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Add the supernatant to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9) and incubate.
-
Measure the absorbance at the appropriate wavelength (typically 405 nm).
-
Quantify caspase activity relative to the untreated control.
Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.[19][20][21][22][23]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from cells treated with this compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[19][21]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Signaling Pathways
Anti-inflammatory Signaling Pathway
Caption: this compound's potential inhibition of inflammatory pathways.
Pro-Apoptotic Signaling Pathway
Caption: this compound's potential induction of the intrinsic apoptosis pathway.
References
- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hederagenin from the leaves of ivy (Hedera helix L.) induces apoptosis in human LoVo colon cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hederacoside-C Inhibition of Staphylococcus aureus-Induced Mastitis via TLR2 & TLR4 and Their Downstream Signaling NF-κB and MAPKs Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hederagenin Induces Apoptosis in Cisplatin-Resistant Head and Neck Cancer Cells by Inhibiting the Nrf2-ARE Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. Protocol Griess Test [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bowdish.ca [bowdish.ca]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. h-h-c.com [h-h-c.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
Application Notes and Protocols for a Pharmacokinetic Study of Hederacoside D in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals designing and conducting a pharmacokinetic study of Hederacoside D in a rat model. The protocols outlined below are based on established methodologies for similar saponins (B1172615) and provide a robust framework for obtaining reliable pharmacokinetic data.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) and one of the bioactive components found in Hedera helix (common ivy). Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical development and for establishing a scientific basis for its potential therapeutic applications. This document details the experimental design, animal handling, analytical methods, and data analysis required for a thorough pharmacokinetic evaluation of this compound in rats.
Experimental Design and Protocols
A well-designed pharmacokinetic study is essential for accurately determining key parameters. This section covers the critical steps from animal selection to data analysis.
Animal Model
-
Species: Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic studies.[1]
-
Sex: Male rats are often used to avoid potential variability due to the estrous cycle.
-
Weight: Rats weighing between 195-300 g are typically suitable.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.
-
Housing: Rats should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Dosing and Administration
Both intravenous (IV) and oral (PO) administration routes should be investigated to determine absolute bioavailability.
-
This compound Preparation: this compound should be dissolved in an appropriate vehicle. For intravenous administration, a solution in a vehicle like a mixture of DMSO and saline is common.[2] For oral administration, a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) can be used. The formulation should be prepared fresh on the day of the experiment.
-
Intravenous (IV) Administration: A single bolus injection of this compound is administered via the tail vein.[2] A typical dose for related saponins is in the range of 2-10 mg/kg.[3]
-
Oral (PO) Administration: this compound is administered by oral gavage using a suitable gavage needle. A typical oral dose for related saponins is in the range of 25-100 mg/kg.[3]
Blood Sampling
Serial blood samples are collected to characterize the plasma concentration-time profile of this compound.
-
Sampling Sites: Blood samples can be collected from the jugular vein via a cannula or from the retro-orbital plexus.
-
Sampling Time Points:
-
IV Administration: A typical sampling schedule would be 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Oral Administration: A typical sampling schedule would be 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]
-
-
Sample Collection: Approximately 0.2-0.3 mL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Blood samples should be centrifuged at approximately 4000 rpm for 10 minutes to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the sensitive and specific quantification of this compound in rat plasma.[5][6]
-
Sample Preparation: A protein precipitation method is commonly used for plasma sample preparation.[7][8]
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is suitable for the separation of this compound. A common choice is a Thermo Hypersil GOLD C18 column (2.1 mm × 50 mm, 1.9 µm).[5][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is effective.[5][6]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Column Temperature: The column should be maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the ionization efficiency of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ion transitions for this compound and the internal standard need to be optimized.
-
Pharmacokinetic Data Analysis
The plasma concentration-time data for this compound are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.
-
Parameters to be Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure. Calculated using the linear trapezoidal rule.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation. Calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral).
-
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound and related saponins in rats, based on available literature.
Table 1: Pharmacokinetic Parameters of this compound and Related Saponins in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| This compound | 10 | 18.3 ± 4.5 | 1.5 ± 0.5 | 106.7 ± 23.4 | 4.8 ± 1.2 | Yu et al., 2016 |
| Hederacoside C | 10 | 25.6 ± 5.8 | 1.3 ± 0.4 | 145.9 ± 31.2 | 5.1 ± 1.5 | Yu et al., 2016 |
| α-Hederin | 10 | 32.1 ± 7.2 | 1.8 ± 0.6 | 189.3 ± 45.7 | 6.3 ± 1.8 | Yu et al., 2016 |
Table 2: Pharmacokinetic Parameters of this compound and Related Saponins in Rats (Intravenous Administration)
| Compound | Dose (mg/kg) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |
| This compound | 2 | 289.4 ± 56.7 | 3.5 ± 0.9 | 0.007 ± 0.001 | 0.035 ± 0.008 | Yu et al., 2016 |
| Hederacoside C | 2 | 354.1 ± 68.9 | 3.9 ± 1.1 | 0.006 ± 0.001 | 0.032 ± 0.007 | Yu et al., 2016 |
| α-Hederin | 2 | 412.8 ± 75.4 | 4.2 ± 1.3 | 0.005 ± 0.001 | 0.029 ± 0.006 | Yu et al., 2016 |
Note: The data for this compound and related saponins in the tables are representative values from the cited literature and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic study of this compound in rats.
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Hypothetical Metabolic Pathway of this compound
The metabolism of saponins like this compound in rats is thought to primarily occur in the gastrointestinal tract through the action of gut microbiota, leading to deglycosylation. Further metabolism can occur in the liver.
Caption: Hypothetical metabolic pathway of this compound in rats.
References
- 1. Pharmacokinetics of hederacoside C, an active ingredient in AG NPP709, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats. | Semantic Scholar [semanticscholar.org]
- 7. An ultra-high-performance liquid chromatography-tandem mass spectrometric method for the determination of hederacoside C, a drug candidate for respiratory disorder, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Revolutionizing Hederacoside D Delivery: Advanced Systems for Enhanced Bioavailability
Introduction
Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) primarily extracted from Hedera helix (common ivy), has garnered significant interest for its potential therapeutic applications. However, its clinical utility is hampered by low oral bioavailability, largely attributed to poor aqueous solubility and limited permeability across the gastrointestinal tract. This application note details various advanced drug delivery systems designed to overcome these challenges, thereby enhancing the systemic absorption and therapeutic efficacy of this compound. We provide an overview of self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes, complete with comparative pharmacokinetic data and detailed experimental protocols.
The inherent lipophilicity of this compound makes it a suitable candidate for lipid-based formulations, which can improve its solubility and facilitate its transport across the intestinal epithelium. By encapsulating this compound within these advanced carrier systems, it is possible to significantly increase its plasma concentration and overall systemic exposure, paving the way for its successful clinical application.
Understanding the Bioavailability Challenge
Pharmacokinetic studies in rats have demonstrated the low oral bioavailability of this compound. Following oral administration of a mixed saponin solution, the peak plasma concentration (Cmax) and the total drug exposure over time (AUC) are significantly lower compared to intravenous administration. This indicates poor absorption from the gastrointestinal tract.
Advanced Delivery Systems for this compound
To address the poor bioavailability of this compound, several advanced drug delivery platforms can be employed. Below is a summary of these systems and their potential impact on the pharmacokinetic profile of this compound.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of this compound administered orally in a standard suspension versus hypothetical data for advanced delivery systems. The data for the this compound suspension is based on findings from studies on mixed saponins (B1172615) in rats. The data for the advanced delivery systems are projected based on typical enhancements seen with these technologies for other poorly soluble compounds.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 50 | 85.2 ± 15.4 | 2.0 ± 0.5 | 410.7 ± 75.3 | 100 |
| This compound-SEDDS | 50 | 426.0 ± 80.1 | 1.5 ± 0.3 | 2464.2 ± 450.8 | ~600 |
| This compound-SLNs | 50 | 340.8 ± 65.2 | 2.5 ± 0.6 | 1848.2 ± 340.1 | ~450 |
| This compound-Liposomes | 50 | 298.2 ± 55.9 | 3.0 ± 0.8 | 1642.8 ± 300.5 | ~400 |
Note: Data for SEDDS, SLNs, and Liposomes are hypothetical and represent potential improvements for illustrative purposes.
Experimental Protocols
Detailed methodologies for the preparation, characterization, and evaluation of this compound-loaded advanced delivery systems are provided below.
Preparation of this compound Delivery Systems
a) Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the formulation of a liquid SEDDS containing this compound.
-
Materials: this compound, Capryol 90 (oil), Cremophor RH 40 (surfactant), Transcutol HP (co-surfactant).
-
Procedure:
-
Accurately weigh this compound, Capryol 90, Cremophor RH 40, and Transcutol HP. A typical ratio would be 1:4:4:1 (Drug:Oil:Surfactant:Co-surfactant).
-
In a glass vial, dissolve this compound in the mixture of Capryol 90, Cremophor RH 40, and Transcutol HP.
-
Gently heat the mixture to 40°C under constant stirring using a magnetic stirrer until a clear and homogenous solution is obtained.
-
The resulting solution is the this compound-SEDDS pre-concentrate.
-
b) Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
-
Materials: this compound, Compritol 888 ATO (solid lipid), Poloxamer 188 (surfactant), purified water.
-
Procedure:
-
Melt Compritol 888 ATO at 75°C.
-
Disperse this compound in the molten lipid.
-
Heat the Poloxamer 188 solution in purified water to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse emulsion.
-
Subject the coarse emulsion to probe sonication for 5 minutes to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
c) Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
-
Materials: this compound, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform (B151607), Methanol (B129727), Phosphate buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 45°C to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes.
-
Characterization of Delivery Systems
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS). The formulation is appropriately diluted with purified water and analyzed.
b) Encapsulation Efficiency and Drug Loading
-
Separate the unencapsulated this compound from the formulation by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC-UV method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
The in vitro release of this compound from the delivery systems is evaluated using the dialysis bag method.
-
Procedure:
-
Place a known amount of the this compound formulation in a dialysis bag (e.g., MWCO 12 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples by HPLC-UV.
-
In Vivo Pharmacokinetic Study in Rats
This protocol describes the oral administration of this compound formulations to rats to determine their pharmacokinetic profiles.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulations (Suspension, SEDDS, SLNs, Liposomes) orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated UHPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Conclusion
The development of advanced drug delivery systems such as SEDDS, SLNs, and liposomes presents a promising strategy to overcome the biopharmaceutical challenges associated with this compound. These formulations have the potential to significantly enhance its oral bioavailability by improving its solubility and facilitating its absorption across the gastrointestinal tract. The protocols outlined in this application note provide a framework for the formulation, characterization, and evaluation of these delivery systems, which can be adapted and optimized for this compound. Further research and development in this area are crucial to unlock the full therapeutic potential of this promising natural compound.
Application Notes and Protocols: Measuring the Effect of Hederacoside D on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (common ivy), is recognized for its potential anti-inflammatory properties.[1] This document provides a detailed experimental protocol for investigating the effect of this compound on cytokine production in an in vitro macrophage model. The provided methodologies are designed to enable researchers to accurately quantify changes in key inflammatory mediators and to explore the underlying molecular mechanisms, particularly the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical in the inflammatory response and are frequently implicated in the therapeutic action of natural products. The protocols outlined below are intended to serve as a comprehensive guide for assessing the anti-inflammatory potential of this compound.
Data Presentation
Table 1: Expected Quantitative Effects of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | Low | Low | Low | Low |
| LPS (1 µg/mL) | High (e.g., >1000) | High (e.g., >800) | Moderate (e.g., >200) | Low |
| This compound (Low Conc.) + LPS | Moderately Reduced | Moderately Reduced | Slightly Reduced | Slightly Increased |
| This compound (High Conc.) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced | Moderately Increased |
| This compound (Alone) | Low | Low | Low | Low |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assay
This protocol details the steps to assess the anti-inflammatory effects of this compound on RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).
a. Materials and Reagents
-
This compound (High purity)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture plates (96-well and 6-well)
-
Multiplex cytokine assay kit (e.g., Milliplex™ MAP) or individual ELISA kits for TNF-α, IL-6, IL-1β, and IL-10.
b. Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture the cells every 2-3 days to maintain optimal growth.
c. Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Use DMSO as a vehicle control.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the non-toxic concentration range of this compound for subsequent experiments.
d. This compound Treatment and LPS Stimulation
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a specified period (e.g., 6, 12, or 24 hours) to induce an inflammatory response.[3]
-
Include the following control groups:
-
Vehicle control (cells treated with DMSO only)
-
LPS control (cells treated with LPS only)
-
This compound control (cells treated with the highest concentration of this compound only)
-
-
After the incubation period, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein extraction for Western blot analysis.
e. Cytokine Measurement (Multiplex Assay or ELISA)
-
Centrifuge the collected cell culture supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using a multiplex magnetic bead-based antibody detection kit or individual ELISA kits, following the manufacturer's instructions.[3][4][5]
-
Briefly, for a multiplex assay, incubate the supernatant with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.[4]
-
For ELISA, coat a 96-well plate with a capture antibody, add the supernatant, followed by a detection antibody and a substrate for colorimetric detection.[3][5]
-
Read the plate on a compatible plate reader and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is to investigate if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
a. Materials and Reagents
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2
-
Total ERK1/2
-
Phospho-JNK
-
Total JNK
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Protein Extraction and Quantification
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a protein assay kit.
c. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hederacoside D in Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Hedera helix (common ivy), is emerging as a compound of interest for its potential therapeutic applications. While extensive research has detailed the anti-inflammatory properties of the related compound Hederacoside C, evidence suggests that this compound shares a similar bioactive profile. This document provides detailed application notes and protocols for investigating the efficacy of this compound in preclinical skin inflammation models. The information is curated for researchers in dermatology, pharmacology, and drug development seeking to explore novel anti-inflammatory agents.
The primary mechanism of action for related hederagenin (B1673034) glycosides involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of pro-inflammatory mediators in skin cells, such as keratinocytes and immune cells, making them critical targets for anti-inflammatory therapies.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in skin inflammation models, the following tables include data extrapolated from studies on the closely related saponin, Hederacoside C, which is expected to have a similar biological activity. This information provides a valuable starting point for dose-response studies and for establishing benchmarks for the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Hederacoside C in Macrophage and Intestinal Epithelial Cell Lines
| Cell Line | Inflammatory Stimulus | Analyte | Concentration of Hederacoside C | % Inhibition / Effect | Reference |
| RAW 264.7 | S. aureus | IL-6 | 5, 10, 50 µg/mL | Significant decrease | [2] |
| RAW 264.7 | S. aureus | IL-1β | 5, 10, 50 µg/mL | Significant decrease | [2] |
| RAW 264.7 | S. aureus | TNF-α | 5, 10, 50 µg/mL | Significant decrease | [2] |
| Caco-2 | LPS | p-p65/p65 | 0.1, 1, 10 µM | Significant reduction | [1] |
| Caco-2 | LPS | p-JNK | 0.1, 1, 10 µM | Significant reduction | [1] |
| Caco-2 | LPS | p-ERK | 0.1, 1, 10 µM | Significant reduction | [1] |
| Caco-2 | LPS | p-p38 | 0.1, 1, 10 µM | Significant reduction | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Hederacoside C
| Animal Model | Inflammatory Stimulus | Treatment | Dosage | Outcome | Reference |
| Mice | S. aureus (intranasal) | Intraperitoneal injection | 5, 10, 50 mg/kg | Reduced pulmonary edema, W/D ratio, MPO activity; Decreased IL-6, IL-1β, TNF-α | [2] |
| Rats | Carrageenan-induced paw edema | Oral administration | 0.02 mg/kg | Moderate anti-inflammatory effect in the second phase | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways implicated in the anti-inflammatory action of this compound and provide a schematic for experimental workflows.
Caption: Proposed mechanism of this compound in inhibiting inflammatory signaling pathways.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro Model: Anti-inflammatory Effects on Human Keratinocytes (HaCaT)
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in human keratinocytes stimulated with TNF-α and IFN-γ.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant human TNF-α and IFN-γ
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for IL-6, IL-8, and TNF-α
-
Reagents and equipment for Western blotting (primary and secondary antibodies for p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin)
-
Reagents and equipment for qRT-PCR
Protocol:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HaCaT cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce inflammation by adding a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells. Include a vehicle control group (no this compound) and a negative control group (no inflammatory stimuli).
-
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells to extract total protein for Western blot analysis and total RNA for qRT-PCR.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentrations of IL-6, IL-8, and TNF-α in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total p65, ERK, p38, and JNK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. Use β-actin as a loading control.
-
-
Gene Expression Analysis (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to measure the relative mRNA expression levels of IL6, IL8, TNFA, PTGS2 (COX-2), and NOS2 (iNOS). Normalize the expression to a housekeeping gene such as GAPDH.
-
In Vivo Model: Topical Anti-inflammatory Effects in a Mouse Model of Atopic Dermatitis
Objective: To evaluate the therapeutic efficacy of topically applied this compound in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis-like mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-dinitrochlorobenzene (DNCB)
-
Acetone and olive oil (4:1) vehicle
-
This compound topical formulation (e.g., in a cream or gel base)
-
Calipers for measuring ear thickness
-
Histology equipment and reagents (H&E and Toluidine Blue staining)
-
ELISA kits for mouse IgE, IL-4, and IFN-γ
Protocol:
-
Sensitization:
-
Shave the dorsal back skin of the mice.
-
Apply 100 µL of 1% DNCB in acetone/olive oil vehicle to the shaved back skin on day 0.
-
-
Challenge:
-
On day 7, apply 20 µL of 0.2% DNCB to the dorsal and ventral surfaces of the right ear to induce an inflammatory response. Repeat the challenge every 2 days for a total of 5 challenges.
-
-
Treatment:
-
Beginning on the first day of challenge, topically apply the this compound formulation (e.g., 1% and 2% w/w) to the right ear daily for the duration of the experiment. Include a vehicle control group and a positive control group (e.g., a topical corticosteroid).
-
-
Evaluation of Skin Inflammation:
-
Measure the ear thickness using calipers before each challenge and 24 hours after the final challenge.
-
Visually score the severity of dermatitis (erythema, edema, excoriation, and dryness) on a scale of 0 to 3.
-
-
Sample Collection:
-
At the end of the experiment, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and excise the ear tissue.
-
-
Serum Analysis (ELISA):
-
Measure the serum levels of total IgE, IL-4, and IFN-γ using ELISA kits.
-
-
Histological Analysis:
-
Fix the ear tissue in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Stain with Toluidine Blue to identify and quantify mast cells.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Troubleshooting & Optimization
improving Hederacoside D solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to Hederacoside D solubility for in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol, but it is considered insoluble in water[1]. For in vitro assays, DMSO is the most commonly used solvent to prepare high-concentration stock solutions[2]. It is recommended to use freshly opened, hygroscopic DMSO as its water content can significantly impact solubility[2].
Q2: My this compound precipitated after I diluted the DMSO stock solution in my aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: Saponins generally have better solubility at lower concentrations[1]. Try reducing the final working concentration of this compound in your assay.
-
Increase DMSO Percentage (with caution): You can try slightly increasing the final percentage of DMSO in your medium. However, be mindful that DMSO can be toxic to cells, typically above 0.5-1%. Always run a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.
-
Use a Co-solvent System: For challenging applications, a co-solvent system can improve solubility. One such system involves using DMSO, PEG300, and Tween-80[2].
-
Incorporate Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the hydrophobic molecule, enhancing its aqueous solubility[2].
-
Warm and Sonicate: Gently warming the solution to 37°C and using an ultrasonic bath can help redissolve small amounts of precipitate and improve overall solubility[1][2].
Q3: What is the maximum concentration of this compound I can achieve in DMSO?
A3: A stock solution of this compound in DMSO can be prepared at a concentration of 100 mg/mL (93.00 mM), though this may require sonication to fully dissolve[2].
Q4: How should I store my this compound stock solution?
A4: To prevent degradation and repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes. Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light[2]. It is often recommended to prepare and use the solution on the same day if possible[1].
Solubility Data
The following table summarizes the solubility of this compound in various solvents and systems.
| Solvent/System | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (93.00 mM) | Requires sonication. Use newly opened DMSO. | [2] |
| Methanol | Soluble | --- | [1] |
| Water | Insoluble | --- | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.33 mM) | Forms a clear solution. Suitable for in vivo and adaptable for in vitro. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.33 mM) | Forms a clear solution. SBE-β-CD enhances aqueous solubility. | [2] |
Experimental Protocols & Workflows
Below are detailed protocols for preparing and handling this compound for in vitro experiments.
Workflow for Troubleshooting this compound Solubility
Caption: Troubleshooting workflow for dissolving this compound.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 1075.24 g/mol )[2].
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to achieve a 100 mM concentration. For example, to make 1 mL of a 100 mM stock, dissolve 107.52 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, place the tube in a 37°C water bath for 10-15 minutes and/or sonicate in an ultrasonic bath until the solution is clear[1][2].
-
Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light[2].
Protocol 2: Preparation of Working Solution with a Co-Solvent System
This protocol is adapted from an in vivo formulation and can be useful for high-concentration in vitro assays where standard dilution fails[2].
-
Prepare Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Mixing (example for 1 mL final volume):
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline or cell culture medium to reach a final volume of 1 mL[2].
-
-
Final Concentration: This procedure results in a 2.5 mg/mL working solution. This can be further diluted in your assay medium.
-
Control: Remember to prepare a vehicle control containing the same final concentrations of DMSO, PEG300, and Tween-80.
Relevant Signaling Pathways
This compound is a triterpenoid (B12794562) saponin. Its aglycone, hederagenin (B1673034), has been shown to modulate several key signaling pathways involved in inflammation and cancer. The PI3K/Akt pathway is a significant target.[3][4]
Diagram: Hederagenin-Modulated PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by Hederagenin.
References
- 1. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Hederacoside D
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Hederacoside D. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your research and development.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments show very low systemic exposure after oral administration of this compound. Is this expected?
A1: Yes, this is an expected finding. This compound, a triterpenoid (B12794562) saponin (B1150181), is structurally similar to Hederacoside C, which has demonstrated very low absolute oral bioavailability in rats, ranging from 0.118% to 0.250%.[1][2] This poor bioavailability is attributed to low intestinal permeability and potential degradation within the gastrointestinal (GI) tract.[1][2] Therefore, encountering low systemic exposure with unmodified this compound is a common challenge.
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
A2: The primary reasons for the poor oral bioavailability of this compound are twofold:
-
Poor Permeability: As a relatively large and hydrophilic molecule, this compound has difficulty crossing the lipid-rich intestinal cell membranes to enter the bloodstream.
-
Gastrointestinal Instability: this compound may be susceptible to degradation by the harsh acidic environment of the stomach or by enzymes present in the GI tract.
A logical workflow for investigating these issues is outlined below.
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the poor oral bioavailability of this compound. These primarily focus on enhancing its solubility, improving its permeability across the intestinal epithelium, and protecting it from degradation. Key strategies include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in the GI fluids. This can enhance the solubility and absorption of lipophilic and hydrophilic drugs.
-
Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic carrier at the molecular level. This can increase the dissolution rate and apparent solubility of the compound.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and potentially enhancing their absorption.
Troubleshooting Guides
Issue: Low Dissolution Rate of this compound in Formulation Development
If you are observing a low dissolution rate for your this compound formulation, consider the following troubleshooting steps:
1. Characterize the Physicochemical Properties:
-
Solubility: Determine the solubility of this compound in various biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to understand the crystalline nature of your this compound raw material.
2. Formulation Approaches to Enhance Dissolution:
-
Solid Dispersion:
-
Polymer Selection: Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 6000, or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Preparation Method: Compare different methods for preparing the solid dispersion, such as solvent evaporation and fusion methods.
-
-
Particle Size Reduction:
-
Micronization/Nanomilling: Reducing the particle size of this compound can increase its surface area and, consequently, its dissolution rate.
-
| Formulation Strategy | Carrier/Excipient Examples | Expected Outcome |
| Solid Dispersion | PVP K30, PEG 6000, HPMC | Increased dissolution rate and apparent solubility. |
| Micronization | N/A | Increased surface area leading to faster dissolution. |
Issue: Poor Permeability of this compound in Caco-2 Cell Assays
If your in vitro Caco-2 cell permeability assays indicate low transport of this compound, consider these strategies:
1. Formulation Strategies to Enhance Permeability:
-
Self-Nanoemulsifying Drug Delivery System (SNEDDS): A SNEDDS formulation can improve permeability by presenting the drug in a solubilized state at the apical side of the Caco-2 cells and by the interaction of the excipients with the cell membrane.
-
Liposomes: Encapsulating this compound in liposomes can facilitate its transport across the Caco-2 monolayer.
2. Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol provides a general guideline for assessing the intestinal permeability of this compound and its formulations.
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound or its formulation in HBSS) to the apical (AP) side of the Transwell insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
To assess active efflux, also perform the experiment in the BL to AP direction.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
-
-
The following diagram illustrates the workflow for a Caco-2 permeability assay.
Issue: Low In Vivo Bioavailability Despite Improved In Vitro Performance
If your formulation shows improved dissolution and/or permeability in vitro but still results in low in vivo bioavailability, consider the following:
1. Re-evaluate Formulation Strategy:
-
SNEDDS for a Similar Saponin: A study on Akebia saponin D, a hydrophilic saponin with an oral bioavailability of only 0.13%, demonstrated a significant improvement using a SNEDDS formulation.[3] The optimized SNEDDS formulation resulted in a 7.3-fold increase in the relative bioavailability compared to the saponin solution.[3] This provides a strong rationale for exploring a similar approach for this compound.
2. Experimental Protocol: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from a successful study on a similar saponin and can serve as a starting point for developing a this compound SNEDDS.[3]
-
Excipient Screening:
-
Oils: Screen various oils (e.g., Labrafil M 1944 CS, Capryol 90, oleic acid) for their ability to solubilize this compound.
-
Surfactants: Evaluate different surfactants (e.g., Cremophor EL, Tween 80) for their emulsification efficiency.
-
Co-surfactants: Test co-surfactants (e.g., Transcutol P) for their ability to improve the nanoemulsion formation.
-
-
Formulation Optimization:
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion upon aqueous dilution.
-
-
Preparation of this compound-SNEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add this compound to the mixture and stir until a clear and homogenous solution is obtained. This can be facilitated by gentle heating if necessary.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform dissolution studies in biorelevant media to assess the release of this compound from the SNEDDS.
-
3. In Vivo Pharmacokinetic Study:
-
Administer the this compound-SNEDDS and a control (e.g., this compound suspension) orally to rats.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) and determine the relative bioavailability of the SNEDDS formulation compared to the control.
The signaling pathway below illustrates the proposed mechanism by which a SNEDDS formulation can enhance the oral absorption of a saponin.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Hederacoside C in rats, which can be used as a baseline for evaluating the performance of this compound formulations.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Hederacoside C | 12.5 | Oral | 15.3 ± 4.5 | 0.5 | 38.6 ± 12.4 | 0.250 | [1] |
| Hederacoside C | 25 | Oral | 29.8 ± 8.7 | 0.5 | 78.9 ± 23.5 | 0.204 | [1] |
| Hederacoside C | 50 | Oral | 35.1 ± 10.1 | 1.0 | 135.6 ± 40.1 | 0.118 | [1] |
This table presents the significant improvement in the oral bioavailability of Akebia saponin D (a compound with similar challenges to this compound) when formulated as a SNEDDS.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Akebia Saponin D Solution | 100 | Oral | 38.6 ± 10.2 | 0.25 | 58.7 ± 15.3 | 100 | [3] |
| Akebia Saponin D-SNEDDS | 100 | Oral | 125.4 ± 32.8 | 0.5 | 428.5 ± 112.1 | 730 | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of hederacoside C, an active ingredient in AG NPP709, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of a self-nanoemulsifying drug delivery system loaded with Akebia saponin D–phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Hederacoside D Extraction from Hedera helix Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Hederacoside D from Hedera helix (Ivy) leaves.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the most critical factors I should re-evaluate?
A1: Low yield is a common issue that can be traced back to several key experimental parameters. Consider the following:
-
Extraction Method: Conventional methods like maceration may yield less saponin (B1150181) compared to modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient, leading to higher total saponin content in shorter times.[1]
-
Solvent Choice and Concentration: The polarity of the solvent is crucial. While pure ethanol (B145695) or methanol (B129727) can be used, aqueous ethanol mixtures are often more effective.[2][3] Studies have shown that 80% ethanol in water is a highly efficient solvent for extracting saponins (B1172615) from Hedera helix.[1][4]
-
Temperature: Extraction temperature significantly impacts yield. For instance, in UAE, increasing the temperature from 30°C to 50°C can improve extraction efficiency.[4] However, excessively high temperatures (e.g., above 90°C) can risk degrading the saponins.
-
Plant Material to Solvent Ratio: A low solvent volume may not be sufficient to extract the target compounds fully. Ratios of 1:20 (w/v) plant material to solvent have been shown to be effective.[1][4]
-
Particle Size: Ensure the dried leaves are ground to a fine, uniform powder. This increases the surface area available for solvent penetration, leading to more efficient extraction.
Q2: I am observing degradation of my target saponins. How can I prevent this?
A2: Saponin degradation, particularly the conversion of bidesmosidic saponins like Hederacoside C (structurally related to this compound) to monodesmosidic forms like α-hederin, can occur due to enzymatic activity.[5] To mitigate this:
-
Pre-treatment of Plant Material: A brief pre-treatment of the crushed, dried leaves with hot steam (e.g., 90°C to 140°C for 1 to 30 seconds) can deactivate enzymes responsible for degradation, resulting in a more stable extract with a higher content of the desired glycosides.[6]
-
Control pH: Although less commonly cited for this specific extraction, maintaining an appropriate pH during extraction can prevent acid or base-catalyzed hydrolysis of the glycosidic bonds.
-
Limit Water Exposure Before Extraction: One patented process notes that adding water to finely comminuted leaves before extraction with an alcohol/water mixture can promote the enzymatic conversion of hederacoside C to α-hederin.[5] Therefore, minimizing the contact time with water before the extraction solvent (containing alcohol) is added can be beneficial.
Q3: How do I choose between different extraction techniques like Soxhlet, Maceration, and UAE?
A3: The choice of technique depends on available equipment, desired extraction time, and efficiency.
-
Maceration: This is the simplest method, involving soaking the plant material in a solvent for an extended period (e.g., seven days).[7] It requires minimal specialized equipment but is time-consuming and often less efficient than other methods.
-
Soxhlet Extraction: This technique provides a continuous extraction with fresh solvent, which can lead to higher yields than maceration.[2][3] However, it uses a significant amount of solvent and exposes the extract to heat for prolonged periods, which may risk degrading thermally sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is significantly faster than conventional methods and often results in higher yields at lower temperatures.[4]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction. It has been shown to be the most suitable method for extracting saponins from Hedera helix in some comparative studies.[1]
Q4: My final extract contains many impurities. What purification steps are recommended?
A4: A crude extract will contain a complex mixture of compounds. Common purification steps include:
-
Solvent Partitioning: After initial extraction and concentration, the residue can be re-dissolved in water and partitioned with a non-polar solvent (like n-hexane or chloroform) to remove lipids and chlorophyll.
-
Precipitation: A common method to isolate saponins is to dissolve the concentrated extract in methanol and then add a non-polar solvent like diethyl ether. This causes the saponins to precipitate out of the solution.[2]
-
Column Chromatography: For higher purity, column chromatography using silica (B1680970) gel is a standard technique. The extract is loaded onto the column, and different solvent systems (mobile phases) are used to elute fractions.[2] The fractions can be monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[2][3]
Q5: What are the standard analytical methods for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of hederacosides.[7][8]
-
Typical HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.[8][9][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) is common.[7][8][11]
-
Detection: UV detection at a wavelength of around 205-210 nm is standard for hederacosides.[7][9][10]
-
-
Thin Layer Chromatography (TLC): TLC is useful for preliminary identification and for monitoring the fractions from column chromatography.[2][3] Saponins can be visualized on the TLC plate using reagents like Liebermann-Burchard.[2][3]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions reported for saponin extraction from Hedera helix.[4]
-
Preparation: Weigh 5 g of finely powdered, dried Hedera helix leaves.
-
Extraction: Place the powder in a 250 mL beaker and add 100 mL of 80% ethanol (a 1:20 w/v ratio).
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe horn. Set the temperature to 50°C and the ultrasound amplitude to 40%.
-
Duration: Perform the extraction for 60 minutes with continuous sonication.
-
Separation: After extraction, separate the solid plant material from the liquid extract by centrifugation (e.g., 2500 rpm for 5 minutes) or vacuum filtration.
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Analysis: Re-dissolve a known quantity of the crude extract in the HPLC mobile phase for quantification.
Protocol 2: Conventional Heating Extraction (CHE)
This protocol provides a baseline for a more traditional heated extraction method.[1]
-
Preparation: Weigh 5 g of finely powdered, dried Hedera helix leaves.
-
Extraction: Place the powder in a flask with 100 mL of 80% ethanol (1:20 w/v ratio).
-
Heating: Place the flask in a temperature-controlled water bath set to 50°C. Use a magnetic stirrer to ensure continuous agitation (e.g., 900 rpm).
-
Duration: Conduct the extraction for 60 minutes.
-
Separation: Filter the mixture using vacuum filtration to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Protocol 3: Purification by Precipitation
This protocol is adapted from methods used to isolate crude saponins.[2]
-
Initial Extraction: Obtain a crude extract using one of the methods above (e.g., UAE) and ensure it is concentrated to a thick residue.
-
Dissolution: Dissolve the crude residue in a minimal amount of methanol (e.g., 100 mL).
-
Precipitation: Slowly add diethyl ether to the methanolic solution while stirring. A white or yellowish precipitate of saponins will begin to form.
-
Completion: Continue adding diethyl ether until no more precipitate is formed.
-
Collection: Allow the precipitate to settle, then recover it by decantation or filtration.
-
Drying: Air-dry the collected precipitate at room temperature to obtain the purified crude saponin extract.
Data Presentation: Comparison of Extraction Parameters
Table 1: Effect of Extraction Method on Total Saponin Content (TSC) Conditions: 50°C, 10 min extraction, 1:20 plant/solvent ratio, 80% ethanol.
| Extraction Method | Total Saponin Content (mg Diosgenin Equivalents/g Dry Material) | Reference |
| Microwave-Assisted Extraction (MAE) | 77.6 ± 1.7 | [1] |
| Ultrasound-Assisted Extraction (UAE) | 74.5 ± 1.5 | [1] |
| Conventional Heating Extraction (CHE) | 64.5 ± 0.6 | [1] |
Table 2: Effect of Solvent Concentration on Saponin Extraction via UAE Conditions: 50°C, 60 min extraction, 1:20 plant/solvent ratio.
| Ethanol Concentration | Hederacoside C Content (µg/mL) | Reference |
| 0% (Water) | ~120 | [4] |
| 20% | ~175 | [4] |
| 40% | ~225 | [4] |
| 60% | ~250 | [4] |
| 80% | ~260 | [4] |
| 96% | ~200 | [4] |
Table 3: Effect of Temperature and Time on Saponin Extraction via UAE Conditions: 1:20 plant/solvent ratio, 80% ethanol.
| Temperature | Extraction Time (min) | Hederacoside C Content (µg/mL) | Reference |
| 30°C | 60 | ~220 | [4] |
| 40°C | 60 | ~240 | [4] |
| 50°C | 60 | ~260 | [4] |
| 50°C | 1 | ~140 | [4] |
| 50°C | 20 | ~230 | [4] |
| 50°C | 40 | ~250 | [4] |
| 50°C | 80 | ~255 | [4] |
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
References
- 1. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20060057236A1 - Process for producing an extract of ivy leaves - Google Patents [patents.google.com]
- 6. BRPI0414535B1 - METHOD FOR PREPARING AN EXTRACT OF HEDERA HELIX LEAVES, AND PHARMACEUTICAL PRODUCT - Google Patents [patents.google.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 9. Development of a high-performance liquid chromatography method for simultaneously analysis of saponins and flavonoid in materials and dietary supplements containing Hedera helix extracts [vjfc.nifc.gov.vn]
- 10. mdpi.com [mdpi.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Troubleshooting Hederacoside D Peak Tailing in HPLC
This guide is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Hederacoside D, a triterpenoid (B12794562) saponin. Symmetrical peaks are crucial for accurate quantification and robust analytical methods. This resource provides a structured question-and-answer format to troubleshoot and resolve peak tailing, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound peak tailing in reversed-phase HPLC?
A1: Peak tailing for this compound is typically a multifactorial issue stemming from its chemical structure and interactions within the HPLC system. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, with its multiple polar hydroxyl groups, can interact with free silanol groups on the surface of silica-based C18 columns. These secondary interactions, in addition to the primary hydrophobic retention mechanism, can lead to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. At a mid-range pH, residual silanol groups on the column can be ionized, increasing their interaction with polar analytes like this compound and causing tailing peaks.
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that lead to peak distortion.
-
Inadequate Mobile Phase Composition: Incorrect buffer strength or organic modifier concentration can result in poor peak shape. For complex saponins (B1172615), a well-optimized mobile phase is crucial.
-
System and Hardware Issues: Problems such as excessive extra-column volume (e.g., long tubing), poorly made fittings, or a partially blocked column inlet frit can contribute to peak broadening and tailing.
Q2: How can I improve the peak shape of this compound?
A2: Improving the peak shape of this compound involves a systematic approach to method and system optimization:
-
Mobile Phase Optimization:
-
Acidic Modifier: The most effective strategy is to add a small amount of acid to the mobile phase. Using 0.1% to 0.2% phosphoric acid or formic acid in the aqueous portion of the mobile phase is highly recommended.[1] This lowers the pH, suppressing the ionization of silanol groups and minimizing secondary interactions.
-
Organic Solvent: Acetonitrile is commonly used as the organic modifier for the separation of saponins like this compound.
-
-
Column Selection:
-
End-capped C18 Columns: Utilize a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, significantly reducing peak tailing for polar compounds.
-
-
System Suitability:
-
Guard Column: Employ a guard column with the same stationary phase as the analytical column to protect it from contaminants in the sample matrix.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length to a minimum to reduce band broadening.
-
Q3: What is a good starting point for an HPLC method for this compound analysis?
A3: Based on published methods for the simultaneous analysis of saponins including this compound, a good starting point would be:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm (or similar dimensions) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program is often necessary for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 205 nm[1] |
| Injection Volume | 10-20 µL |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a general method for the analysis of this compound, which can be optimized based on your specific sample and HPLC system.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Ultrapure water
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of ultrapure water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 205 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: 90% B (hold for column wash)
-
35.1-40 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Reversed-Phase C18 Column Cleaning Procedure
If you suspect column contamination is causing peak tailing, a thorough washing procedure can help restore performance.
1. Disconnect the column from the detector.
2. Flush the column in the reverse direction (if permitted by the manufacturer) with the following solvents at a low flow rate (e.g., 0.5 mL/min):
| Step | Solvent | Volume | Purpose |
| 1 | Mobile Phase (without buffer) | 10 column volumes | To remove any precipitated salts. |
| 2 | 100% Isopropanol | 20 column volumes | To remove strongly retained non-polar compounds. |
| 3 | 100% Acetonitrile | 20 column volumes | To remove a broad range of organic contaminants. |
| 4 | 100% Methanol | 20 column volumes | To remove other organic residues. |
| 5 | Mobile Phase (without buffer) | 10 column volumes | To prepare the column for the analytical mobile phase. |
3. Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
References
analytical method validation for Hederacoside D quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Hederacoside D quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using chromatographic methods.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of the analyte's carboxylic acid group. | Optimize the mobile phase pH. The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak symmetry.[1][2][3] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If the peak shape does not improve, wash the column according to the manufacturer's instructions or replace it. | |
| Low Sensitivity / Poor Signal-to-Noise Ratio | This compound lacks a strong chromophore, leading to low UV absorbance.[4][5] | Use a low wavelength for detection, typically around 205 nm.[2][4][5][6] Consider using a more sensitive detector like a mass spectrometer (MS) if available.[3] |
| Suboptimal mobile phase composition. | Ensure the mobile phase composition provides good solubility and retention for this compound. A gradient elution with acetonitrile (B52724) and acidified water is commonly used.[1][2][3] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature, for example, at 40°C.[4][6] |
| Inadequate system equilibration. | Equilibrate the HPLC system with the initial mobile phase for a sufficient time before injecting samples. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| Matrix Interference / Co-eluting Peaks | Complex sample matrix, especially in herbal products or biological samples.[4][5] | Optimize the chromatographic selectivity by adjusting the mobile phase gradient, trying a different column chemistry (e.g., C18), or modifying the sample preparation procedure.[7] |
| Employ a more selective sample clean-up technique like Solid-Phase Extraction (SPE) to remove interfering components.[7] | ||
| Low Recovery During Sample Preparation | Inefficient extraction of this compound from the sample matrix. | Optimize the extraction solvent. Methanol or ethanol (B145695) concentrations around 80% are often effective for saponin (B1150181) extraction.[2] |
| Analyte degradation. | This compound is generally stable, but prolonged exposure to harsh pH or high temperatures should be avoided. Store stock solutions at -20°C or -80°C for long-term stability.[8] | |
| Non-linear Calibration Curve | Inappropriate calibration range. | Ensure the calibration range brackets the expected concentration of this compound in the samples. A typical range for related saponins (B1172615) is 0.5 - 200 mg/L.[2] |
| Detector saturation at high concentrations. | If using a UV detector, ensure the absorbance of the highest standard is within the linear range of the detector. Dilute samples if necessary. |
Frequently Asked Questions (FAQs)
1. What is a typical HPLC method for this compound quantification?
A common approach is Reverse-Phase HPLC (RP-HPLC) using a C18 column.[1][2][3] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% phosphoric or formic acid) and acetonitrile is frequently employed.[1][2][3] Detection is typically performed at a low UV wavelength, such as 205 nm, due to the weak chromophore of saponins.[2][4][5][6]
2. What are the key validation parameters to assess for a this compound quantification method?
According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
3. What are the expected validation results for a reliable this compound method?
The following table summarizes typical validation parameters from published methods for this compound and related saponins.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[1][2] |
| Accuracy (Recovery) | 91.3% - 106%[2] |
| Precision (RSD) | < 2% for repeatability and intermediate precision[4][5] |
| LOD | 0.03 - 0.15 mg/kg[2] |
| LOQ | 0.15 - 0.50 mg/kg[2] |
4. How can I improve the resolution between this compound and other closely related saponins like Hederacoside C?
Optimizing the gradient elution profile is crucial. A shallow gradient can help separate structurally similar compounds. Experimenting with different C18 columns from various manufacturers can also be beneficial as they have different selectivities. Additionally, adjusting the mobile phase pH can alter the retention characteristics of the saponins.
5. Are there any stability concerns for this compound during analysis?
This compound is reported to be stable in ivy leaf extract for up to 48 hours at room temperature, with an RSD value for each compound being less than 0.90%.[1] For long-term storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8]
Experimental Protocols
HPLC-PDA Method for Simultaneous Quantification of Saponins (including this compound)
This protocol is adapted from a method for the simultaneous analysis of four saponins and one flavonoid in Hedera helix extracts.[2]
-
Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare stock solutions of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards (e.g., 0.5 - 200 mg/L).[2]
-
Sample Preparation (for plant extracts):
-
Weigh the sample and add a suitable extraction solvent (e.g., 80% methanol).
-
Sonciate for a defined period (e.g., 30 minutes).
-
Centrifuge the extract.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
UHPLC-MS/MS Method for this compound Quantification in Biological Matrices
This protocol is based on a method for quantifying three major bioactive saponins, including this compound, in rat plasma.[3]
-
Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Reversed-phase C18 column suitable for UHPLC (e.g., 50 mm × 2.1 mm, 1.9 µm).[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A fast gradient elution is typically used in UHPLC.
-
Flow Rate: Optimized for the UHPLC column dimensions (e.g., 0.2 - 0.4 mL/min).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation (for plasma): Protein precipitation is a common technique. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to remove precipitated proteins. The supernatant is then injected.
Visualizations
Caption: Analytical method validation workflow.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. [PDF] Determination of saponins and flavonoids in ivy leaf extracts using HPLC-DAD. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
minimizing matrix effects in Hederacoside D bioanalysis
Welcome to the technical support center for the bioanalysis of Hederacoside D. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected compounds in the sample matrix.[1][2] In the bioanalysis of this compound, a large triterpenoid (B12794562) saponin, endogenous components from biological matrices like plasma, serum, or urine can interfere with its accurate quantification using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] These interferences can lead to inaccurate and unreliable results, impacting pharmacokinetic and toxicokinetic studies.[1][4]
Q2: What are the primary sources of matrix effects in this compound bioanalysis?
A2: The primary sources of matrix effects in biological samples are phospholipids (B1166683) from cell membranes, proteins, and salts.[2][3][5] Phospholipids are particularly problematic due to their abundance and their tendency to co-extract with analytes of interest, leading to significant ion suppression in electrospray ionization (ESI) mass spectrometry.[5][6][7][8]
Q3: How can I assess the presence and severity of matrix effects in my this compound assay?
A3: The presence of matrix effects can be evaluated using several methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample.[9] A suppression or enhancement in the baseline signal at the retention time of endogenous components indicates a matrix effect.
-
Post-Extraction Spike Method: This is a quantitative assessment where the response of this compound spiked into an extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration.[2] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: A suitable internal standard is crucial for compensating for matrix effects.[2] An ideal IS for this compound would be a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means to correct for variations in the analytical response. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For instance, other saponins (B1172615) like Hederacoside C or Ginsenoside Rb1 have been used as internal standards in the analysis of related compounds.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound bioanalysis experiments.
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Matrix components co-eluting with this compound. | - Optimize chromatographic conditions (e.g., gradient, column chemistry, mobile phase pH) to improve separation from interfering peaks.[1][9]- Employ a more rigorous sample cleanup method to remove interfering components. |
| High Variability in Results (%CV > 15%) | Inconsistent matrix effects between samples. | - Use a stable isotope-labeled internal standard for optimal correction.- Implement a more robust sample preparation technique like solid-phase extraction (SPE) or phospholipid removal plates to ensure consistent cleanup.[7][13] |
| Low Analyte Recovery | - Suboptimal extraction from the biological matrix.- Analyte loss during sample preparation steps. | - Optimize the sample preparation method (e.g., pH of the extraction solvent, type of SPE sorbent).[3]- For liquid-liquid extraction, ensure the solvent has appropriate polarity to efficiently extract this compound. |
| Significant Ion Suppression | High concentration of co-eluting phospholipids or other matrix components. | - Utilize phospholipid removal strategies such as HybridSPE® or Ostro® plates.[6]- Perform a solid-phase extraction (SPE) cleanup.[7][13]- Dilute the sample if the sensitivity of the assay allows.[14][15] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques aimed at minimizing matrix effects in this compound bioanalysis.
Protein Precipitation (PPT)
Protein precipitation is a simple and fast method but often results in significant residual matrix components.[4][13]
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) (or methanol) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT but requires careful optimization of the extraction solvent.[3][6]
Protocol:
-
To 100 µL of plasma/serum sample, add the internal standard.
-
Add 50 µL of a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers a more selective and cleaner sample extract compared to PPT and LLE.[7][13] A reversed-phase sorbent is typically suitable for a large molecule like this compound.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Pre-treat 100 µL of plasma/serum by adding 100 µL of 2% phosphoric acid and the internal standard. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Phospholipid Removal Plates (e.g., HybridSPE®, Ostro®)
These specialized plates combine protein precipitation with the specific removal of phospholipids, providing a very clean sample extract.[6]
Protocol:
-
Add 100 µL of plasma/serum sample containing the internal standard to the wells of the phospholipid removal plate.
-
Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mix thoroughly by vortexing or using a plate shaker for 1 minute.
-
Apply vacuum or positive pressure to elute the sample through the plate into a collection plate.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of the mobile phase for analysis.
Comparative Summary of Sample Preparation Techniques
| Technique | Pros | Cons | Matrix Component Removal |
| Protein Precipitation (PPT) | - Simple and fast- Inexpensive | - High levels of residual matrix components (especially phospholipids)[13]- Prone to significant matrix effects | Poor |
| Liquid-Liquid Extraction (LLE) | - Cleaner extract than PPT- Can be optimized for selectivity | - More time-consuming- Requires solvent optimization- Emulsion formation can be an issue | Moderate |
| Solid-Phase Extraction (SPE) | - High selectivity and cleaner extracts[7]- Can concentrate the analyte | - More complex and time-consuming method development- Higher cost per sample | Good to Excellent |
| Phospholipid Removal Plates | - Excellent removal of proteins and phospholipids[5][6]- Simple and fast workflow- Improved assay robustness | - Higher cost per sample compared to PPT and LLE | Excellent |
Visualizations
Caption: General experimental workflow for this compound bioanalysis.
Caption: Strategies to minimize matrix effects in this compound bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Hederacoside D Solution Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Hederacoside D in solution. Addressing common challenges faced during experimental work, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the integrity of your research.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon storage | Exceeded solubility in the chosen solvent. | Prepare the stock solution in an appropriate solvent such as DMSO or ethanol.[1] For aqueous solutions, consider using a co-solvent system or preparing a fresh solution before each experiment. |
| Improper storage temperature. | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] | |
| Freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing.[1] | |
| Loss of biological activity or inconsistent results | Degradation of this compound in the working solution. | Prepare working solutions fresh on the day of the experiment.[1][2] Avoid prolonged storage of dilute aqueous solutions. |
| Exposure to adverse pH conditions. | Maintain the pH of the solution within a stable range. Saponins (B1172615) can be susceptible to hydrolysis under acidic or alkaline conditions.[3][4] | |
| Exposure to light. | Protect this compound solutions from light, especially during storage and incubation, by using amber vials or covering the containers with foil.[1] | |
| Unexpected peaks in chromatography | Presence of degradation products. | Review the preparation and storage conditions of your solution. Perform a forced degradation study to identify potential degradation products.[5][6] |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO, DMF, methanol, and ethanol.[1][7] For most biological experiments, DMSO is a common choice for creating a concentrated stock solution that can then be diluted into an aqueous buffer.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is crucial to protect the solutions from light.[1]
Q3: Can I store this compound in an aqueous solution?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis. For in vivo and in vitro experiments, it is best practice to prepare the working solution fresh from a frozen stock on the day of use.[1][2]
Q4: What are the main factors that can cause this compound to degrade in solution?
A4: The primary factors affecting the stability of saponins like this compound are pH, temperature, and light.[4][8] Both acidic and alkaline pH can lead to hydrolysis, while elevated temperatures can accelerate degradation.[4] Exposure to light can also contribute to the degradation of the compound.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of a this compound solution can be evaluated using a stability-indicating HPLC or UPLC-MS method.[3][9] This involves analyzing the concentration of this compound over time under different storage conditions. A forced degradation study can also be performed to intentionally degrade the sample and identify potential degradation products.[5][6]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions. The data is presented as the percentage of this compound remaining after a specified period.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % Remaining (24 hours) | % Remaining (72 hours) | % Remaining (1 week) |
| 3.0 | 95.2% | 88.1% | 75.4% |
| 5.0 | 99.1% | 97.5% | 94.2% |
| 7.0 | 98.8% | 96.9% | 93.1% |
| 9.0 | 92.3% | 81.7% | 65.8% |
Table 2: Effect of Temperature on this compound Stability in a pH 7.0 Buffered Solution
| Temperature | % Remaining (24 hours) | % Remaining (72 hours) | % Remaining (1 week) |
| 4°C | 99.8% | 99.2% | 98.5% |
| 25°C | 98.8% | 96.9% | 93.1% |
| 37°C | 94.5% | 85.3% | 70.2% |
Table 3: Effect of Light on this compound Stability at 25°C in a pH 7.0 Buffered Solution
| Condition | % Remaining (24 hours) | % Remaining (72 hours) | % Remaining (1 week) |
| Protected from Light | 98.8% | 96.9% | 93.1% |
| Exposed to Light | 91.7% | 79.4% | 62.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl
-
Alkaline Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Store a solution in a neutral buffer (e.g., pH 7.0) at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution in a neutral buffer to a light source (e.g., UV lamp).
-
-
Incubation: Incubate the test solutions for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under normal conditions (e.g., 4°C, protected from light).
-
Sample Analysis: At each time point, withdraw an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method to determine the concentration of the remaining this compound and to detect any degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition and identify the major degradation products.
Visualizations
Logical Workflow for Investigating this compound Stability
Caption: A flowchart outlining the key steps in assessing the stability of this compound.
Anti-inflammatory Signaling Pathway of this compound (Inferred from Hederacoside C)
Caption: A diagram illustrating the proposed mechanism of this compound's anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
addressing Hederacoside D interference in colorimetric assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the interference caused by Hederacoside D in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with colorimetric assays?
A1: this compound is a bioactive triterpenoid (B12794562) saponin (B1150181) found in plants such as those from the Hedera (ivy) genus.[1][2] Saponins (B1172615) are glycosides that can exhibit surfactant-like properties. Their complex structure, which includes a sugar moiety and a triterpenoid aglycone, can lead to interference in colorimetric assays through several mechanisms, including spectral overlap, reaction with assay reagents, or causing turbidity in the sample.
Q2: Which colorimetric assays are most susceptible to this compound interference?
A2: Assays that rely on specific chromogenic reactions or are sensitive to changes in sample matrix composition can be affected. Given this compound's reported antioxidant and anti-inflammatory activities, interference is a particular concern in:
-
Antioxidant Assays: Such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, where the compound's intrinsic activity can lead to false positives.[3][4]
-
Total Saponin/Triterpenoid Quantification Assays: Assays using reagents like vanillin-sulfuric acid or p-anisaldehyde are designed to react with saponins, and the presence of this compound will naturally contribute to the signal.[5][6]
-
Cytotoxicity and Proliferation Assays: Assays like MTT or XTT can be affected if this compound interacts with the dye, cellular enzymes, or causes cell lysis due to its membranolytic properties.[7]
Q3: How can I determine if this compound is interfering with my experimental results?
A3: The best approach is to run a series of control experiments.
-
Analyte-Free Control: Test a sample containing only this compound (at the same concentration as in your experimental samples) in your assay. A non-zero reading indicates direct interference.
-
Spike and Recovery: Add a known amount of your analyte to a sample already containing this compound. If you recover significantly more or less than the spiked amount, this suggests that this compound is either enhancing or masking the signal.
-
Serial Dilution: Dilute a sample containing this compound. If the interference is not linear with dilution, it may indicate a complex interaction with the assay reagents.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this troubleshooting workflow.
References
- 1. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. norfeed.net [norfeed.net]
- 6. An accurate, cost-effective and simple colorimetric method for the quantification of total triterpenoid and steroidal saponins from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hederacoside D Isolation Yield
Welcome to the technical support center for the isolation of Hederacoside D. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you enhance the yield and purity of this compound in your experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal yields of this compound.
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several factors throughout the isolation process, from the initial raw material selection to the final purification steps. Here are the most common causes and their solutions:
-
Suboptimal Plant Material: The concentration of this compound can vary significantly based on the plant's geographical source, harvest time, and drying/storage conditions. Improper drying can lead to enzymatic degradation of saponins (B1172615).[1]
-
Solution: Ensure you are using authenticated Hedera helix leaves, dried at a controlled temperature (e.g., 40°C in an oven) to prevent enzymatic degradation.[2]
-
-
Inefficient Extraction: The choice of extraction method and parameters is critical for efficiently liberating this compound from the plant matrix.
-
Solution: Conventional methods like maceration can be less efficient.[3] Consider using non-conventional, more efficient techniques like Ultrasound-Assisted Extraction (UAE).[4] Key parameters to optimize include solvent type, solvent concentration, temperature, and extraction time.[3][5] For instance, studies on related saponins in Hedera helix have shown 80% ethanol (B145695) to be a highly effective solvent.[3][5]
-
-
Compound Degradation: Triterpenoid saponins like this compound can be sensitive to high temperatures and non-neutral pH, leading to degradation during the procedure.[1][4]
-
Losses During Purification: Significant amounts of the target compound can be lost during chromatographic purification if the conditions are not optimized.
-
Solution: Carefully select the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase solvent system.[6][7] Poor separation can lead to mixed fractions, requiring further purification steps that invariably result in product loss.[1]
-
Question: I suspect this compound is degrading during my experiment. What are the likely causes and how can I prevent it?
Answer: Degradation is a primary cause of reduced yields. The two main factors are temperature and pH.
-
Thermal Instability: Saponins can degrade at high temperatures. Conventional methods like Soxhlet or heat reflux extraction, while effective, can expose the extract to heat for extended periods, risking degradation.[2][3]
-
Prevention:
-
-
pH Sensitivity: Glycosidic bonds in saponins can be susceptible to hydrolysis under harsh pH conditions, particularly alkaline environments.[1]
-
Prevention:
-
Ensure all solvents and solutions used during extraction and partitioning are maintained at a neutral or slightly acidic pH.
-
If any pH adjustments are necessary, use dilute acids or bases and monitor the pH closely.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for this compound?
A1: While traditional methods like maceration and heat reflux are used, non-conventional methods have been shown to be more efficient in terms of time and yield.[2][3] Ultrasound-Assisted Extraction (UAE) is particularly effective for extracting saponins from Hedera helix.[4] It enhances extraction by using acoustic cavitation to break plant cell walls, improving solvent penetration.[5]
Q2: Which solvent system is best for extracting this compound?
A2: The choice of solvent is critical. Ethanol and methanol (B129727) are commonly used.[6][8] Studies optimizing the extraction of total saponins from Hedera helix have found that an 80% aqueous ethanol solution provides superior yields compared to pure ethanol or water alone when using methods like UAE or MAE (Microwave-Assisted Extraction).[3][5]
Q3: How can I optimize my column chromatography step to improve yield?
A3: For purification via column chromatography, optimization involves several factors:
-
Stationary Phase: Silica gel is a common choice for the initial fractionation of the crude extract.[2][6] For finer purification, reversed-phase columns (e.g., C18) are often used in High-Performance Liquid Chromatography (HPLC).[9][10]
-
Mobile Phase: A gradient elution is typically more effective than an isocratic one. For silica gel chromatography, a common approach is to start with a less polar solvent (like chloroform) and gradually increase the polarity by adding methanol.[6] For reversed-phase HPLC, a gradient of water and acetonitrile (B52724) is frequently employed.[9][11]
-
Loading: Ensure the crude extract is properly prepared before loading. A dry loading technique, where the extract is adsorbed onto a small amount of silica gel, can prevent column clogging and improve separation.[6]
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the isolation process?
A4: Absolutely. TLC is an invaluable tool for monitoring the progress of your extraction and fractionation. It helps in:
-
Confirming the presence of saponins in your crude extract.
-
Selecting an appropriate solvent system for column chromatography.
-
Identifying fractions from the column that contain this compound. A common developing solvent system for saponins on a silica gel TLC plate is a mixture of chloroform, methanol, and water.[2] Saponins can be visualized by spraying with reagents like the Liebermann-Burchard reagent and heating.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different experimental parameters on saponin (B1150181) yield from Hedera helix. While much of the literature focuses on Hederacoside C or total saponins, these findings are highly relevant for optimizing the isolation of this compound.
Table 1: Effect of Extraction Method and Parameters on Total Saponin Content (TSC)
| Parameter | Condition | Outcome | Reference |
| Extraction Method | Ultrasound-Assisted (UAE) vs. Heat Reflux | UAE and MAE show higher efficiency and yield in shorter times. | [3] |
| Solvent | 80% Ethanol vs. 96% Ethanol | 80% ethanol resulted in a higher yield of Hederacoside C. | [5] |
| Temperature (UAE) | 30°C vs. 40°C vs. 50°C | TSC increased significantly with temperature, with 50°C being optimal. | [4][5] |
| Time (UAE) | 10 min vs. 20 min vs. 60 min | Yield increases up to a point; 60 minutes was found to be effective. Longer times may not significantly increase yield. | [3][5] |
| Plant:Solvent Ratio | 1:10 vs. 1:20 vs. 1:30 (w/v) | 1:20 was identified as the optimal ratio for maximizing extraction without excessive solvent use. | [4][5] |
| Ultrasound Power | 0 W vs. 27.9 W vs. 58.9 W | Increasing ultrasonic power significantly increased the amount of extracted saponins up to a certain level. | [4] |
Table 2: Recommended Chromatographic Conditions for Saponin Analysis/Purification
| Chromatography Type | Stationary Phase | Mobile Phase | Detection | Reference |
| HPLC / UPLC | C18 Column (e.g., ACE C18, ACQUITY UPLC BEH C18) | Water and Acetonitrile (e.g., 71:29 v/v) | UV at 205 nm | [9][10][11] |
| HPTLC | Silica gel 60 F254 | Anhydrous formic acid/acetone/methanol/ethyl acetate (B1210297) (4:20:20:30 v/v/v/v) | Densitometric | [9][11] |
| Column (Initial) | Silica Gel | Gradient of Chloroform and Methanol | TLC analysis of fractions | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions reported for saponin extraction from Hedera helix.[4][5]
-
Preparation: Weigh 10 g of dried, powdered Hedera helix leaves.
-
Extraction:
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature maintained at or below 50°C to obtain the crude saponin extract.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the initial fractionation of the crude extract.[6]
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 60 g) in chloroform.
-
Pour the slurry into a glass column (e.g., 50 cm x 2.5 cm) and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve 3 g of the crude extract from Protocol 1 in a minimal amount of methanol.
-
Add a small amount of silica gel (approx. 5 g) to the dissolved extract and dry it under vacuum to create a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the solvent polarity by adding methanol in increasing proportions (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol, and so on).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Monitoring:
-
Monitor the collected fractions using TLC. Spot each fraction on a silica gel plate.
-
Develop the plate using a solvent system like Chloroform:Methanol:Water (e.g., 65:35:5).
-
Visualize the spots using a suitable reagent.
-
Combine the fractions that show a strong spot corresponding to the this compound standard.
-
-
Final Step: Evaporate the solvent from the combined pure fractions to obtain isolated this compound. Further purification may be required using techniques like preparative HPLC.
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. longdom.org [longdom.org]
- 8. CN103588832A - Method for separating hederacoside C and aglycone from hedera helix leaf - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hederacoside D
Disclaimer: The total chemical synthesis of Hederacoside D has not been extensively reported in publicly available literature. Therefore, this technical support center provides guidance based on the synthesis of structurally related hederagenin (B1673034) glycosides and general principles of complex oligosaccharide synthesis. The experimental protocols and troubleshooting advice are predictive and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in synthesizing this compound, a complex triterpenoid (B12794562) saponin, stem from its intricate structure, which features a hederagenin aglycone linked to a specific trisaccharide chain (α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl at C-3 and a glucose at C-28). Key difficulties include:
-
Stereoselective Glycosylation: Forming the α-glycosidic linkages for both rhamnose and arabinose with high stereocontrol is a significant hurdle. The outcome of glycosylation reactions is highly dependent on the protecting groups, the glycosyl donor, the acceptor's reactivity, and the reaction conditions.
-
Protecting Group Strategy: The hederagenin core has multiple reactive hydroxyl groups and a carboxylic acid. A robust protecting group strategy is essential to selectively functionalize the desired positions while preventing side reactions.[1][2] The choice of protecting groups must also be compatible with the conditions of glycosylation and subsequent deprotection steps.
-
Synthesis of the Trisaccharide Donor: The assembly of the specific trisaccharide unit with the correct linkages and protecting groups is a multi-step process that can be challenging in itself.
-
Purification: Saponins like this compound can be difficult to purify due to their amphiphilic nature, which can lead to aggregation and challenging chromatographic behavior.[3]
Q2: Which glycosylation methods are most promising for the synthesis of this compound?
Several glycosylation methods could be explored for the synthesis of this compound. The choice will depend on the specific glycosyl donor and acceptor. Promising methods include:
-
Trichloroacetimidate (B1259523) Method: This is a widely used and generally high-yielding method for the formation of glycosidic bonds.[2][4]
-
Thioglycoside Method: Thioglycosides are stable glycosyl donors that can be activated under a variety of conditions, allowing for fine-tuning of the reaction.
-
Glycosyl Halides (Koenigs-Knorr reaction): While a classic method, it often requires the use of heavy metal salts as promoters.[5]
The stereochemical outcome will be heavily influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. A participating group (e.g., an acetyl group) will favor the formation of a 1,2-trans glycosidic bond, while a non-participating group (e.g., a benzyl (B1604629) group) is required for the formation of a 1,2-cis bond, which is necessary for the α-linkages in this compound.[6]
Q3: What are the key considerations for a protecting group strategy for the hederagenin aglycone?
A successful protecting group strategy for hederagenin in the context of this compound synthesis would involve:
-
Orthogonality: The protecting groups for the different hydroxyl groups and the carboxylic acid must be "orthogonal," meaning they can be removed selectively without affecting the others.[1]
-
Compatibility: The protecting groups must be stable to the conditions of the glycosylation reactions.
-
Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yields under mild conditions.[1]
A potential strategy could involve:
-
Protecting the C-23 hydroxyl group as a silyl (B83357) ether (e.g., TBDMS).
-
Protecting the C-28 carboxylic acid as a benzyl ester.
-
Leaving the C-3 hydroxyl group available for glycosylation with the trisaccharide.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of glycosylation reaction | - Inactive glycosyl donor- Low reactivity of the hederagenin acceptor- Suboptimal reaction conditions (temperature, solvent, promoter) | - Check the purity and stability of the glycosyl donor.- Increase the reactivity of the acceptor by modifying its protecting groups.- Screen different solvents, promoters, and temperatures to optimize the reaction. |
| Poor stereoselectivity (formation of β-anomer instead of α) | - Incorrect choice of protecting group on the glycosyl donor (participating group at C-2)- Anomerization of the glycosyl donor- Reaction conditions favoring the thermodynamic product | - Use a non-participating protecting group (e.g., benzyl ether) at the C-2 position of the rhamnosyl and arabinosyl donors.- Use freshly prepared glycosyl donor.- Employ conditions known to favor kinetic control and the formation of the α-anomer. |
| Side reactions during glycosylation | - Competing reactions at other functional groups on the hederagenin core- Instability of protecting groups | - Ensure all other reactive functional groups are adequately protected.- Choose protecting groups that are stable under the glycosylation conditions. |
| Difficulty in purification of the final product | - Aggregation of the saponin- Similar polarity to byproducts | - Use specialized chromatographic techniques such as reversed-phase chromatography or counter-current chromatography.- Consider derivatization to a more easily purifiable intermediate, followed by deprotection. |
| Incomplete deprotection | - Steric hindrance around the protecting group- Inappropriate deprotection conditions | - Increase reaction time or temperature for the deprotection step.- Use a more powerful deprotection reagent.- Re-evaluate the choice of protecting group for that position. |
Experimental Protocols (Hypothetical)
The following are hypothetical, high-level protocols for key steps in a potential synthesis of this compound. These would require significant optimization.
Protocol 1: Selective Protection of Hederagenin
-
Protection of the C-28 Carboxylic Acid:
-
Dissolve hederagenin in a suitable solvent (e.g., DMF).
-
Add a base (e.g., Cs₂CO₃) and benzyl bromide.
-
Stir at room temperature until TLC analysis indicates complete conversion.
-
Work up and purify by column chromatography.
-
-
Protection of the C-23 Hydroxyl Group:
-
Dissolve the C-28 protected hederagenin in a suitable solvent (e.g., DCM).
-
Add a base (e.g., imidazole) and TBDMS-Cl.
-
Stir at room temperature until completion.
-
Work up and purify to yield the selectively protected hederagenin acceptor.
-
Protocol 2: Glycosylation with the Trisaccharide Donor (Trichloroacetimidate Method)
-
Preparation of the Glycosyl Donor: Synthesize the trisaccharide (α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl) with appropriate protecting groups and convert it to the trichloroacetimidate donor.
-
Glycosylation Reaction:
-
Dissolve the protected hederagenin acceptor and the trisaccharide trichloroacetimidate donor in an anhydrous solvent (e.g., DCM) under an inert atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., -40 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf).
-
Allow the reaction to warm to room temperature slowly while monitoring by TLC.
-
Quench the reaction, work up, and purify the protected this compound by column chromatography.
-
Protocol 3: Global Deprotection
-
Removal of Ester and Ether Protecting Groups:
-
The specific conditions will depend on the protecting groups chosen. For example, hydrogenolysis (H₂, Pd/C) can be used to remove benzyl esters and ethers.
-
Acidic or fluoride-based reagents would be used for silyl ethers.
-
-
Purification of this compound:
-
Purify the final product using reversed-phase HPLC or other suitable chromatographic methods.
-
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A troubleshooting decision tree for low glycosylation yields.
References
- 1. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and hemolytic activity of some hederagenin diglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
quality control parameters for Hederacoside D raw material
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control parameters for Hederacoside D raw material. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides.[1] It is recognized as one of the bioactive components in plants from the Hedera (ivy) genus, such as Hedera nepalensis and Hedera helix.[1][2] this compound, along with other saponins (B1172615) like Hederacoside C and α-hederin, contributes significantly to the biological activity of these plant extracts.[1][3]
Q2: What are the critical quality control parameters for this compound raw material?
A2: A comprehensive quality control strategy for this compound raw material should include tests for identity, purity, assay, and other physical and chemical properties. The following table summarizes the key parameters and their typical acceptance criteria.
Table 1: Quality Control Specifications for this compound Raw Material
| Parameter | Test Method | Acceptance Criteria |
| Identification | ||
| A: HPLC | The retention time of the major peak in the sample chromatogram corresponds to that of the this compound reference standard. | Conforms |
| B: Mass Spectrometry (MS) | The mass spectrum of the sample is consistent with the structure of this compound. | Conforms |
| Appearance | Visual Inspection | White to off-white powder |
| Solubility | Visual Inspection | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (B129727).[2][4] |
| Purity | ||
| Chromatographic Purity (by HPLC) | See Experimental Protocol 2 | Purity: ≥ 98.0% |
| Individual Impurity: Not more than (NMT) 0.5% | ||
| Total Impurities: NMT 1.5% | ||
| Water Content | Karl Fischer Titration | NMT 5.0% |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> or equivalent requirements. |
| Assay | HPLC | 98.0% - 102.0% (on the anhydrous basis) |
| Microbial Limits | USP <61> / <62> | |
| Total Aerobic Microbial Count | NMT 1000 CFU/g | |
| Total Yeasts and Molds Count | NMT 100 CFU/g | |
| Escherichia coli | Absent in 1g | |
| Salmonella species | Absent in 10g | |
| Heavy Metals | ICP-MS or equivalent | NMT 10 ppm |
Q3: What are the potential related substances or impurities in this compound?
A3: Potential impurities in this compound can originate from the plant source or degradation during extraction and purification. These may include other saponins from Hedera helix such as Hederacoside C, Hederasaponin B, and α-hederin.[5] Structurally related triterpenoid saponins are the most likely process-related impurities. Degradation products may arise from hydrolysis of the glycosidic bonds.
Experimental Protocols
Protocol 1: Identification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method for confirming the identity of this compound by comparing its retention time to a reference standard.
1. Materials and Reagents:
-
This compound Reference Standard (RS)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Chromatographic Conditions: A summary of the HPLC conditions is provided in the table below.
Table 2: HPLC Conditions for Identification and Assay
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water |
| B: Acetonitrile | |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 32 | |
| 40 | |
| 41 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 205 nm |
| Injection Volume | 10 µL |
3. Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound RS in methanol to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to obtain a concentration of approximately 0.5 mg/mL.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the retention time of the principal peak in the chromatogram of the sample solution with that of the principal peak in the chromatogram of the standard solution. The retention times should match within an acceptable variance.
Protocol 2: Assay and Chromatographic Purity by HPLC
This method is for the quantification of this compound and the determination of its purity from related substances. The chromatographic conditions are the same as in Protocol 1 (Table 2).
1. Procedure:
-
Standard and Sample Preparation: Prepare solutions as described in Protocol 1.
-
Chromatography: Inject the solutions into the HPLC system.
-
Assay Calculation: Calculate the percentage of this compound in the sample using the following formula:
% Assay = (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard
-
Purity Calculation: Determine the percentage of each impurity by the area normalization method. The total impurities are the sum of all individual impurities.
Troubleshooting Guides
Q4: My this compound peak is showing fronting or tailing. What should I do?
A4: Peak asymmetry in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: The concentration of your sample may be too high. Try diluting your sample and reinjecting.
-
Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be damaged. Try flushing the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.
-
Secondary Interactions: Saponins can sometimes interact with residual silanols on the silica-based column. Ensure the mobile phase pH is appropriate and consider using a column with high-purity silica (B1680970) and end-capping.
Q5: I am observing drifting retention times for this compound. What is the cause?
A5: Drifting retention times can compromise the reliability of your results. Consider the following:
-
Column Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Even small changes in ambient temperature can affect retention times.
-
Mobile Phase Composition Change: If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing manually, ensure the components are miscible and well-mixed. Prepare fresh mobile phase daily.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using gradient elution.
-
System Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in flow rate and pressure, leading to retention time drift.
Q6: The baseline of my chromatogram is noisy. How can I fix this?
A6: A noisy baseline can interfere with the accurate integration of peaks. Common causes and solutions include:
-
Air Bubbles in the System: Degas the mobile phase thoroughly before use. Purging the pump can also help remove any trapped air bubbles.
-
Contaminated Detector Cell: The detector flow cell may be contaminated. Flush the system with a strong, HPLC-grade solvent to clean it.
-
Deteriorating Detector Lamp: The detector lamp has a finite lifetime and may need replacement if the noise is excessive and other causes have been ruled out.
-
Mobile Phase Issues: Ensure the mobile phase components are fully miscible and of high purity. Contaminants or precipitation in the mobile phase can cause baseline noise.
Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:760961-03-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Hedera helix - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of Hederacoside D by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hederacoside D mass spectrometry.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the expected precursor ions for this compound in positive and negative ion modes?
A1: In positive ion mode, you can expect to observe a pseudomolecular ion of [M+NH₄]⁺ at m/z 1093. In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary precursor ion. Additionally, a formate (B1220265) adduct [M+HCOOH-H]⁻ at m/z 1119 may be observed.[1]
Q2: My mass spectrum for this compound shows a complex fragmentation pattern. How do I interpret the major fragment ions?
A2: The fragmentation of this compound primarily involves the sequential loss of its sugar moieties. In negative ion mode MS/MS of the [M-H]⁻ precursor, a key fragment is observed at m/z 603. This corresponds to the loss of the C-28 sugar chain, which is composed of rhamnose and two glucose units (a loss of 471 Da).[1] A subsequent fragment at m/z 469 results from the loss of the arabinose unit attached at the C-3 position from the m/z 603 ion.[1]
Q3: I am not seeing the expected precursor or fragment ions for this compound. What are some common causes?
A3: Several factors could contribute to this issue:
-
Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. Improving chromatographic separation or sample cleanup can help mitigate this.
-
Incorrect Instrument Settings: Ensure that your mass spectrometer's parameters, such as collision energy and ionization source settings, are optimized for saponin (B1150181) analysis.
-
Sample Degradation: this compound, like other saponins, can be susceptible to degradation. Ensure proper sample handling and storage.
-
Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact the ionization efficiency of saponins. Acidic mobile phases are often used for positive-ion electrospray to promote protonation.
Q4: I'm observing significant peak tailing or splitting in my chromatogram. How can I resolve this?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape. Consider flushing or replacing the column.
-
Secondary Interactions: Saponins can interact with residual silanol (B1196071) groups on C18 columns. Using a column with end-capping or a different stationary phase may improve peak shape.
Data Presentation
Table 1: Mass Spectrometry Fragmentation Data for this compound
| Ion Mode | Precursor Ion | m/z of Precursor | Key Fragment Ions (m/z) | Neutral Loss (Da) | Inferred Structure of Neutral Loss |
| Positive | [M+NH₄]⁺ | 1093 | - | - | - |
| Negative | [M-H]⁻ | - | 603 | 471 | Rhamnose-Glucose-Glucose |
| Negative | [M-H]⁻ | - | 469 | 603 -> 469 (loss of 132) | Arabinose |
| Negative | [M+HCOOH-H]⁻ | 1119 | - | - | - |
Data sourced from Gao et al., 2020.[1]
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with methanol.
-
Equilibration: Equilibrate the cartridge with water.
-
Loading: Load the sample solution onto the cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute this compound with an appropriate solvent mixture, such as water:acetonitrile (60:40).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for saponin analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is often employed. The formic acid aids in the ionization process.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducible retention times.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) is the most common technique for saponin analysis.
-
Ion Mode: Both positive and negative ion modes should be evaluated for optimal sensitivity.
-
MS/MS Analysis: For structural confirmation, perform MS/MS experiments by selecting the precursor ion of this compound and fragmenting it using collision-induced dissociation (CID). The collision energy should be optimized to obtain a rich fragmentation spectrum.
Mandatory Visualizations
Caption: Fragmentation pathway of this compound in negative ion mode.
Caption: Troubleshooting workflow for LC-MS/MS analysis of saponins.
References
avoiding Hederacoside D degradation during sample preparation
Welcome to the technical support center for Hederacoside D analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is the hydrolysis of its glycosidic linkages. This compound is a triterpenoid (B12794562) saponin (B1150181) with multiple sugar moieties attached to a hederagenin (B1673034) aglycone. These sugar chains can be cleaved under certain conditions, particularly in the presence of acids or bases, and at elevated temperatures. This hydrolysis leads to the formation of various degradation products, altering the sample's composition and leading to inaccurate quantification.
Q2: How does pH affect the stability of this compound?
A2: While specific quantitative data for this compound is limited, studies on the closely related Hederacoside C and general knowledge of triterpenoid saponins (B1172615) indicate that pH is a critical factor in its stability. Saponin glycosides are susceptible to acid and base-catalyzed hydrolysis. Generally, neutral to slightly acidic conditions (pH 4-7) are recommended to minimize hydrolysis. Strong acidic or alkaline conditions should be avoided during extraction, storage, and analysis.
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures accelerate the degradation of this compound. Thermal energy can increase the rate of hydrolysis of the glycosidic bonds. Therefore, it is crucial to keep samples cool throughout the preparation process. Whenever possible, extractions should be performed at room temperature or below, and samples should be stored at low temperatures (-20°C or -80°C) to ensure long-term stability.
Q4: Which solvents are recommended for extracting this compound to minimize degradation?
A4: Mixtures of ethanol (B145695) or methanol (B129727) with water are commonly used and effective for extracting saponins like this compound. An 80% ethanol in water solution has been shown to be efficient for extracting saponins from Hedera helix.[1] Using pure water may not be as effective for extraction, while highly concentrated organic solvents might not efficiently extract these polar glycosides. The use of aqueous-alcoholic solutions provides a good balance of polarity for efficient extraction while minimizing the risk of degradation associated with harsh solvents.
Q5: How can I prevent this compound degradation in biological samples like plasma?
A5: To prevent degradation in plasma samples for pharmacokinetic studies, it is essential to process the samples promptly and at low temperatures. Blood samples should be collected in tubes containing an anticoagulant and immediately centrifuged at a low temperature to separate the plasma. The plasma should then be frozen at -80°C until analysis.[2] Protein precipitation with a cold organic solvent like acetonitrile (B52724) is a common method for sample clean-up prior to analysis by techniques such as UPLC-MS/MS.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Use of harsh solvents, high temperatures, or inappropriate pH. | - Use a mixture of ethanol/water or methanol/water (e.g., 80% ethanol) for extraction at room temperature.[1]- Ensure the pH of the extraction solvent is near neutral.- Minimize the duration of the extraction process. |
| Incomplete extraction: Insufficient solvent volume or extraction time. | - Increase the solvent-to-sample ratio.- Increase the extraction time or perform multiple extraction cycles. | |
| Variable or inconsistent results | Sample degradation during storage: Improper storage temperature or pH of the stored sample. | - Store extracts and prepared samples at -20°C or -80°C.- Ensure the storage solvent is buffered to a slightly acidic or neutral pH. |
| Inconsistent sample preparation technique: Variations in extraction time, temperature, or solvent composition between samples. | - Standardize the sample preparation protocol and ensure all samples are processed under identical conditions. | |
| Presence of unexpected peaks in chromatogram | Degradation products: Hydrolysis of this compound into its aglycone (hederagenin) and various glycosides with fewer sugar units. | - Review the sample preparation procedure to identify and mitigate potential causes of degradation (high temperature, extreme pH).- Use milder extraction and processing conditions.- Analyze samples as quickly as possible after preparation. |
| Matrix effects in biological samples: Interference from other components in the plasma or tissue homogenate. | - Employ a more effective sample clean-up method, such as solid-phase extraction (SPE).- Optimize the chromatographic method to improve the separation of this compound from interfering compounds. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material, optimized to minimize degradation.
Materials:
-
Dried and powdered plant material
-
80% Ethanol in deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator (optional)
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
-
Weigh an appropriate amount of the powdered plant material into a centrifuge tube.
-
Add a sufficient volume of 80% ethanol (e.g., 1:10 or 1:20 sample-to-solvent ratio).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Agitate the sample at room temperature for a defined period (e.g., 1-2 hours) using a shaker or by periodic vortexing. Avoid exposure to direct sunlight.
-
Centrifuge the mixture at a moderate speed (e.g., 3000-4000 rpm) for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant (the extract) into a clean tube.
-
For higher recovery, the extraction process (steps 2-6) can be repeated on the pellet, and the supernatants can be combined.
-
If necessary, the solvent can be evaporated under reduced pressure at a low temperature (<40°C) using a rotary evaporator to concentrate the extract.
-
Filter the final extract through a 0.45 µm filter before analysis.
-
Store the extract at -20°C or below until analysis.
Protocol 2: Preparation of Plasma Samples for Pharmacokinetic Analysis
This protocol outlines the steps for preparing plasma samples for the quantification of this compound, focusing on maintaining its stability.
Materials:
-
Whole blood collected in tubes with anticoagulant (e.g., EDTA, heparin)
-
Refrigerated centrifuge
-
Cold acetonitrile
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Immediately after blood collection, centrifuge the blood tubes at a low temperature (e.g., 4°C) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and immediately freeze at -80°C until analysis.[2]
-
On the day of analysis, thaw the plasma samples on ice.
-
For protein precipitation, add a threefold volume of ice-cold acetonitrile to the plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis by UPLC-MS/MS or another appropriate analytical method.
Visualizations
Degradation Pathway of this compound
The primary degradation pathway for this compound is through the sequential hydrolysis of its sugar moieties.
Caption: Proposed degradation pathway of this compound via hydrolysis.
Recommended Sample Preparation Workflow
This workflow outlines the key steps to minimize this compound degradation during sample preparation.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive liquid chromatography–tandem mass spectrometric method for the determination of hederasaponin B in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
selecting appropriate internal standards for Hederacoside D analysis
Welcome to the Technical Support Center for Hederacoside D Analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors when selecting an internal standard (IS) for this compound analysis?
A1: The ideal internal standard should not be present in the sample matrix and should have physicochemical properties very similar to this compound. Key factors include:
-
Structural Similarity: The IS should be a close structural analog to this compound to ensure similar behavior during sample extraction, chromatography, and ionization.[1][2]
-
Elution Time: It should elute near the this compound peak without co-eluting.
-
Stability: The IS must be stable throughout the entire analytical process.
-
Commercial Availability: Lack of available standards can make quantification of individual saponins (B1172615) difficult.[3]
-
Ionization Efficiency (for LC-MS): The IS should have a similar ionization response to this compound in the chosen mass spectrometry mode (e.g., ESI negative mode).[3]
Q2: A stable isotope-labeled (SIL) this compound is not available. What is the next best option?
A2: When a SIL internal standard is unavailable, a structural analog is the preferred alternative.[2] Structural analogs are compounds with a core structure similar to the analyte. For this compound, a triterpenoid (B12794562) saponin (B1150181), other saponins can serve as excellent internal standards. These analogs help to compensate for variations in sample preparation and instrument performance.[1]
Q3: Which specific compounds are recommended as internal standards for this compound analysis?
A3: Based on published literature for similar saponins, several compounds can be considered:
-
Ginsenoside Rb1: This saponin has been successfully used as an internal standard for the UPLC-MS/MS analysis of hederacoside C, a closely related compound to this compound.[4]
-
Hederacoside C: As a major saponin in Hedera helix alongside this compound, it can be used as an IS if quantifying other saponins, provided it is not the analyte of interest.[5][6]
-
Digitoxin (B75463) and Digoxin (B3395198): These commercially available cardenolides have been demonstrated as effective internal standards for the general HPLC estimation of triterpene saponins.[3]
-
Oleanolic Acid: This compound is the aglycone (sapogenin) of many saponins and can be used as a standard for total saponin content determination.[7]
Q4: My this compound peak is showing poor shape or tailing. What are the common causes and solutions?
A4: Poor peak shape in HPLC is often related to column or mobile phase issues.
-
Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample.
-
Secondary Interactions: Saponins can interact with active sites on the silica (B1680970) packing. Ensure your column is in good condition. Using a high-purity silica column or adding a competitive base to the mobile phase can help.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group on this compound. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is common practice to ensure consistent protonation and better peak shape.[8][9]
-
Column Temperature: Increasing the column temperature (e.g., to 40 °C) can improve peak shape and reduce viscosity.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity / No Peak Detected | 1. Inappropriate detection wavelength (HPLC-UV).2. Poor ionization efficiency (LC-MS).3. Low concentration in the sample. | 1. Saponins like this compound lack a strong chromophore. Use a low wavelength like 205-210 nm for UV detection.[4][11]2. For LC-MS, use electrospray ionization (ESI) in negative ion mode, as it is effective for saponins.[3]3. Use a more sensitive detector like a mass spectrometer or implement a sample concentration step (e.g., Solid Phase Extraction - SPE). |
| High Matrix Effect (Ion Suppression/Enhancement in LC-MS) | 1. Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.2. Inadequate sample cleanup. | 1. Optimize the chromatographic gradient to better separate this compound from matrix components.2. Improve sample preparation. Use SPE or liquid-liquid extraction for cleaner samples.[5]3. Use a suitable internal standard, preferably a structural analog or a SIL-IS, to compensate for matrix effects.[12] |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Instability of the analyte or IS in the prepared sample.3. Fluctuations in LC or MS system performance. | 1. Standardize all sample preparation steps, including volumes, times, and temperatures.2. Prepare fresh samples and standards daily. Hederacoside C solutions are not recommended for storage for more than one day in aqueous buffers.[13]3. Equilibrate the LC system thoroughly before injection and perform system suitability tests. |
Data Presentation: Comparison of Potential Internal Standards
The table below summarizes potential internal standards that can be used for the analysis of this compound and other triterpenoid saponins.
| Internal Standard | Compound Class | Analytical Method | Analyte(s) | Reference |
| Ginsenoside Rb1 | Triterpenoid Saponin | UPLC-ESI-MS/MS | Hederacoside C | [4] |
| Digitoxin | Cardenolide Glycoside | HPLC-PAD | Triterpene Saponins | [3] |
| Digoxin | Cardenolide Glycoside | HPLC-PAD | Triterpene Saponins | [3] |
| Asperosaponin VI | Triterpenoid Saponin | HILIC-MS | Soyasaponins | [14] |
| Euscaphic Acid | Triterpenoid | LC-ESI-MS/MS | α-Hederin, Hederagenin | [5] |
| Hederacoside C | Triterpenoid Saponin | LC-MS | Quinoa Saponins | [5] |
Diagrams
Caption: Workflow for selecting an appropriate internal standard.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Protocol: Quantification of this compound in a Plant Extract using UPLC-MS/MS
This protocol is a representative method based on common practices for analyzing saponins like this compound and its related compounds.[4][8][9]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Ginsenoside Rb1) reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (or Acetic Acid)
-
Methanol (B129727) (for stock solutions)
-
Plant extract sample
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Ginsenoside Rb1 standards in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound stock solution with 50% acetonitrile. Spike each standard with the internal standard to a final constant concentration (e.g., 50 ng/mL).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the dried plant extract.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes, then vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Take a 100 µL aliquot of the supernatant, add the internal standard solution, and dilute with 50% acetonitrile to a final volume of 1 mL.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
3. UPLC-MS/MS Conditions
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example - requires optimization):
-
This compound: Precursor Ion [M-H]⁻ → Product Ion (Specific m/z values to be determined by infusing a standard solution).
-
Ginsenoside Rb1 (IS): m/z 1107.5 → 945.5 or m/z 1108.3 → 221.2.[4]
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize based on instrument manufacturer's recommendations.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the this compound standards.
-
Perform a linear regression on the calibration curve. The R² value should be >0.99.[14]
-
Calculate the concentration of this compound in the prepared samples using the regression equation from the calibration curve.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of digitoxin and digoxin as internal standards in HPLC analysis of triterpene saponin-containing extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of saponin composition and comparison of the antioxidant activity of various parts of the quinoa plant (Chenopodium quinoa Willd.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. mdpi.com [mdpi.com]
- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 12. lcms.cz [lcms.cz]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Development of Extraction Method for Determination of Saponins in Soybean-Based Yoghurt Alternatives: Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce variability in Hederacoside D biological assays
Welcome to the technical support center for Hederacoside D biological assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability and ensure the reliability of their experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A: this compound is a type of bioactive triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Hedera helix (common ivy).[1][2][3] It, along with related saponins (B1172615) like Hederacoside C and α-hederin, is considered a major contributor to the biological activity of ivy extracts.[2][4] These compounds are investigated for a wide range of pharmacological activities, including anti-inflammatory and anti-tumor effects.[2][5]
Q2: Why is variability a significant concern for saponin assays?
A: Saponins, including this compound, are amphiphilic molecules, meaning they have both water-soluble and fat-soluble parts, giving them soap-like properties.[6] This chemical nature can lead to several issues in biological assays:
-
Micelle Formation: Saponins can form aggregates or micelles in solution, which can affect their effective concentration and interaction with cells or proteins.[7]
-
Membrane Interaction: Their ability to interact with cell membranes can lead to direct cytotoxicity or hemolysis (lysis of red blood cells), which can interfere with the intended biological measurement.[5][6]
-
Promiscuous Activity: Natural products can sometimes act as "nuisance compounds" in high-throughput screens, showing activity across multiple assays through non-specific mechanisms.[7]
-
Extraction & Quantification Challenges: The complexity of plant extracts and the inherent properties of saponins make accurate and consistent quantification difficult, leading to variability in starting material concentrations.[8][9]
Q3: What are the primary sources of variability in cell-based assays?
A: Reproducibility is key for reliable data in cell-based assays.[10][11] Major sources of variability include:
-
Cell Health and Passage Number: Cells that are unhealthy, continuously passaged for too long, or allowed to become over-confluent will respond inconsistently.[12] Changes in cell morphology can indicate altered metabolism that will affect results.[13]
-
Seeding Density: The number of cells seeded per well must be optimized, as too few cells may yield a weak signal, while overcrowding can alter cellular behavior and access to the test compound.[12]
-
Inconsistent Protocols: Variations in incubation times, temperature, CO2 levels, and reagent preparation contribute significantly to variability.[12][14]
-
Labware and Equipment: The choice of microtiter plates (e.g., to prevent fluorescent cross-talk) and correct reader setup are critical for consistent measurements.[11][12]
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during this compound assays.
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays (e.g., MTT, XTT)
High variability between replicates is a common issue that can mask the true effect of the compound. Follow this troubleshooting workflow to identify the source of the problem.
Caption: Troubleshooting workflow for high replicate variability.
-
Uneven Cell Plating: When moving multi-well plates, media can swirl, pushing cells to the outer edge of the well.[13] This "edge effect" results in uneven cell distribution, variable access to nutrients and this compound, and inconsistent results.
-
Solution: After plating, let the plate sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly.
-
-
Compound Precipitation: this compound, like other saponins, may have limited solubility in aqueous media. If it precipitates, its effective concentration will vary between wells.
-
Solution: Visually inspect solutions under a microscope. Consider using a less-toxic co-solvent like DMSO at a consistent, low final concentration (e.g., <0.5%).
-
-
Pipetting Inaccuracy: Small volume errors during serial dilutions or additions to plates can cause large concentration differences.
-
Solution: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid disturbing cells.
-
Issue 2: Poor Assay Window or Low Signal-to-Noise Ratio
A poor assay window (the difference between the maximum and minimum signal) can make it difficult to discern a true biological effect.
-
Sub-optimal Cell Density: The cell number should be high enough for a robust signal but low enough to remain in the logarithmic growth phase throughout the experiment.[12]
-
Solution: Perform a cell titration experiment. Seed a range of cell densities and measure the assay signal over time to find the optimal density and incubation period.
-
-
Incorrect Timing: The analysis may be timed too early (before a response occurs) or too late (when cells are overgrown or the signal has degraded).
-
Solution: Conduct a time-course experiment to determine the ideal point for analysis.[11]
-
-
Reader Settings: Incorrect gain settings or filter choices on a fluorescence or luminescence reader can compress the dynamic range.[12]
-
Solution: Consult the instrument manual and use positive/negative controls to optimize reader settings for the specific assay.
-
Section 3: Data and Protocols
Data Presentation: Assay Performance
Reducing variability starts with robust analytical methods for quantifying the compound itself. The table below summarizes validation results from a published HPLC method for saponin quantification, illustrating achievable performance targets.
Table 1: Example HPLC Method Performance for Saponin Quantification
| Parameter | Hederacoside C | α-Hederin | This compound |
|---|---|---|---|
| Repeatability (RSDr %) | 1.01 - 3.90% | 1.01 - 3.90% | 1.01 - 3.90% |
| Reproducibility (RSDR %) | 1.25 - 6.89% | 1.25 - 6.89% | 1.25 - 6.89% |
| Recovery (%) | 91.3 - 106% | 91.3 - 106% | 91.3 - 106% |
| Correlation Coefficient (R²) | > 0.9999 | > 0.9999 | > 0.9999 |
Data adapted from a study on saponins including Hederacoside C and D.[15] The ranges reflect performance across multiple related compounds in the study.
Experimental Protocols
Protocol 1: Quantification of this compound via HPLC
Accurate quantification of the stock solution is critical. This protocol is based on typical methods for saponin analysis.[15][16]
-
Standard Preparation: Accurately weigh ~5 mg of this compound analytical standard and dissolve in methanol (B129727) to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards (e.g., 0.5 - 200 µg/mL) by diluting the stock.
-
Sample Preparation: Dissolve the experimental this compound sample in methanol to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water and acetonitrile (B52724) is often effective.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 205 nm.[15]
-
-
Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Use the resulting equation to calculate the concentration of this compound in the experimental sample.
Protocol 2: Cell Viability Assay (DNA Quantification-Based)
This method measures cell proliferation by quantifying DNA content, which can be more robust than metabolic assays that may be affected by the compound. This protocol is adapted from methods used for evaluating saponin biocompatibility.[17]
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well clear-bottom, black-sided plate at a pre-optimized density. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate culture media. Remove the old media from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) under standard conditions (37°C, 5% CO2).
-
Cell Lysis & DNA Staining:
-
Remove media and wash cells once with phosphate-buffered saline (PBS).
-
Freeze the plate at -80°C for at least 1 hour to lyse the cells.
-
Thaw the plate and add a fluorescent DNA-binding dye (e.g., from a Quant-iT dsDNA Assay Kit) to each well according to the manufacturer's instructions.
-
-
Measurement: Read the fluorescence on a plate reader with appropriate excitation/emission filters.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Experimental workflow with critical control points.
Section 4: Mechanistic Considerations
Q4: Does the mechanism of action of this compound affect assay design?
A: Yes. This compound's aglycone (the non-sugar part), hederagenin (B1673034), has been shown to potentially inhibit the PI3K/Akt signaling pathway.[5] This pathway is central to cell survival, proliferation, and metabolism.
-
Assay Choice: If you are using a metabolic assay (like MTT or XTT), be aware that inhibition of the PI3K/Akt pathway can itself reduce the metabolic activity of the cells, even without causing cell death. This can lead to a misinterpretation of results as cytotoxic.
-
Recommendation: Corroborate results from metabolic assays with methods that measure different endpoints, such as cell counting, DNA quantification (as in the protocol above), or membrane integrity (LDH assay).
Caption: Potential inhibition of PI3K/Akt pathway by hederagenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]
- 4. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponin analysis - Eurofins Scientific [eurofins.in]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. norfeed.net [norfeed.net]
- 9. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 12. biocompare.com [biocompare.com]
- 13. marinbio.com [marinbio.com]
- 14. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Hederacoside D vs. Hederacoside C: A Comparative Analysis of Anti-inflammatory Properties
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative overview of the anti-inflammatory effects of two prominent saponins (B1172615) derived from Hedera helix (common ivy): Hederacoside D and Hederacoside C. While both compounds are recognized for their therapeutic potential, this document synthesizes available experimental data to delineate their comparative efficacy and mechanisms of action.
Hederacoside C has been more extensively studied, with a significant body of evidence supporting its anti-inflammatory properties. In contrast, specific data on the anti-inflammatory activity of this compound is less abundant in publicly available literature, making a direct, head-to-head comparison challenging. However, by examining the existing data for both compounds, we can infer their relative potential and highlight areas for future research.
In Vitro Anti-inflammatory Activity
A key indicator of anti-inflammatory potential is the ability of a compound to inhibit the production of inflammatory mediators in cell-based assays. One common in vitro model involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of nitric oxide (NO).
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | Key Findings | Reference |
| Hederacoside C | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Dose-dependent inhibition of NO production. | [1] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Data not available in cited literature. | - |
In Vivo Anti-inflammatory Activity
Animal models of inflammation provide crucial insights into the systemic effects of therapeutic compounds. The carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity.
Studies have shown that Hederacoside C exhibits a significant inhibitory effect on carrageenan-induced paw edema in rats. One study reported that Hederasaponin-C (Hederacoside C) was effective in the second phase of inflammation, suggesting a mechanism involving the blockade of bradykinin (B550075) or other inflammatory mediators.[2] Unfortunately, directly comparable in vivo data for this compound in the same model is not available in the reviewed literature. However, a study on a crude saponin (B1150181) extract of Hedera helix, which contains both Hederacoside C and D, demonstrated a potent acute anti-inflammatory effect of 77% at a dose of 100 and 200 mg/kg.
Another important in vivo model is LPS-induced acute lung injury. Research has demonstrated that Hederacoside C can significantly reduce pulmonary edema, white blood cell count, and myeloperoxidase (MPO) activity in a mouse model of Staphylococcus aureus-induced acute lung inflammation.[1]
Table 2: Comparative In Vivo Anti-inflammatory Activity
| Compound | Model | Animal | Key Findings | Reference |
| Hederacoside C | Carrageenan-induced paw edema | Rat | Effective in the second phase of inflammation. | [2] |
| This compound | Carrageenan-induced paw edema | - | Data not available in cited literature. | - |
| Hederacoside C | S. aureus-induced acute lung inflammation | Mouse | Reduced pulmonary edema, WBC count, and MPO activity. | [1] |
| This compound | LPS-induced acute lung injury | - | Data not available in cited literature. | - |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.
Extensive research has elucidated the mechanism of action for Hederacoside C. It has been shown to inhibit the activation of both the NF-κB and MAPK (including p38, ERK, and JNK) signaling pathways.[1][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3]
While the precise molecular targets of this compound within these pathways have not been as thoroughly investigated, its structural similarity to Hederacoside C suggests that it may share a similar mechanism of action. The broader family of hederagenin (B1673034) glycosides, to which both compounds belong, is known to suppress these master inflammatory regulators.
Signaling Pathway Diagram: Hederacoside C Inhibition of Inflammation
References
- 1. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis: Hederacoside D versus Dexamethasone in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of Hederacoside D and the well-established corticosteroid, dexamethasone (B1670325). By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to inform preclinical research and drug development efforts in the field of inflammation.
Executive Summary
Dexamethasone is a potent synthetic glucocorticoid with broad and well-characterized anti-inflammatory effects, acting primarily through the glucocorticoid receptor to modulate the expression of inflammatory genes. This compound, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, is emerging as a potential anti-inflammatory agent. While direct, head-to-head in vivo comparisons of purified this compound and dexamethasone are limited in publicly available literature, this guide synthesizes data from studies on this compound-containing extracts and related compounds to draw meaningful comparisons. The available evidence suggests that this compound and its related saponins (B1172615) likely exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Data Presentation: A Side-by-Side Comparison
The following tables summarize quantitative data from in vivo studies to facilitate a comparison of the anti-inflammatory effects of this compound (or extracts containing it) and dexamethasone in relevant preclinical models.
Table 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
| Treatment Group | Dose | TNF-α (pg/mL) in Lung Homogenate | IL-1β (pg/mL) in Lung Homogenate | IL-6 (pg/mL) in Lung Homogenate | Reference |
| Control (Saline) | - | ~25 | ~15 | ~30 | [1][2] |
| LPS | - | ~150 | ~100 | ~250 | [1][2] |
| LPS + Dexamethasone | 2 mg/kg | ~75 | ~50 | ~125 | [1][2] |
| LPS + Ethanolic Ivy Leaves Extract (EIE) | 100 mg/kg | ~100 | ~70 | ~175 | [1][2] |
| LPS + Ethanolic Ivy Leaves Extract (EIE) | 200 mg/kg | ~60 | ~40 | ~100 | [1][2] |
Note: The ethanolic ivy leaves extract (EIE) contains this compound among other saponins and phenolic compounds. The study suggests that the phenolic-rich fraction was primarily responsible for the observed anti-inflammatory effects in this model.
Table 2: Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Edema Inhibition (%) at 3h | Reference |
| Indomethacin (Reference) | 20 mg/kg | High | [3] |
| Hederasaponin-C | 0.02 mg/kg | Effective in the second phase | [3] |
| Hederacolchiside-F | 0.02 mg/kg | Very potent in the second phase | [3] |
| Dexamethasone | 1 mg/kg | Significant inhibition | Inferred from multiple studies |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
Objective: To induce a state of acute lung inflammation to evaluate the efficacy of anti-inflammatory compounds.
Animals: Male BALB/c mice.
Procedure:
-
Animals are randomly divided into experimental groups: Control (saline), LPS only, LPS + Dexamethasone, and LPS + this compound (or extract).
-
Inflammation is induced by intranasal administration of lipopolysaccharide (LPS) from E. coli.
-
Test compounds (Dexamethasone or this compound/extract) are typically administered orally or intraperitoneally at a specified time before or after LPS challenge. In one study, an ethanolic extract of ivy leaves was given orally.[1][2]
-
At a predetermined time point after LPS administration (e.g., 24 hours), animals are euthanized.
-
Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Inflammatory markers in BALF and lung homogenates, such as TNF-α, IL-1β, and IL-6, are quantified using ELISA.
-
Lung tissues may also be processed for histological examination to assess inflammatory cell infiltration and tissue damage.
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute local inflammation to assess the anti-inflammatory potential of test compounds.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Animals are randomly assigned to different treatment groups.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Test compounds (this compound or Dexamethasone) or a reference drug (e.g., indomethacin) are administered, typically orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan suspension in saline is administered into the right hind paw.
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group that received only carrageenan.
Mechanism of Action and Signaling Pathways
This compound
The anti-inflammatory mechanism of this compound is believed to be similar to other related saponins, such as Hederacoside C, which involves the modulation of key inflammatory signaling pathways.[4][5] The primary proposed mechanism is the inhibition of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[4][5]
Dexamethasone
Dexamethasone exerts its potent anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it either upregulates the expression of anti-inflammatory proteins or represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
Experimental Workflow
The general workflow for comparing the in vivo efficacy of this compound and dexamethasone in an acute inflammation model is outlined below.
Conclusion
References
- 1. Bioactive phenolics fraction of Hedera helix L. (Common Ivy Leaf) standardized extract ameliorates LPS-induced acute lung injury in the mouse model through the inhibition of proinflammatory cytokines and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hederacoside D's Effect on the NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hederacoside D's performance in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. While direct quantitative data for this compound's specific activity on NF-κB pathway components is emerging, this document synthesizes available information on its anti-inflammatory effects and draws comparisons with its close structural analog, Hederacoside C, and well-characterized NF-κB inhibitors. Supporting experimental data and detailed protocols are provided to facilitate further research and validation.
Comparative Analysis of NF-κB Pathway Inhibitors
The NF-κB signaling cascade is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention. This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from Hedera helix (common ivy), has demonstrated anti-inflammatory properties. Its potential to modulate the NF-κB pathway is of significant interest. This section compares the known effects of this compound and C with established NF-κB inhibitors.
Data Presentation: Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various compounds on the NF-κB pathway. It is important to note that direct IC50 values for this compound on specific NF-κB pathway proteins are not yet widely published. The data for Hederacoside C is included as a relevant proxy due to its structural similarity and known anti-inflammatory mechanisms involving the NF-κB pathway.
| Compound | Target | Mechanism of Action | IC50 Value | Cell Line/System |
| This compound | NF-κB Pathway (inferred) | Inhibition of pro-inflammatory mediators (e.g., NO production) | Data not available | Mouse RAW264.7 cells |
| Hederacoside C | IKK, p65, IκBα | Attenuates phosphorylation of p65 and IκBα | Data not available | RAW 264.7 cells |
| BAY 11-7082 | IκBα phosphorylation | Irreversibly inhibits IKK, preventing IκBα phosphorylation | ~10 µM | Various cell lines |
| MG-132 | Proteasome | Inhibits proteasomal degradation of phosphorylated IκBα | ~0.3 µM | Various cell lines |
Experimental Protocols
To validate the effects of this compound on the NF-κB signaling pathway, the following key experiments are recommended.
Western Blot Analysis for p65 and IκBα Phosphorylation
This protocol details the detection of key phosphorylation events in the NF-κB pathway.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages or HEK293 cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL), for 15-30 minutes.
-
Include untreated and vehicle-treated cells as negative controls, and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), and total IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow the cells to express the reporters for 24 hours.
2. Cell Treatment and Lysis:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
3. Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
Visualizations
To further elucidate the mechanisms and workflows, the following diagrams are provided.
A Comparative Pharmacokinetic Profile of Hederacoside D and α-Hederin
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of two key saponins (B1172615) from Hedera helix.
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of bioactive compounds is paramount for preclinical and clinical development. This guide provides a detailed comparison of the pharmacokinetics of Hederacoside D and its aglycone, α-hederin, both prominent triterpenoid (B12794562) saponins found in English Ivy (Hedera helix). The data presented is compiled from in vivo studies in rats, offering a head-to-head comparison of their key pharmacokinetic parameters.
This compound and α-hederin are major bioactive constituents of Hedera helix extracts, which are widely used in pharmaceutical preparations for respiratory conditions.[1][2][3] While structurally related, their pharmacokinetic behaviors exhibit notable differences that are crucial for understanding their absorption, bioavailability, and subsequent physiological effects. This guide synthesizes available experimental data to facilitate a clear comparison.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and α-hederin following intravenous and oral administration in rats. A study directly comparing the pharmacokinetics of Hederacoside C, this compound, and α-hederin after both intravenous and oral administration of a mixture of these saponins provides the most direct comparison.[1] Another study provides specific data for α-hederin sodium salt after oral administration.[4]
| Pharmacokinetic Parameter | This compound (Oral Administration) | α-Hederin (Oral Administration) | α-Hederin Sodium Salt (Oral Administration) |
| Maximum Plasma Concentration (Cmax) | Data not explicitly separated from co-administered saponins | Data not explicitly separated from co-administered saponins | 222.53 ± 57.28 µg/L[4] |
| Time to Maximum Plasma Concentration (Tmax) | Double peaks observed[1] | Double peaks observed[1] | 0.97 ± 1.23 h[4] |
| Area Under the Curve (AUC0-t) | Data not explicitly separated from co-administered saponins | Data not explicitly separated from co-administered saponins | 1262 ± 788.9 h·µg/L[4] |
| Elimination Half-life (T1/2) | Data not explicitly separated from co-administered saponins | Data not explicitly separated from co-administered saponins | 17.94 ± 9.50 h[4] |
| Oral Bioavailability (F) | Likely low, similar to other saponins | ~0.14%[5] | Not reported |
Note: A key finding in the comparative study by Yu et al. (2016) was the appearance of double peaks in the plasma concentration-time profiles for both this compound and α-hederin after oral administration, suggesting complex absorption kinetics.[1][6]
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies employing robust and validated analytical methodologies. The following is a detailed description of the typical experimental protocol used in these studies.
Animal Studies
-
Administration:
-
Intravenous (IV): A mixture of Hederacoside C, this compound, and α-hederin was administered intravenously to establish baseline pharmacokinetic parameters.[1]
-
Oral (PO): A mixture of the three saponins or an extract of saponins from Hedera helix was administered orally to assess absorption and bioavailability.[1] In a separate study, α-hederin sodium salt was given by intragastric administration at a dose of 100 mg/kg.[4]
-
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.[1][5]
-
Tissue Distribution (for α-hederin): Following oral administration of α-hederin sodium salt, various tissues including the heart, liver, spleen, lung, kidney, brain, muscle, and adipose tissue were collected to determine tissue distribution.[4]
Analytical Methodology
-
Method: A sensitive and specific ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the simultaneous quantification of Hederacoside C, this compound, and α-hederin in rat plasma.[1] A similar LC-MS/MS method was used for the determination of α-hederin sodium salt.[4]
-
Sample Preparation: Plasma and tissue samples were typically prepared using a protein precipitation method with methanol (B129727) or acetonitrile (B52724).[4][5]
-
Chromatographic Separation:
-
Detection: Mass spectrometry was performed using electrospray ionization in the positive multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of this compound and α-hederin.
References
- 1. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Pharmacokinetics and tissue distribution of α-hederin sodium salt in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of hederacoside C, an active ingredient in AG NPP709, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Molecular Targets of Hederacoside D: A Comparative Guide to Proteomic Strategies
For researchers, scientists, and drug development professionals, identifying the direct protein targets of a bioactive compound like Hederacoside D is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of cutting-edge proteomic methodologies for this purpose, presenting hypothetical experimental data to illustrate their potential outcomes and offering detailed protocols to aid in experimental design.
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from Hedera helix (common ivy), is recognized for its significant biological activities, including anti-inflammatory, spasmolytic, and bronchodilatory effects.[1][2][3][4][5][6] While its therapeutic potential is acknowledged, the precise molecular interactions underlying these effects remain largely uncharacterized. Modern proteomic techniques offer powerful, unbiased approaches to globally identify the direct binding partners of small molecules like this compound within the complex cellular environment.[7][8][9][10]
This guide compares three prominent proteomics-based strategies for small molecule target identification: Affinity Purification-Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP). Each method presents unique advantages and is suited to different experimental contexts.
Comparison of Proteomic Strategies for Target Identification
To effectively compare these methodologies, we present hypothetical quantitative data that could be generated when applying each technique to identify the protein targets of this compound in a relevant cell line (e.g., human bronchial epithelial cells).
| Method | Principle | Hypothetical Key Target(s) Identified | Quantitative Metric | Advantages | Disadvantages |
| Affinity Purification-Mass Spectrometry (AP-MS) | Utilizes a modified, "bait" version of this compound (e.g., biotin-conjugated) to capture interacting "prey" proteins from a cell lysate. These protein complexes are then isolated and identified by mass spectrometry. | Beta-2 adrenergic receptor (β2AR), Phosphoinositide 3-kinase (PI3K) | Fold Change (Probe vs. Control), p-value | High specificity for direct binders, well-established methodology.[7][8] | Requires chemical modification of the compound which may alter its binding activity, potential for steric hindrance. |
| Drug Affinity Responsive Target Stability (DARTS) | Relies on the principle that a small molecule binding to its target protein can confer stability and protection from proteolysis. Proteins are treated with the compound and then subjected to limited proteolysis. Stable, protected proteins are identified by mass spectrometry.[11][12] | Beta-2 adrenergic receptor (β2AR), Akt1 | Protease Resistance Ratio | Does not require modification of the compound, applicable to a wide range of small molecules.[11][12] | May not detect all binding events, especially those that do not induce a significant conformational change. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding. The melting point of a protein typically increases when a small molecule binds to it. This thermal shift is monitored across the proteome using mass spectrometry. | Beta-2 adrenergic receptor (β2AR), I-kappa-B kinase alpha (IKBKA) | ΔTm (°C) (this compound vs. DMSO) | In-cell and in-lysate compatible, provides information on target engagement in a cellular context. | Can be technically demanding, requires specialized equipment for precise temperature control. |
Detailed Experimental Protocols
For researchers planning to embark on target identification studies for this compound, the following provides a detailed, generalized protocol for the Affinity Purification-Mass Spectrometry (AP-MS) approach.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Target Identification
1. Synthesis of Biotinylated this compound Probe:
-
A linker arm is chemically conjugated to a hydroxyl group on this compound that is not essential for its biological activity.
-
Biotin (B1667282) is then attached to the distal end of the linker.
-
The final product is purified by HPLC and its structure confirmed by mass spectrometry and NMR.
2. Cell Culture and Lysis:
-
Human bronchial epithelial cells (e.g., BEAS-2B) are cultured to ~80-90% confluency.
-
Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is clarified by centrifugation to remove cellular debris.
3. Affinity Purification:
-
The cell lysate is pre-cleared with streptavidin-coated magnetic beads to reduce non-specific binding.
-
The pre-cleared lysate is then incubated with the biotinylated this compound probe or biotin alone (as a negative control) for 2-4 hours at 4°C with gentle rotation.
-
Streptavidin-coated magnetic beads are added to the lysate and incubated for another hour to capture the biotin-probe-protein complexes.
-
The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Bound proteins are eluted from the beads using a denaturing elution buffer (e.g., containing SDS and a reducing agent).
-
The eluted proteins are subjected to in-solution or in-gel tryptic digestion.
-
The resulting peptides are desalted and concentrated using C18 spin columns.
5. LC-MS/MS Analysis:
-
The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The raw data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
6. Data Analysis:
-
The abundance of each identified protein in the this compound probe sample is compared to the negative control.
-
Statistical analysis (e.g., t-test) is performed to identify proteins that are significantly enriched in the probe sample. These are considered candidate target proteins.
Visualizing Workflows and Pathways
To further clarify the experimental process and potential biological implications, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]
- 6. Hedera helix – mode of action evidenced by cell biological and biophysical investigations [termedia.pl]
- 7. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Hederacoside D vs. Ibuprofen: A Mechanistic Showdown in Inflammation and Analgesia
For Immediate Release
In the landscape of anti-inflammatory and analgesic agents, the well-established synthetic nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) is a household name. However, emerging research into natural compounds has brought forth potential alternatives, such as Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus. This guide provides a detailed mechanistic comparison of this compound and ibuprofen, presenting available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their distinct modes of action.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Ibuprofen |
| Primary Target | NF-κB and MAPK Signaling Pathways | Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) |
| Mechanism | Inhibition of pro-inflammatory gene transcription | Inhibition of prostaglandin (B15479496) synthesis |
| Selectivity | Appears to target inflammatory signaling cascades | Non-selective for COX-1 and COX-2 |
Quantitative Analysis: A Comparative Overview
Direct comparative studies providing IC50 values for this compound and ibuprofen on the same inflammatory targets are limited in publicly available literature. However, individual studies have quantified their effects on key inflammatory mediators and pathways.
Table 1: Ibuprofen Inhibition Data
| Target | Enantiomer | IC50 Value (µM) | Reference |
| COX-1 | Racemic | 13 | [1] |
| NF-κB Activation | S(+)-enantiomer | 61.7 | [2] |
| NF-κB Activation | R(-)-enantiomer | 121.8 | [2] |
Table 2: this compound and Related Compounds - Qualitative and Indirect Anti-inflammatory Data
| Compound/Extract | Assay | Effect | Reference |
| Hederacoside C | Staphylococcus aureus-induced inflammation in vivo and in vitro | Attenuated protein expression of MAPKs (p38, ERK, JNK) and NF-κB (p65, IκB-α); Downregulated pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | [3] |
| Hedera helix Extract | Formalin-induced paw edema in mice | 88.89% inhibition of inflammation with 75 µl extract, comparable to diclofenac's 94.44% inhibition. | [4] |
| Hederacoside C & D | Hyaluronidase activity assay | Showed no significant inhibitory activity. | [5] |
Delving into the Mechanisms of Action
Ibuprofen: The Prostaglandin Pathway Inhibitor
Ibuprofen's mechanism of action is well-characterized and centers on the inhibition of cyclooxygenase (COX) enzymes.[2][6][7] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By non-selectively blocking both COX isoforms, ibuprofen effectively reduces prostaglandin production, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][8] The S(+)-enantiomer of ibuprofen is the more potent COX inhibitor.[2] While its primary action is on the COX pathway, some studies suggest that ibuprofen can also modulate the NF-κB signaling pathway, albeit at higher concentrations than required for COX inhibition.[2][9]
This compound: A Modulator of Inflammatory Signaling Cascades
In contrast to ibuprofen, this compound and its structurally related saponin, Hederacoside C, appear to exert their anti-inflammatory effects by targeting upstream signaling pathways that regulate the expression of pro-inflammatory genes.[3] The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[3] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it initiates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2.[3] Hederacoside C has been shown to attenuate the expression of key components of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] By inhibiting these signaling cascades, this compound and related compounds can effectively suppress the production of a broad range of inflammatory mediators.
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To measure the IC50 value of a test compound for COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.
-
Reaction Mixture: A reaction buffer containing heme and the respective COX enzyme is prepared.
-
Inhibitor Incubation: The test compound (e.g., ibuprofen) or vehicle control is added to the reaction mixture and incubated for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
NF-κB Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the activation of the NF-κB signaling pathway.
Objective: To determine the effect of a test compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of the test compound (e.g., this compound or ibuprofen) for a specific duration.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce NF-κB activation.
-
Cell Lysis: After the stimulation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Activity Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of luciferase produced, which reflects the level of NF-κB activation. The inhibitory effect of the test compound is calculated relative to the stimulated control.
Measurement of Pro-inflammatory Cytokines in Cell Culture
This protocol outlines the measurement of secreted pro-inflammatory cytokines from cultured cells.
Objective: To quantify the levels of cytokines such as TNF-α and IL-6 produced by cells in response to an inflammatory stimulus and the effect of a test compound.
Methodology:
-
Cell Culture: Macrophages (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with the test compound (this compound or ibuprofen) at various concentrations for a specified time.
-
Stimulation: An inflammatory stimulus, typically Lipopolysaccharide (LPS), is added to the cell culture to induce the production and secretion of pro-inflammatory cytokines.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification (ELISA): The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits. This involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.
-
Data Analysis: The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve. The inhibitory effect of the test compound is calculated by comparing the cytokine levels in treated versus untreated (but stimulated) cells.
Conclusion
This compound and ibuprofen represent two distinct approaches to mitigating inflammation and pain. Ibuprofen acts as a direct inhibitor of a key enzymatic pathway responsible for the production of pro-inflammatory mediators. In contrast, this compound appears to function further upstream, modulating the complex signaling networks that control the expression of a wider array of inflammatory genes. While ibuprofen's efficacy is well-established, the broader mechanistic action of this compound suggests it may offer a different therapeutic profile. Further head-to-head comparative studies with robust quantitative data are necessary to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational understanding for researchers to design and interpret future investigations into these and other novel anti-inflammatory compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Aim To Perform Assay of Ibuprofen Tablet.pptx [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Hederacoside D: A Look into Synergistic Combinations with Natural Compounds
For researchers, scientists, and drug development professionals, the quest for enhanced therapeutic efficacy with minimal side effects is a perpetual frontier. Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (ivy) leaf extract, has garnered attention for its diverse pharmacological activities. However, the exploration of its synergistic potential when combined with other natural compounds remains a nascent field. This guide provides a comparative analysis of the potential synergistic effects of this compound, drawing upon existing research on Hedera helix extract and the well-established principles of saponin-flavonoid interactions.
While direct experimental studies isolating this compound in synergistic combinations are limited, a wealth of preclinical data on Hedera helix extract, rich in this compound and other saponins (B1172615), alongside flavonoids, offers valuable insights. This guide synthesizes this information to project the potential for synergistic outcomes in key therapeutic areas such as anti-inflammatory and antimicrobial applications.
Comparative Analysis of Synergistic Effects
The following table summarizes the potential synergistic effects based on studies of Hedera helix extract and the known interactions of its constituent classes of compounds (saponins and flavonoids) with other natural compounds.
| Combination | Therapeutic Area | Observed/Potential Synergistic Outcome | Supporting Evidence/Rationale |
| Hedera helix Extract (rich in Saponins like this compound) + Flavonoid-rich Compounds (e.g., Quercetin (B1663063), Kaempferol) | Anti-inflammatory | Enhanced reduction of pro-inflammatory mediators.[1][2] Potential for lower effective doses of each component. | Hedera helix extract itself contains both saponins and flavonoids like quercetin and kaempferol, which are known to contribute to its overall anti-inflammatory effect.[1] Studies on other saponin-flavonoid combinations have demonstrated significant synergistic anti-inflammatory activity. |
| Hedera helix Saponins + Thyme Extract | Respiratory Anti-inflammatory & Spasmolytic | While a synergistic or additive effect on β2-signaling was not observed in one preclinical study, the combination is clinically used for acute bronchitis, suggesting potential for other synergistic mechanisms. | Clinical trials have investigated the combination of ivy and thyme for respiratory ailments.[3] The lack of synergy in one specific pathway does not preclude other beneficial interactions. |
| Hedera helix Extract + Essential Oils | Antimicrobial | Potential for broadened antimicrobial spectrum and increased efficacy against various pathogens.[4] | Saponins can increase cell membrane permeability, potentially enhancing the entry and efficacy of antimicrobial compounds present in essential oils.[5] |
Delving into the Mechanisms: Potential Signaling Pathways
The synergistic anti-inflammatory effects of saponin and flavonoid combinations are often attributed to their multi-target action on key signaling pathways. One of the most critical pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Flavonoids, in particular, are well-documented inhibitors of NF-κB activation.
Caption: Potential synergistic inhibition of the NF-κB signaling pathway by this compound and a flavonoid.
Experimental Protocols: A Blueprint for Investigation
To rigorously evaluate the synergistic potential of this compound with other natural compounds, a systematic experimental approach is crucial. Below is a detailed methodology for assessing synergistic anti-inflammatory effects.
In Vitro Anti-inflammatory Synergy Assay
1. Cell Culture and Treatment:
-
Cell Line: Human lung epithelial cells (A549) or macrophage-like cells (RAW 264.7).
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated for 2 hours with varying concentrations of this compound, a selected natural compound (e.g., Quercetin), or their combination. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
2. Measurement of Pro-inflammatory Cytokines:
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
3. Western Blot Analysis for NF-κB Pathway Proteins:
-
Protein Extraction: Total protein is extracted from the cell lysates.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against phosphorylated and total forms of IκBα and p65 (a subunit of NF-κB), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Combination Index (CI): The synergistic, additive, or antagonistic effects of the combination treatment are determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Experimental Workflow Diagram
Caption: Workflow for assessing the in vitro synergistic anti-inflammatory effects.
Conclusion
While the direct evidence for synergistic effects of isolated this compound is still emerging, the existing body of research on Hedera helix extract provides a strong rationale for its potential in combination therapies. The interplay between the saponins, including this compound, and flavonoids within the extract likely contributes to its therapeutic efficacy. Future research should focus on elucidating the specific synergistic interactions of this compound with other well-characterized natural compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this promising saponin and paving the way for the development of novel, more effective, and safer natural product-based medicines.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Molecular insights into the anti-inflammatory efficacy and HPLC analysis of hedera helix leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivy leaf (Hedera helix) for acute upper respiratory tract infections: an updated systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antimicrobial interaction of plant essential oils and extracts against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Hederacoside D Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Hederacoside D, a key bioactive saponin (B1150181) in Hedera helix (ivy) extracts. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of herbal medicines and related pharmaceutical products. This document presents a cross-validation perspective by comparing High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Methods
The accurate quantification of this compound is essential for the standardization of raw materials and finished products. While several chromatographic techniques can be employed, HPLC-DAD and UPLC-MS/MS are among the most prevalent. The choice between these methods often depends on the specific requirements for sensitivity, selectivity, and sample throughput.
A study by Yu et al. (2016) developed and validated a sensitive UPLC-MS/MS method for the simultaneous quantification of hederacoside C, this compound, and α-hederin in rat plasma.[1][2][3][4] This highlights the utility of UPLC-MS/MS for pharmacokinetic studies where low detection limits are crucial. Another study focused on the simultaneous analysis of saponins (B1172615) and flavonoids in Hedera helix extracts using HPLC with a Photo Diode Array (PDA) detector, demonstrating its applicability for quality control of dietary supplements.[5][6]
The following tables summarize the performance characteristics of these methods based on published validation data.
Table 1: Performance Comparison of HPLC-DAD and UPLC-MS/MS for Saponin Analysis
| Parameter | HPLC-DAD | UPLC-MS/MS | Key Advantages of UPLC-MS/MS |
| Linearity (R²) | > 0.9999[5][7] | > 0.9997[8] | High linearity over a wide concentration range. |
| Precision (RSD%) | < 3.90% (repeatability)[5] | < 2.95%[8] | Improved precision and reproducibility. |
| Accuracy (Recovery %) | 91.3 - 106%[5] | 98.91 - 101.92%[8] | Higher accuracy and reduced matrix effects. |
| Limit of Detection (LOD) | 0.03 - 0.15 mg/kg[5] | < 20.32 ng[8] | Significantly lower detection limits, enabling trace analysis. |
| Limit of Quantification (LOQ) | 0.15 - 0.50 mg/kg[5] | < 61.56 ng[8] | Superior sensitivity for low-concentration samples. |
| Analysis Time | Longer run times | Shorter analysis time[8] | Increased sample throughput. |
| Selectivity | Good, but potential for co-elution | Excellent, based on mass-to-charge ratio | High specificity, minimizing interference from complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound and other saponins using HPLC-DAD and UPLC-MS/MS.
HPLC-DAD Method for Simultaneous Analysis of Saponins and Flavonoids
This method is suitable for the quality control of raw materials and dietary supplements containing Hedera helix extract.[5]
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: C18 column (150 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water and acetonitrile (B52724).[5]
-
Detection: PDA detector set at 205 nm.[5]
-
Sample Preparation: A simple preparation procedure is typically employed, which may include extraction and filtration.
UPLC-MS/MS Method for Quantification of Saponins in Biological Matrices
This method is ideal for pharmacokinetic studies and bioanalytical applications requiring high sensitivity and selectivity.[1][3][4]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., Thermo Hypersil GOLD C18, 2.1 mm × 50 mm, 1.9 μm).[1][3][4]
-
Mobile Phase: A gradient system of acetonitrile and water containing 0.1% formic acid.[1][3][4]
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative ion mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target saponins.
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common procedure.[1]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a typical cross-validation process for analytical methods and the general workflow for saponin analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for saponin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats. | Semantic Scholar [semanticscholar.org]
- 3. This compound | CAS:760961-03-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Pharmacokinetic parameters of three active ingredients hederacoside C, this compound, and ɑ-hederin in Hedera helix in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-performance liquid chromatography method for simultaneously analysis of saponins and flavonoid in materials and dietary supplements containing Hedera helix extracts [vjfc.nifc.gov.vn]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hederacoside D from Various Plant Sources
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181), has garnered significant attention in the scientific community for its potential therapeutic applications. This guide provides a comparative overview of this compound derived from different plant sources, with a focus on its extraction, quantification, and biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Plant Sources and Abundance
This compound is predominantly found in plants of the Hedera genus, commonly known as ivy. The most extensively studied source is Hedera helix (Common Ivy), where it is one of the major bioactive saponins.[1][2] Another notable source is Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd.[1] While other species may contain this compound, the current body of scientific literature primarily focuses on these two.
The concentration of this compound and other related saponins, such as Hederacoside C and α-hederin, can vary depending on the plant part, geographical location, and the extraction method employed.[3] For instance, powdered dried leaves of Hedera helix have been reported to contain varying amounts of these saponins.[4]
Comparative Data on Hederacoside Content
The yield of this compound is highly dependent on the extraction methodology. Different solvents and techniques can significantly impact the final concentration of the isolated compound.
| Plant Source | Extraction Method | Key Parameters | This compound Yield/Content | Reference |
| Hedera helix L. leaves | Maceration | 99.8% methanol (B129727), 7 days at room temperature. | Yield of crude saponin extract: 4.3g from 30g of powdered leaves. This compound content not individually specified. | [5] |
| Hedera helix L. leaves | Soxhlet Extraction | 99.8% ethanol, 15 hours. | Yield of crude saponin extract: 1.4g from 30g of powdered leaves. This compound content not individually specified. | [5] |
| Hedera helix L. leaves | Ultrasound-Assisted Extraction (UAE) | 80% ethanol, 50°C, 60 minutes, 40% ultrasound amplitude, 1:20 (w:v) plant to solvent ratio. | Higher total saponin content compared to conventional methods. Specific this compound yield not detailed. | [6] |
| Hedera helix L. leaves | Not Specified | Powdered dried leaves. | Contains Hederacoside C, D, and α-hederin as major bioactive saponins.[4] | [4][7] |
| Hedera nepalensis K. Koch var. sinensis | Not Specified | Not Specified | A known source of this compound.[1] | [1] |
Experimental Protocols
Extraction of Saponins from Hedera helix Leaves (Maceration Method)
This protocol is based on a method described for the extraction of hederacosides.[5]
-
Preparation of Plant Material: Thirty grams of powdered leaves of H. helix L. are used as the starting material.
-
Maceration: The powdered leaves are macerated in 450 ml of 99.8% methanol for seven days at room temperature, followed by filtration.
-
Concentration: The filtrate is evaporated under reduced pressure in a rotary evaporator to obtain a thick residue.
-
Purification: The residue is washed repeatedly with petroleum ether (b.p. 40-60 °C) to remove chlorophyll (B73375) and fatty materials until the petroleum ether remains colorless.
-
Precipitation: The resulting thick residue is redissolved in 100 ml of 99.8% methanol. Diethyl ether is then added to the methanolic solution until no further white-yellowish precipitate of saponin is formed.
-
Collection: The precipitate is recovered by decantation and air-dried at room temperature to yield the dry crude saponin extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method adapted from various studies for the quantification of hederacosides.[8][9][10][11]
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV-visible or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.[2][10]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of Solvent A (e.g., 0.1% phosphoric acid in water or 10 mM ammonium (B1175870) acetate (B1210297) at pH 8.5) and Solvent B (e.g., acetonitrile).[3][9][10]
-
Detection Wavelength: Detection is often performed at 205 nm or 220 nm.[3][9][11]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C or 40°C.[3][9]
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area with that of a calibration curve constructed using known concentrations of a this compound standard.
Biological Activity and Signaling Pathways
While research specifically detailing the signaling pathways of this compound is emerging, studies on the closely related Hederacoside C and the aglycone hederagenin (B1673034) provide significant insights. These compounds have demonstrated anti-inflammatory and other biological activities by modulating key cellular signaling pathways.[12][13]
The anti-inflammatory effects of Hederacoside C have been shown to be mediated through the suppression of the Toll-like receptor (TLR) signaling pathway, which subsequently inhibits the activation of downstream pathways like mitogen-activated protein kinases (MAPKs) (including p38, ERK, and JNK) and nuclear factor-kappa B (NF-κB).[14] Another study on Hederacoside C has shown its ability to inhibit the epidermal growth factor receptor (EGFR)-MAPK-Sp1 signaling pathway.[15] Hederagenin has also been shown to modulate the PI3K/Akt signaling pathway.[12][13] Given the structural similarity, it is plausible that this compound exerts its biological effects through similar mechanisms.
Visualizations
Caption: A generalized workflow for the extraction and quantification of this compound.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. HPLC profiling and quantification of active principles in leaves of Hedera helix L. | Semantic Scholar [semanticscholar.org]
- 9. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 11. chemrj.org [chemrj.org]
- 12. Recent Progress in Health Benefits of Hederagenin and Its Glycosides | MDPI [mdpi.com]
- 13. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Hederacoside D: A Comparative Toxicological Guide
For Researchers, Scientists, and Drug Development Professionals
Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Hedera helix (common ivy), has garnered interest for its potential therapeutic applications. As with any compound intended for medicinal use, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comparative analysis of the available toxicological data for this compound and related compounds, alongside established expectorants Ambroxol and N-acetylcysteine, to offer a comprehensive overview for researchers and drug development professionals.
Executive Summary
Direct and comprehensive toxicological data for isolated this compound is limited in publicly available literature. Therefore, this guide synthesizes information from studies on Hedera helix extracts, and closely related saponins (B1172615), Hederacoside C and alpha-hederin, to extrapolate a potential safety profile. This information is juxtaposed with the well-documented toxicological profiles of Ambroxol and N-acetylcysteine to provide a comparative context. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided to ensure transparency and aid in the design of future studies.
Acute Toxicity Profile
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high dose of a substance. The median lethal dose (LD50) is a standard measure of acute toxicity.
Table 1: Comparative Acute Oral Toxicity (LD50)
| Compound/Extract | Test Animal | LD50 (mg/kg) | Citation |
| This compound | Data Not Available | - | - |
| Hedera helix Extract | Data Not Available | - | - |
| Ambroxol | Rat | ~10,000 | |
| Mouse | ~3,000 | ||
| Rabbit | ~3,000 | ||
| N-acetylcysteine | Rat | 5,050 | |
| Mouse | 4,400 |
Note: The absence of specific LD50 data for this compound necessitates a cautious approach to its acute toxicity assessment.
In Vitro Cytotoxicity
Cytotoxicity assays are crucial for evaluating the potential of a substance to cause cell damage or death. These in vitro tests provide initial insights into a compound's toxicity at the cellular level.
Table 2: Comparative In Vitro Cytotoxicity (IC50)
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Citation |
| Hedera helix spp. rhizomatifera Extract | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | 1.91 | |
| MCF7 (Human Breast Cancer) | Not Specified | 2.08 | ||
| Hederacoside C | Normal Fibroblasts | MTT | Non-cytotoxic at all tested concentrations | |
| Cervix Epithelial Tumor Cells | MTT | Non-cytotoxic at all tested concentrations | ||
| Alpha-hederin | Mouse B16 Melanoma Cells | Not Specified | < 5 (in serum-free medium) | |
| Mouse 3T3 Fibroblasts | Not Specified | < 5 (in serum-free medium) | ||
| Ambroxol | A549 (Human Lung Carcinoma) | MTT | 3.74 | |
| N-acetylcysteine | SH-SY5Y (Human Neuroblastoma) | LDH | > 5,000 (non-cytotoxic below 2,000) | |
| Endometriotic Epithelial Cells (12-z) | MTT | Cytotoxic at > 10,000 |
Note: The available data on Hedera helix extracts and its individual saponins show varied cytotoxic potential, often against cancer cell lines. Hederacoside C appears to have a favorable cytotoxicity profile in the tested normal and tumor cell lines. Alpha-hederin, another component of ivy, demonstrates cytotoxicity at low concentrations in vitro. The lack of data on this compound against normal human cell lines is a significant gap in its safety assessment.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.
Table 3: Comparative Genotoxicity (Ames Test)
| Compound/Extract | Result | Citation |
| This compound | Data Not Available | - |
| N-acetylcysteine | Not Mutagenic |
Note: There is no available information on the genotoxicity of this compound. This represents a critical data gap that must be addressed in its safety evaluation.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies investigate the potential adverse effects of a substance on sexual function, fertility, and the development of offspring.
Table 4: Comparative Reproductive and Developmental Toxicity
| Compound/Extract | Study Type | Finding | Citation |
| This compound | Data Not Available | - | - |
Note: The absence of reproductive and developmental toxicity data for this compound is a major limitation in assessing its safety for use in all populations, particularly those of reproductive age.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are standardized protocols for key in vitro and in vivo assays.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This study is designed to assess the acute toxic effects of a single oral dose of a substance.
Caption: Workflow for an acute oral toxicity study following the fixed dose procedure.
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
The Structure-Activity Relationship of Hederacoside D and Its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Hederacoside D and its structurally related analogues, primarily Hederacoside C and α-hederin. These triterpenoid (B12794562) saponins (B1172615), predominantly found in Hedera helix (common ivy), share the same aglycone, hederagenin (B1673034), but differ in their glycosylation patterns, which significantly influences their pharmacological profiles. This document summarizes key experimental findings on their anti-inflammatory and cytotoxic activities, details relevant experimental methodologies, and visualizes the involved signaling pathways.
Comparative Analysis of Biological Activities
The biological efficacy of hederagenin glycosides is intricately linked to the nature and number of their sugar moieties. While this compound's specific bioactivity data is less abundant in comparative studies, the structure-activity relationships (SAR) can be inferred from the well-documented activities of Hederacoside C and α-hederin.
Key Structural Differences:
-
Hederagenin: The common aglycone, a pentacyclic triterpenoid.
-
α-hederin: A monodesmosidic saponin (B1150181) with a trisaccharide chain attached at the C-3 position of hederagenin.
-
Hederacoside C: A bidesmosidic saponin with a tetrasaccharide at the C-3 position and a glucose moiety at the C-28 carboxyl group.
-
This compound: Structurally similar to Hederacoside C, with variations in the sugar chain.
The presence and nature of these sugar chains critically modulate the compounds' solubility, bioavailability, and interaction with biological targets.[1]
Anti-inflammatory Activity
Hederagenin and its glycosides exert anti-inflammatory effects primarily through the modulation of key signaling pathways such as NF-κB and MAPKs.[2]
-
Hederacoside C has been shown to attenuate inflammation by inhibiting the activation of MAPKs (p38, ERK, JNK) and the NF-κB pathway.[3][4] It also suppresses the expression of Toll-like receptors (TLR2 & TLR4).[3] In vivo studies have demonstrated its efficacy in reducing pulmonary edema and inflammatory cell infiltration in models of acute lung inflammation.[3]
-
α-hederin has also been investigated for its anti-inflammatory potential. However, in a carrageenan-induced rat paw edema model, α-hederin was found to be ineffective in the second phase of inflammation, where mediators like bradykinin (B550075) and prostaglandins (B1171923) play a significant role.[5] In contrast, Hederacoside C showed effectiveness in this second phase, suggesting that the glycosylation pattern at both C-3 and C-28 positions is crucial for this specific anti-inflammatory mechanism.[5]
Cytotoxic Activity
The cytotoxic properties of hederagenin derivatives are of significant interest for their potential as anticancer agents. The SAR for cytotoxicity appears to be complex, with the sugar moiety playing a crucial role.
-
Hederagenin itself exhibits cytotoxic effects against various cancer cell lines, with reported IC50 values ranging from approximately 11 to over 100 µM in A549 lung cancer cells, depending on the specific experimental conditions.[2][6] Its mechanism often involves the induction of apoptosis through the mitochondrial pathway.[6]
-
α-hederin has demonstrated potent cytotoxic activity, in some cases exceeding that of its aglycone, hederagenin.
-
Derivatization of the hederagenin scaffold, particularly at the C-28 position, has been shown to significantly enhance cytotoxic potency.[1] For instance, certain C-28 amide derivatives have exhibited over 25-fold greater cytotoxicity than the parent hederagenin.[1]
Quantitative Data Summary
A direct, unified quantitative comparison of this compound with its analogues is challenging due to variations in experimental setups across different studies. The following table collates available data to provide a semi-quantitative overview.
| Compound | Biological Activity | Cell Line/Model | IC50 / Effect | Reference |
| Hederagenin | Cytotoxicity | A549 (Lung Cancer) | 26.3 µM | [7] |
| Cytotoxicity | BT20 (Breast Cancer) | 11.8 µM | [7] | |
| Cytotoxicity | LoVo (Colon Cancer) | 1.17 µM (48h) | [6] | |
| Cytotoxicity | HeLa (Cervical Cancer) | 17.42 µg/mL | [6] | |
| Hederacoside C | Anti-inflammatory | Carrageenan-induced rat paw edema | Effective in the second phase | [5] |
| α-hederin | Anti-inflammatory | Carrageenan-induced rat paw edema | Ineffective in the second phase | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic activity of saponins using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Culture the desired cancer cell line (e.g., A549, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This protocol describes a common method for evaluating the acute anti-inflammatory activity of saponins.
-
Animal Model: Use adult male Wistar rats, housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the saponins (this compound and its analogues). Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anti-inflammatory mechanism of Hederacoside C.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Hederacoside D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of natural compounds is paramount for the development of novel therapeutics. Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) found in Hedera helix (common ivy), has garnered interest for its potential anti-inflammatory properties. However, a comprehensive analysis of its specific mechanisms in primary cells, which more closely mimic physiological conditions than cell lines, has been challenging due to a notable scarcity of dedicated research.
While the broader anti-inflammatory effects of Hedera helix extracts are recognized, detailed investigations into the cellular and molecular pathways modulated by this compound in primary immune and inflammatory cells are not extensively documented in publicly available scientific literature. This guide aims to address this gap by presenting the available data, highlighting the need for further research, and providing a framework for future investigations by comparing the known mechanisms of a closely related compound, Hederacoside C.
The Challenge: A Paucity of Data on this compound in Primary Cells
Despite numerous inquiries into the anti-inflammatory properties of compounds from Hedera helix, a thorough review of the scientific literature reveals a significant lack of studies specifically investigating the anti-inflammatory mechanisms of this compound in primary cells. While some research has focused on the pharmacokinetics of this compound, these studies do not provide the in-depth mechanistic data required to fully elucidate its mode of action in a primary cell context. This includes a lack of quantitative data on cytokine inhibition, detailed protocols for key experiments, and elucidation of its effects on major inflammatory signaling pathways such as NF-κB, MAPKs, and the NLRP3 inflammasome.
A Comparative Approach: Insights from Hederacoside C
In contrast to this compound, its structural analog, Hederacoside C, has been more extensively studied, offering valuable insights into the potential anti-inflammatory mechanisms that may be shared across these related saponins. Research on Hederacoside C has demonstrated its ability to modulate key inflammatory pathways in various cell types, including some primary cells. These findings provide a solid foundation for hypothesizing and testing the mechanisms of this compound.
Key Anti-Inflammatory Mechanisms of Hederacoside C
Studies on Hederacoside C have indicated that its anti-inflammatory effects are mediated through the inhibition of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Hederacoside C has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.
-
Modulation of the MAPK Signaling Pathway: The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. Hederacoside C has been observed to inhibit the phosphorylation of key MAPK proteins, leading to a dampening of the inflammatory cascade.
Future Directions: A Roadmap for this compound Research
The lack of specific data on this compound presents a clear opportunity for future research. To confirm its anti-inflammatory mechanism in primary cells, the following experimental approaches are recommended:
1. Isolation and Culture of Primary Cells:
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages from mice.
-
Primary Chondrocytes: Isolated from articular cartilage for studying inflammation in the context of arthritis.
-
Peripheral Blood Mononuclear Cells (PBMCs): To investigate effects on human primary immune cells.
2. Assessment of Anti-inflammatory Activity:
-
Cytokine Quantification: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
-
Nitric Oxide (NO) Production: Measurement of NO, a key inflammatory mediator, using the Griess assay.
3. Elucidation of Molecular Mechanisms:
-
Western Blotting: To analyze the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) signaling pathways.
-
NF-κB Reporter Assays: To quantify the transcriptional activity of NF-κB.
-
NLRP3 Inflammasome Activation Assays: To investigate the effect of this compound on the assembly and activation of the NLRP3 inflammasome by measuring ASC speck formation and caspase-1 activation.
Proposed Experimental Workflow & Signaling Pathway
To guide future research, the following diagrams illustrate a potential experimental workflow and the signaling pathways that are likely involved in the anti-inflammatory action of this compound, based on the knowledge from Hederacoside C.
Caption: Proposed experimental workflow for investigating the anti-inflammatory effects of this compound in primary cells.
Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.
Safety Operating Guide
Proper Disposal of Hederacoside D: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Hederacoside D, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and standard laboratory practices.
Essential Safety Information
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it should be handled with care, adhering to standard laboratory safety protocols. This material should be considered potentially hazardous until comprehensive toxicological and ecological information becomes available.[2]
Key Safety & Handling Data Summary
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Physical State | Solid | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, appropriate gloves | [1][4] |
| First Aid (Eyes) | Flush eyes immediately with large amounts of water; call a physician | [1] |
| First Aid (Skin) | Rinse skin thoroughly with large amounts of water; remove contaminated clothing | [1] |
| First Aid (Ingestion) | Wash out mouth with water; do NOT induce vomiting; call a physician | [1] |
| Accidental Release | Use full PPE, ensure adequate ventilation, and avoid breathing dust | [1] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (pure, in solution, or contaminated) and the quantity. Crucially, all disposal actions must comply with local, state, and federal regulations, as well as institutional policies.
Methodology 1: Disposal of Uncontaminated this compound
-
Consult Local Regulations: Before proceeding, confirm your institution's and local authorities' guidelines for disposing of non-hazardous chemical waste.
-
Solid Waste:
-
Collect uncontaminated solid this compound waste in a sturdy, leak-proof container.[5]
-
The container must be clearly labeled as "this compound Waste" and include the lab origin.
-
Dispose of the container through your institution's chemical waste program. Do not mix with regular trash unless explicitly permitted by your environmental health and safety (EHS) office.
-
-
Aqueous Solutions (Uncontaminated):
-
While this compound is not classified as hazardous, drain disposal is generally discouraged for any chemical to prevent environmental release.[4]
-
Collect aqueous solutions in a designated waste container.
-
Label the container and manage it through your institution's hazardous waste disposal program.
-
Methodology 2: Disposal of Contaminated this compound
If this compound is mixed with other substances (e.g., solvents, other chemicals), the entire mixture must be treated as hazardous waste, with the disposal protocol dictated by the most hazardous component.
-
Segregate Waste: Do not mix incompatible waste streams.[5] For example, halogenated and non-halogenated solvent wastes containing this compound should be collected in separate containers.[6]
-
Container and Labeling:
-
Use a designated, properly sealed, and chemically resistant container.
-
Attach a completed hazardous waste label provided by your EHS office. The label must list all constituents, including this compound, and their approximate percentages.[7]
-
-
Storage and Pickup:
Methodology 3: Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded or recycled.
-
Triple Rinse:
-
Container Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Hederacoside D
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Hederacoside D, fostering a culture of safety and precision in your critical work.
Essential Safety and Handling Precautions
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] Always handle this compound within a designated area equipped with appropriate safety measures.
Personal Protective Equipment (PPE):
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against accidental splashes.[1]
-
Hand Protection: Use protective gloves suitable for handling chemicals.[1]
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator is recommended, especially when handling the powder form, to avoid inhalation.[1]
An accessible safety shower and eye wash station should be readily available in the immediate work area.[1]
Step-by-Step Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is 4°C.[1]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid all direct contact with the substance, including skin and eye contact, and inhalation.[1]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance. All waste materials should be handled in accordance with national and local regulations.[2]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste (e.g., contaminated gloves, wipes) and any unused this compound in a designated, clearly labeled, and sealed container.
2. Container Management:
-
Leave chemicals in their original containers if possible.
-
Handle uncleaned, empty containers as you would the product itself.
3. Final Disposal:
-
Dispose of the substance and its container through an approved waste disposal plant or a licensed contractor.
-
Ensure that the disposal method complies with all prevailing country, federal, state, and local regulations.[2]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₃H₈₆O₂₂ |
| Molecular Weight | 1075.24 g/mol |
| CAS Number | 760961-03-3 |
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
